Propargyl propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYSGVIVVUJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883777 | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Propargyl propionate | |
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CAS No. |
1932-92-9 | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-92-9 | |
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| Record name | 2-Propyn-1-ol, 1-propanoate | |
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| Record name | 2-Propyn-1-ol, 1-propanoate | |
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| Record name | 2-Propyn-1-ol, 1-propanoate | |
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| Record name | 2-propynyl propionate | |
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Foundational & Exploratory
An In-depth Technical Guide to Propargyl Propionate (CAS 1932-92-9)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl propionate (prop-2-ynyl propanoate), CAS Number 1932-92-9, is a bifunctional organic molecule featuring a terminal alkyne and an ester moiety. This unique structural combination makes it a valuable and versatile building block in modern organic synthesis. The propargyl group provides a reactive handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—while the propionate ester offers a site for further functionalization or can influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, reactivity, and safe handling of this compound, with a particular focus on its applications as a synthetic intermediate in the development of complex molecules and pharmacologically active agents.
Chemical Identity and Physicochemical Properties
This compound is a colorless to yellow liquid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][] Its structure combines the high-energy terminal alkyne functionality with a short-chain carboxylate ester. This combination dictates its reactivity, solubility, and thermal properties.
| Property | Value | Source(s) |
| CAS Number | 1932-92-9 | [3] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| IUPAC Name | prop-2-ynyl propanoate | [] |
| Synonyms | This compound, 2-Propynyl propionate | [][4] |
| Appearance | Colorless or yellow liquid | [4] |
| Boiling Point | 143-144 °C (lit.) | N/A |
| Density | 0.973 g/mL at 25 °C (lit.) | [] |
Synthesis and Purification
The most common and direct route to this compound is through the esterification of propargyl alcohol with a propionylating agent, such as propionic acid or its more reactive derivatives.
Synthesis Methodology: Fischer Esterification
The synthesis of this compound can be achieved via a Fischer esterification reaction between propargyl alcohol and propionic acid, typically catalyzed by a strong acid like sulfuric acid. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction.
A more efficient laboratory-scale synthesis involves the reaction of propargyl alcohol with a more reactive acylating agent, such as propionic anhydride, often in the presence of a base or a nucleophilic catalyst.
Step-by-Step Experimental Protocol: Synthesis via Acylation
This protocol is a representative procedure based on standard esterification methods. Yields and specific conditions may vary and should be optimized.
Materials:
-
Propargyl alcohol
-
Propionic anhydride
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 0.1 eq) or pyridine as a base and solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add propionic anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the propionic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound obtained after workup can be purified by vacuum distillation to yield the final product with high purity.[5] Given its boiling point of 143-144 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent potential polymerization or decomposition at high temperatures.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent parts and similar structures.
Predicted ¹H NMR (CDCl₃):
-
~ 4.7 ppm (d, 2H): Methylene protons (-O-CH₂ -C≡CH). The coupling to the acetylenic proton results in a doublet.
-
~ 2.5 ppm (t, 1H): Acetylenic proton (-C≡CH ). The coupling to the methylene protons results in a triplet.
-
~ 2.4 ppm (q, 2H): Methylene protons of the propionyl group (-CO-CH₂ -CH₃). The coupling to the methyl protons results in a quartet.
-
~ 1.2 ppm (t, 3H): Methyl protons of the propionyl group (-CH₂-CH₃ ). The coupling to the methylene protons results in a triplet.
Predicted ¹³C NMR (CDCl₃):
-
~ 173 ppm: Carbonyl carbon (C =O).
-
~ 77 ppm: Quaternary alkyne carbon (-O-CH₂-C ≡CH).
-
~ 75 ppm: Terminal alkyne carbon (-C≡C H).
-
~ 52 ppm: Methylene carbon adjacent to oxygen (-O-C H₂-).
-
~ 27 ppm: Methylene carbon of the propionyl group (-CO-C H₂-CH₃).
-
~ 9 ppm: Methyl carbon of the propionyl group (-CH₂-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 cm⁻¹ | ≡C-H stretch | Terminal Alkyne |
| ~ 2100 cm⁻¹ | C≡C stretch | Alkyne |
| ~ 1740 cm⁻¹ | C=O stretch | Ester |
| ~ 1180 cm⁻¹ | C-O stretch | Ester |
Data derived from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.
The Propargyl Group: A Gateway to "Click Chemistry"
The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and the assembly of complex molecules.[7]
Caption: The CuAAC reaction of this compound with an organic azide.
Exemplary Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol describes the synthesis of 4-(4-((propanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid from this compound and p-azidobenzoic acid, as reported in the literature.[8]
Materials:
-
This compound
-
p-Azidobenzoic acid
-
Copper(I) iodide (CuI)
-
Toluene
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), p-azidobenzoic acid (1.0 eq), and a catalytic amount of copper(I) iodide.
-
Add toluene as the solvent.
-
Heat the mixture to 110 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard methods, yielding the 1,4-disubstituted triazole.
This reaction demonstrates how this compound can be used to link the propionate moiety to an aromatic system via a stable triazole linker, a common strategy in medicinal chemistry to connect different pharmacophores.[9]
The Ester Group: A Site for Modification
The propionate ester group can be hydrolyzed under basic or acidic conditions to reveal the propargyl alcohol. This allows for the use of this compound as a protected form of propargyl alcohol. Alternatively, the ester can be maintained as part of the final molecular structure, where it can influence properties such as lipophilicity and metabolic stability.
Applications in Medicinal Chemistry
The propargyl group is a privileged structural motif in medicinal chemistry.[7][10] Its incorporation into drug candidates can serve several purposes:
-
Covalent Inhibition: The terminal alkyne can act as a warhead for covalent inhibitors of enzymes.
-
Metabolic Stability: The propargyl group can block sites of metabolism.
-
Synthetic Handle: As demonstrated, it provides a reliable point of connection for building larger molecules through click chemistry.
While specific drugs containing the intact this compound structure are not common, the use of propargyl esters as building blocks is a valuable strategy for introducing the propargyl group into a molecule during a synthetic campaign.
Safety, Handling, and Storage
This compound is classified as a flammable liquid and is known to cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties have not been fully investigated.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be light-sensitive, so protection from light is required.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
Conclusion
This compound is a highly functional and synthetically useful building block for chemical research and drug development. Its terminal alkyne provides a reliable handle for copper-catalyzed click chemistry, enabling the straightforward construction of complex molecular architectures containing a stable triazole linkage. The ester functionality offers additional opportunities for molecular design and modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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Haz-Map. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved January 14, 2026, from [Link]
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Zhu, W., et al. (2015). Reduction-Triggered Release of Paclitaxel From In Situ Formed Biodegradable Core-Crosslinked Micelles. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 14, 2026, from [Link]
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Legin, A. A., et al. (2021). 1H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 14, 2026, from [Link]
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Yaglioglu, H. G. (2019). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate. Retrieved January 14, 2026, from [Link]
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Bakhtiyarovich, F. K. (2024, January 18). Synthesis of 1,2,3-Triazole Derivatives Based on Propargyl Ester of a Saturated Single-Basic Carbonic Acid and ParaAzidobenzoic Acid. Zien Journals Publishing. [Link]
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Royal Society of Chemistry. (n.d.). Carboxymethyl-β-cyclodextrin polymer catalyzed Huisgen-click reaction in water. Retrieved January 14, 2026, from [Link]
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Gorgani, M. N., et al. (2021). Synthesis of 1,4-disubstituted 1,2,3-triazoles by reaction of propargyl... ResearchGate. [Link]
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Fershtat, L. L., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]
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Aderibigbe, F. I., et al. (2015). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry. [Link]
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Yang, E. (2017, April 2). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? ResearchGate. [Link]
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Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
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Illinois State Academy of Science. (2022, November 3). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to Propargyl Propionate (C₆H₈O₂): Synthesis, Reactivity, and Applications
Abstract
Propargyl propionate (C₆H₈O₂) is a versatile bifunctional molecule that merges the reactivity of a terminal alkyne with the characteristics of an ester. This combination renders it a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. The terminal alkyne serves as a highly functional handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis protocols, core reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this propargyl ester in their work.
Introduction: The Strategic Value of the Propargyl Moiety
The propargyl group, a prop-2-yn-1-yl functional group, is a cornerstone of synthetic chemistry due to its exceptional versatility.[1][2] Its integration into molecular scaffolds provides a gateway for subsequent, high-yield transformations.[1][2] this compound exemplifies this principle, offering a stable, easily handled source of this functionality. The molecule's ester component modulates its physical properties, such as boiling point and solubility, while the terminal alkyne remains poised for a suite of selective chemical reactions. This dual nature allows for its strategic incorporation into complex molecules, serving as a linchpin for linking molecular fragments, attaching probes or tags, or constructing novel polymeric materials. Understanding its synthesis, reactivity, and handling is therefore critical for its effective application.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. This compound's identity is confirmed through a combination of its physical constants and spectroscopic data.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [3][4] |
| Molecular Weight | 112.13 g/mol | [3][4] |
| IUPAC Name | Prop-2-yn-1-yl propanoate | [] |
| CAS Number | 1932-92-9 | [3] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 0.973 g/cm³ at 25 °C | [][7] |
| Boiling Point | 143-144 °C | [4] |
| SMILES | CCC(=O)OCC#C | [] |
| InChI Key | BGRYSGVIVVUJHH-UHFFFAOYSA-N | [3][] |
Spectroscopic Data for Structural Elucidation
The following table outlines the expected spectroscopic signatures for this compound. This data is critical for reaction monitoring and final product confirmation.
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR | δ (ppm): ~4.7 (d, 2H, -O-CH₂-C≡), ~2.5 (t, 1H, -C≡C-H), ~2.3 (q, 2H, -CO-CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~173 (-C=O), ~77 (-C≡CH), ~75 (-C≡CH), ~52 (-O-CH₂-), ~27 (-CO-CH₂-), ~9 (-CH₃) |
| IR | ν (cm⁻¹): ~3300 (Terminal Alkyne, ≡C-H stretch), ~2100 (Alkyne, C≡C stretch), ~1740 (Ester, C=O stretch), ~1170 (Ester, C-O stretch) |
| Mass Spec (EI) | m/z: 112 (M⁺), fragments corresponding to loss of ethyl, propionyl, and propargyl groups. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is predicted based on standard chemical shift tables and data from similar compounds.[8][9]
Synthesis and Purification
The most direct and common method for preparing this compound is through the esterification of propargyl alcohol with a propionylating agent.
Synthesis Pathway: Fischer Esterification
The reaction involves the acid-catalyzed condensation of propargyl alcohol with propanoic acid. A more efficient laboratory-scale synthesis employs propionyl chloride or propanoic anhydride with a base catalyst, which proceeds via a nucleophilic acyl substitution mechanism.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed with appropriate safety precautions in a laboratory setting.
Materials:
-
Propargyl alcohol (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add propargyl alcohol and anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine to the solution.
-
Acylation: Add propionyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic reaction and prevents side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl to neutralize the excess pyridine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: The bicarbonate wash removes any remaining acidic impurities, confirmed by cessation of effervescence.
-
Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Characterization: Confirm the product's identity and purity using NMR and IR spectroscopy, comparing the results to the data in Section 2.2.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems almost entirely from the reactivity of its terminal alkyne. This functional group is a gateway to a multitude of transformations.
Caption: Key reactions and applications of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is arguably the most significant reaction involving propargyl groups. CuAAC is a cornerstone of "click chemistry," allowing for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide.
-
Mechanism Insight: The reaction is highly reliable, proceeds under mild conditions (often aqueous), and is orthogonal to most other functional groups found in biological systems.
-
Application in Drug Development: This reaction is extensively used to link drug molecules to delivery vectors, conjugate imaging agents to antibodies, or rapidly synthesize libraries of compounds for screening.[10]
Sonogashira Coupling
The Sonogashira coupling is a palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
-
Expertise Insight: This reaction is a powerful tool for creating carbon-carbon bonds, enabling the direct connection of the propargyl unit to aromatic or olefinic systems. This is fundamental in the synthesis of complex organic molecules and conjugated materials.
Deprotonation and Nucleophilic Attack
The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide. This resulting nucleophile can then attack a wide range of electrophiles, such as aldehydes, ketones, or alkyl halides, to form new C-C bonds and extend the carbon chain.[11]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, the compound is classified as a skin and eye irritant.[6][7] The related compound, propargyl alcohol, is known to be toxic and flammable, warranting caution.[12][13][14]
Hazard Identification
-
Physical Hazards: Flammable liquid and vapor.[15] Vapors may form explosive mixtures with air.[15]
-
Health Hazards: Causes skin and eye irritation.[7] May be harmful if swallowed or inhaled.[6][7]
Recommended Handling Protocol
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[13]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][15] Use non-sparking tools.[7]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
Light Sensitivity: The compound is listed as light-sensitive; store in an amber or opaque container to prevent degradation.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
Conclusion
This compound (C₆H₈O₂) is more than a simple ester; it is a strategic synthetic intermediate whose value is defined by the reactivity of its terminal alkyne. Its straightforward synthesis and stability make it an accessible tool for chemists. The ability to undergo high-fidelity reactions like CuAAC and Sonogashira coupling solidifies its role as a critical building block in drug discovery, bioconjugation, and advanced materials synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full synthetic potential.
References
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- SAFETY DATA SHEET - Propargyl propion
- 2-Propyn-1-ol, propion
- PROPARGYL PROPION
- Propargyl propion
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Safety Data Sheet: Propyl propion
- ¹H NMR spectrum of propargyl 3,3'-dithiopropionate.
- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...
- SAFETY DATA SHEET - Propargyl alcohol. Sigma-Aldrich.
- PROPARGYL ALCOHOL MATERIAL SAFETY D
- Propargyl alcohol. Wikipedia.
- Spectroscopy Data for Undergradu
- CAS 1932-92-9 Propargyl propion
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- 15. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Physical Properties of 2-Propynyl Propionate
This guide provides a comprehensive overview of the key physical and chemical properties of 2-propynyl propionate, a valuable bifunctional molecule incorporating both an ester and an alkyne group. This unique structure makes it a significant building block in organic synthesis, particularly in the realm of click chemistry, polymer science, and the development of novel pharmaceutical intermediates. Understanding its physical properties is paramount for its effective handling, application, and the design of new synthetic routes.
Chemical Identity and Molecular Structure
2-Propynyl propionate, also known as propargyl propionate, is the ester of propionic acid and propargyl alcohol. Its chemical structure is characterized by a terminal alkyne group, which is a key reactive site for a variety of chemical transformations.
-
IUPAC Name: Prop-2-yn-1-yl propanoate
-
Synonyms: this compound, 2-Propynyl propionate, Propanoic acid 2-propynyl ester[1]
-
CAS Registry Number: 1932-92-9[1]
The presence of the ester functionality and the terminal alkyne within the same molecule allows for orthogonal chemical modifications, a highly desirable feature in complex molecule synthesis.
Core Physicochemical Properties
The physical state and bulk properties of 2-propynyl propionate are crucial for its storage, handling, and use in various applications. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Density | 0.973 g/mL at 25 °C | [2][3] |
| Boiling Point | 139-144 °C | [2][3] |
| Melting Point | Not experimentally determined | |
| Refractive Index (n²⁰/D) | 1.422-1.423 | [2][3] |
| Flash Point | 110 °F (43.3 °C) | [3] |
Expert Insights:
Solubility Profile
The solubility of a compound is a critical parameter for its use as a reagent or solvent. Based on its chemical structure, 2-propynyl propionate is a moderately polar molecule.
-
Water Solubility: While specific quantitative data is not available, esters of this size are generally sparingly soluble in water.
-
Organic Solvent Solubility: It is expected to be miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, and halogenated hydrocarbons. This is a direct consequence of the "like dissolves like" principle, where its ester and hydrocarbon portions interact favorably with these solvents.
Experimental Workflow: Determining Solubility
A straightforward, qualitative method to determine the solubility of 2-propynyl propionate in various solvents is as follows:
Caption: A simple workflow for the qualitative determination of solubility.
Spectral Properties
Spectroscopic data is essential for the identification and characterization of 2-propynyl propionate.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-propynyl propionate will exhibit characteristic absorption bands. Key expected peaks include:
-
C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C stretch: A weak band around 2100 cm⁻¹ for the carbon-carbon triple bond.
-
C=O stretch: A strong, sharp band around 1740 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: A band in the 1300-1000 cm⁻¹ region for the ester C-O bonds. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 2-propynyl propionate.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the ester structure, likely showing losses of the propionyl group (CH₃CH₂CO) and the propargyl group (HC≡CCH₂). The NIST Chemistry WebBook also contains the mass spectrum for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the methyl protons of the propionate group, a quartet for the methylene protons of the propionate group, a doublet for the methylene protons adjacent to the alkyne, and a triplet for the terminal alkyne proton.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for each of the carbon atoms in the molecule, including a signal for the carbonyl carbon and two signals for the sp-hybridized carbons of the alkyne.
-
Safety and Handling
As a flammable liquid, 2-propynyl propionate requires careful handling to avoid ignition sources.
-
Hazard Codes: Xi (Irritant)[3]
-
Risk Statements: R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3]
Protocol for Safe Handling:
Sources
Propargyl Propionate in Organic Solvents: A Technical Guide to Solubility and Application
Abstract
Propargyl propionate (prop-2-ynyl propanoate), a key bifunctional molecule featuring both an ester and a terminal alkyne, is of increasing importance in organic synthesis, materials science, and drug development.[1][2] Its utility in applications such as "click chemistry," specialty polymer synthesis, and as a building block for complex molecules is directly influenced by its solubility in various organic solvents.[3][4] A comprehensive understanding of its solubility profile is therefore critical for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a thorough examination of the principles governing the solubility of this compound, offers a qualitative solubility profile based on established chemical principles, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their work.
Introduction to this compound: Structure and Significance
This compound (CAS No. 1932-92-9) is an organic ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[][6] Its chemical structure is characterized by a propargyl group attached to a propionate moiety. The presence of the terminal alkyne functionality makes it a versatile substrate for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] The ester group, on the other hand, imparts a degree of polarity and can be susceptible to hydrolysis under certain conditions. This dual functionality allows for the introduction of the propargyl group into various molecular scaffolds, enabling further elaboration and the synthesis of complex target molecules.[1]
The physical properties of this compound, such as its liquid state at room temperature and a density of approximately 0.973 g/mL at 25°C, are important considerations for its handling and use in the laboratory.[] While it is often described as a colorless to yellow liquid, its solubility characteristics are less frequently reported in a quantitative manner.[7] This guide aims to bridge that knowledge gap by providing both theoretical and practical insights into the solubility of this compound in a range of common organic solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the interplay between its polar and non-polar characteristics.
-
Polar Nature: The ester functional group (-COO-) in this compound introduces polarity due to the presence of the electronegative oxygen atoms, creating a dipole moment. This allows for dipole-dipole interactions with polar solvent molecules. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, enabling interactions with protic solvents.[8]
-
Non-Polar Nature: The molecule also possesses non-polar hydrocarbon regions, namely the ethyl group of the propionate moiety and the propargyl backbone. These regions interact with non-polar solvents primarily through van der Waals forces (London dispersion forces).
The terminal alkyne group, while generally considered non-polar, has a slightly acidic proton and can participate in specific interactions.[9] The overall solubility of this compound in a particular solvent will depend on the balance of these interactions. A solvent that can effectively engage with both the polar ester group and the non-polar hydrocarbon parts of the molecule is likely to be a good solvent.
Qualitative Solubility Profile of this compound
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Moderate to High | The non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Miscible | These solvents have significant dipole moments that can interact favorably with the polar ester group of this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | These alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group, leading to strong intermolecular interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High to Miscible | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |
| Aqueous | Water | Low | While the ester group can form hydrogen bonds with water, the non-polar hydrocarbon portion of the molecule limits its solubility in highly polar water.[8] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is designed to be self-validating by ensuring the attainment of equilibrium.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a clean, dry glass vial, add a known mass of the chosen organic solvent (e.g., 10.00 g).
-
Add an excess of this compound to the solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The agitation should be vigorous enough to keep the excess solid suspended.
-
After the equilibration period, stop the agitation and allow the undissolved this compound to settle, leaving a clear supernatant.
-
-
Sampling and Analysis:
-
Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved micro-droplets from being transferred.
-
Dispense the filtered aliquot into a pre-weighed evaporating dish. Record the total mass of the dish and the aliquot.
-
Carefully evaporate the solvent from the aliquot. This can be done in a fume hood at ambient temperature or in a vacuum oven at a slightly elevated temperature, ensuring that the temperature is well below the boiling point of this compound to prevent its loss.
-
Once the solvent has been completely removed, reweigh the evaporating dish containing the this compound residue.
-
-
Data Calculation:
-
Mass of dissolved this compound: Subtract the initial mass of the evaporating dish from the final mass of the dish with the residue.
-
Mass of solvent in the aliquot: Subtract the mass of the dissolved this compound from the total mass of the aliquot.
-
Solubility: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent in aliquot) x 100
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, it is recommended to:
-
Perform the experiment in triplicate to assess reproducibility.
-
To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent once equilibrium is established.
-
Ensure accurate temperature control throughout the experiment, as solubility is temperature-dependent.
Safety Considerations
This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7][11] It is also a flammable liquid.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[11]
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative solubility profile, and a detailed, robust experimental protocol for its quantitative determination. By understanding and applying the information presented herein, researchers, scientists, and drug development professionals can more effectively utilize this compound in a wide range of applications, from organic synthesis to materials science.
References
-
Shaw, J. E., & Maciejewski, D. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023103. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International journal of molecular sciences, 12(9), 6265–6276. [Link]
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Scribd. Ester Solubility and Preparation Lab Report. [Link]
-
Haz-Map. This compound. [Link]
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PubChem. Propyl propionate. [Link]
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National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Carl ROTH. Safety Data Sheet: Propyl propionate. [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PROPARGYL BENZENESULFONATE. [Link]
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PubMed. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Scopus. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Museum of Fine Arts Boston. Propyl propionate. [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
Hudson, P. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
-
Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]
-
NIST. 2-Propyn-1-ol, propionate. [Link]
-
Wikipedia. Propyl propanoate. [Link]
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Wikipedia. Propargyl alcohol. [Link]
-
Scribd. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
University of Rochester. Solvents and Polarity. [Link]
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Propargyl Propionate: A Technical Guide to Reactivity and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl propionate, a bifunctional molecule incorporating both a terminal alkyne and an ester moiety, represents a versatile building block in modern organic synthesis and materials science. Its unique electronic and steric properties govern a rich and diverse reactivity profile, enabling its participation in a wide array of chemical transformations. Concurrently, a thorough understanding of its stability under various conditions is paramount to ensure its effective utilization and safe handling. This technical guide provides a comprehensive exploration of the reactivity and stability of this compound, offering field-proven insights into its chemical behavior, practical methodologies for its application, and critical considerations for its storage and handling.
Introduction: The Duality of this compound
This compound (prop-2-ynyl propanoate) is a colorless to yellow liquid characterized by the presence of a terminal alkyne (the propargyl group) and a propionate ester.[1] This structural duality is the cornerstone of its chemical utility. The propargyl group, with its electron-rich triple bond, serves as a reactive handle for a multitude of addition and cycloaddition reactions.[2] The ester functionality, while generally more stable, provides a site for hydrolysis and other nucleophilic acyl substitution reactions, and its electronic influence can modulate the reactivity of the adjacent alkyne.
This guide will dissect the key facets of this compound's chemical personality, providing a granular understanding of its reactivity and a robust framework for assessing its stability.
The Reactive Landscape of this compound
The reactivity of this compound is dominated by the chemistry of its terminal alkyne, with the ester group playing a secondary yet influential role. The following sections detail the primary reaction classes in which this molecule participates.
The Cornerstone of Bioorthogonal Chemistry: Click Reactions
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction provides a highly efficient and specific method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This bioorthogonal ligation strategy is extensively employed in drug discovery, bioconjugation, and materials science for its reliability and mild reaction conditions.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., tert-butanol/water mixture)
Methodology:
-
In a reaction vessel, dissolve the azide-functionalized molecule and a stoichiometric equivalent of this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (typically 10-20 mol%).
-
In another vial, prepare a solution of CuSO₄·5H₂O (typically 1-5 mol%).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography to isolate the triazole product.
Causality: The in-situ reduction of Cu(II) to the catalytically active Cu(I) by sodium ascorbate is critical for initiating the catalytic cycle. The triazole formation is highly thermodynamically favorable, driving the reaction to completion under mild conditions.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Building Complexity: Cycloaddition Reactions
Beyond click chemistry, the propargyl group readily participates in other cycloaddition reactions, offering pathways to construct diverse cyclic and heterocyclic scaffolds. Gold(I) catalysis, for instance, can facilitate [2+3] and [2+5] cycloadditions with various substrates.[4] These reactions often proceed through gold(I) carbenoid intermediates, formed by the migration of the propargyl acyloxy group.[4] The diastereoselectivity of these reactions can often be controlled by the steric demands of the reacting partners.[4] Furthermore, propargyl cations, stabilized by adjacent heteroatoms, can undergo [3+3] annulation reactions.[5]
Isomerization and Rearrangement Reactions
Under thermal conditions, propargyl esters can undergo fascinating isomerization reactions. For example, propargyl 3-acylpropiolates can rearrange to form 3-acylbutenolides, likely proceeding through strained cyclic allene intermediates.[6] These rearrangements highlight the latent reactivity of the propargyl system when subjected to energetic stimuli.
Navigating the Stability Landscape of this compound
The practical utility of this compound is intrinsically linked to its stability. Degradation can lead to loss of efficacy, formation of impurities, and potential safety hazards.
Key Factors Influencing Stability
Several environmental factors can impact the stability of this compound:
-
Light: this compound is noted to be light-sensitive.[7] Exposure to light can potentially initiate radical polymerization or other degradation pathways.
-
Temperature: While stable under normal conditions, elevated temperatures can promote decomposition or hazardous polymerization.[7][8] It is crucial to keep it away from heat, sparks, and open flames.[7]
-
pH: While ethers are generally stable, cleavage can occur under strongly basic conditions.[9] Studies on related propargyl-containing compounds have shown good stability in simulated gastric (acidic) and intestinal (neutral to slightly basic) fluids over 24 hours.[9][10] However, prolonged exposure to strong bases should be avoided.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[7] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Degradation Pathways
The primary degradation pathways for this compound likely involve:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and propargyl alcohol.
-
Polymerization: The terminal alkyne can undergo polymerization, particularly in the presence of initiators such as light, heat, or certain metal catalysts. Hazardous polymerization is generally not expected to occur under normal conditions.[7]
-
Oxidation: The alkyne functionality can be susceptible to oxidation, leading to a variety of degradation products.
Studies on the anaerobic degradation of propionate have identified several metabolic pathways, including conversion to acetate and carbon dioxide, as well as reductive carboxylation to form butyrate.[11][12] While these are biological pathways, they provide insight into the potential chemical transformations the propionate moiety could undergo.
Table 1: Summary of Stability and Handling Parameters for this compound
| Parameter | Value/Recommendation | Source(s) |
| Physical State | Colorless or yellow liquid | [1] |
| Density | 0.973 g/cm³ at 20 °C | [7][] |
| Light Sensitivity | Light sensitive | [7] |
| Hazardous Polymerization | Does not occur under normal conditions | [7] |
| Incompatible Materials | Oxidizing agents | [7] |
| Storage Conditions | Protect from light. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and flame. | [7] |
Best Practices for Handling and Storage
Given its reactivity and potential hazards, adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[14] If inhalation is a risk, wear an approved respirator.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid ingestion and inhalation.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7]
-
Use only non-sparking tools.[7]
-
Take precautionary measures against static discharges.[7]
-
Wash hands thoroughly after handling.[7]
Storage Recommendations
-
Store in a well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Protect from light.[7]
-
Store locked up.[7]
-
Keep cool.[7]
Protocol: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions as per ICH guidelines.[15]
Methodology:
-
Place a sufficient quantity of this compound in sealed, amber vials to protect from light.
-
Store the vials in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% Relative Humidity).[15]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze each sample for:
-
Appearance: Visual inspection for color change or precipitate formation.
-
Purity: Using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.
-
Water Content: By Karl Fischer titration.
-
-
Compare the results to the initial time point (t=0) to determine the rate of degradation and identify any significant changes.
Causality: This protocol subjects the molecule to conditions that accelerate degradation, allowing for the prediction of its shelf-life under normal storage conditions in a shorter timeframe.
Caption: Workflow for an accelerated stability study.
Conclusion
This compound is a molecule of significant synthetic potential, largely due to the versatile reactivity of its terminal alkyne. Its role in click chemistry and various cycloaddition reactions makes it a valuable tool for researchers in diverse fields. However, realizing its full potential requires a comprehensive understanding of its stability profile and adherence to rigorous handling and storage protocols. By appreciating its sensitivity to light and incompatibility with oxidizing agents, and by implementing appropriate stability testing, scientists can confidently and safely incorporate this compound into their research and development endeavors.
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understanding the propargyl functional group
An In-depth Technical Guide to the Propargyl Functional Group for Researchers, Scientists, and Drug Development Professionals
Abstract
The propargyl functional group, a seemingly simple moiety composed of a methylene bridge attached to a terminal alkyne (HC≡C-CH₂-), is a cornerstone of modern organic synthesis, medicinal chemistry, and chemical biology.[1] Its unique electronic properties and dual centers of reactivity—the terminal alkyne and the adjacent sp³-hybridized carbon—endow it with remarkable versatility.[1] This guide provides a comprehensive overview of the propargyl group, from its fundamental physicochemical properties and synthetic accessibility to its sophisticated applications as a linchpin in "click" chemistry, a pharmacophore in drug design, and a strategic tool in bioorthogonal labeling.[2][3] This document is intended to serve as a technical resource for professionals in the chemical and biomedical sciences, offering insights into the causality behind experimental choices and providing actionable protocols for leveraging the power of this indispensable functional group.
Core Concepts: Structure, Properties, and Reactivity of the Propargyl Group
Defining the Propargyl Moiety: Structure and Electronic Effects
The propargyl group consists of a prop-2-yn-1-yl structure.[1] The terminal alkyne is characterized by sp-hybridized carbons, resulting in a linear geometry and π-electron clouds that are available for a variety of chemical transformations. The adjacent methylene group is sp³-hybridized, creating a "propargylic" position that exhibits enhanced reactivity analogous to the allylic position in alkenes.[1] This heightened reactivity is due to the ability of the adjacent π-system to stabilize intermediates, such as radicals, cations, or anions.[1]
The hydrogen atom of the terminal alkyne is notably acidic (pKa ≈ 25) compared to alkanes (pKa ≈ 50), allowing for its deprotonation with a suitable base to form a nucleophilic acetylide.[4] This feature is fundamental to many of its synthetic applications.
Spectroscopic Identification
Unambiguous identification of the propargyl group is readily achieved through standard spectroscopic techniques. The following table summarizes the key diagnostic signals.
| Technique | Functional Group | Characteristic Signal | Notes |
| IR Spectroscopy | Terminal Alkyne (C≡C-H) | ≡C-H stretch: ~3300 cm⁻¹ (sharp, strong) | The presence of this sharp peak is highly indicative of a terminal alkyne. |
| C≡C stretch: ~2120 cm⁻¹ (weak) | |||
| ¹H NMR | Terminal Alkyne (≡C-H ) | ~2.0-3.0 ppm (triplet, J ≈ 2.5 Hz) | The small coupling constant is due to long-range coupling with the propargylic protons. |
| Propargylic (-CH₂ -) | ~2.5-4.5 ppm (doublet or more complex) | The chemical shift is highly dependent on the nature of the attached group (e.g., -O, -N). | |
| ¹³C NMR | Terminal Alkyne (C ≡C-H) | ~65-90 ppm | |
| Internal Alkyne (C≡C -H) | ~65-90 ppm | ||
| Propargylic (-C H₂-) | ~20-60 ppm | The specific shift depends on the substituent. |
Dualistic Reactivity: A Hub for Chemical Transformation
The synthetic utility of the propargyl group stems from its two distinct reactive sites:
-
The Terminal Alkyne: This site is the gateway to a vast array of transformations, including:
-
Deprotonation: Formation of a potent carbon nucleophile (acetylide).[4]
-
Cycloadditions: Most notably, the Huisgen 1,3-dipolar cycloaddition with azides, which forms the basis of "click chemistry".[5][6]
-
Hydrometalation and Coupling Reactions: Such as the Sonogashira coupling, which allows for the formation of C-C bonds.[7]
-
-
The Propargylic Position: The C-H bonds on the methylene group are activated, making this position susceptible to:
-
Nucleophilic Substitution: Propargyl halides (e.g., propargyl bromide) are excellent electrophiles for introducing the propargyl group onto nucleophiles.[8]
-
Rearrangement Reactions: Propargyl alcohols can undergo rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[9]
-
Synthetic Methodologies for Introducing the Propargyl Moiety
The introduction of a propargyl group into a molecule is a well-established practice in organic synthesis, with numerous reliable methods available.[10]
Propargylation via Nucleophilic Substitution
One of the most straightforward methods involves the reaction of a nucleophile with a propargyl halide (e.g., propargyl bromide or chloride) or sulfonate. This Sₙ2 reaction is efficient for forming C-C, C-N, C-O, and C-S bonds.
-
Causality: The choice of base and solvent is critical. A non-nucleophilic base is often used to prevent competition with the primary nucleophile. Polar aprotic solvents like DMF or acetonitrile are typically employed to enhance the rate of the Sₙ2 reaction.
Synthesis of Propargyl Alcohols and Amines
Propargyl alcohols are valuable intermediates and can be synthesized by the nucleophilic addition of a metal acetylide to an aldehyde or ketone.[9][11] This reaction creates a new stereocenter, and asymmetric variants have been developed to control the stereochemistry.[11] Propargylamines, another critical building block, can be synthesized through various methods, including the highly efficient A³ coupling.[2][12]
Experimental Protocol: Synthesis of a Propargylamine via the A³ Multicomponent Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction that combines an aldehyde, a terminal alkyne, and a secondary amine to form a propargylamine, typically catalyzed by a copper or gold salt.
Objective: To synthesize N-(1,3-diphenylprop-2-yn-1-yl)(phenyl)methanamine.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Toluene (5 mL)
-
Magnetic stirrer and heating plate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add benzaldehyde, phenylacetylene, benzylamine, and CuI.
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure propargylamine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the newly formed propargylamine.
The Propargyl Group in Bioconjugation and Bioorthogonal Chemistry
The terminal alkyne of the propargyl group is one-half of one of the most powerful reaction pairings in modern chemical biology: the azide-alkyne cycloaddition.[13]
"Click" Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient, specific, and biocompatible method for covalently linking two molecules, one bearing a terminal alkyne (like the propargyl group) and the other an azide.[5][6] The reaction proceeds rapidly under mild, often aqueous, conditions to form a stable 1,2,3-triazole linkage.[6]
A Versatile Pharmacophore
Beyond MAO inhibitors, the propargyl group is incorporated into a wide range of therapeutic agents for its ability to:
-
Modulate Potency and Selectivity: Its small size and linear geometry allow it to probe narrow binding pockets.
-
Improve Pharmacokinetic Properties: The group can enhance metabolic stability.
-
Serve as a Handle for Prodrugs or Bioconjugation: The terminal alkyne can be used to attach solubilizing groups or targeting ligands.
| Drug Name | Therapeutic Area | Role of Propargyl Group |
| Selegiline | Parkinson's Disease | Irreversible MAO-B inhibitor. [14] |
| Rasagiline | Parkinson's Disease | Irreversible MAO-B inhibitor. [14] |
| Pargyline | Antihypertensive (historical) | MAO inhibitor. [12] |
| Erlotinib | Oncology (NSCLC) | Binds to the ATP-binding site of EGFR. |
The Propargyl Group in Protecting Group Chemistry
In complex total synthesis, the selective protection and deprotection of functional groups is paramount. [15]The propargyl group can serve as a useful protecting group, particularly for alcohols and carboxylic acids. [16][17]
-
Propargyl Ethers and Esters: Alcohols can be converted to propargyl ethers, and carboxylic acids to propargyl esters. [16][18]These groups are stable to a wide range of reaction conditions, including those used for the removal of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. [16][18]* Deprotection: The removal of propargyl protecting groups can be achieved under mild conditions, often involving treatment with tetrathiomolybdate or transition metal catalysts. [16][17]This unique deprotection condition makes the propargyl group "orthogonal" to many other protecting groups, allowing for selective removal in its presence. [15]
Conclusion and Future Perspectives
The propargyl functional group is a testament to the power of a simple chemical motif. Its dual reactivity, predictable spectroscopic signatures, and diverse synthetic accessibility have secured its place as an indispensable tool in the chemist's arsenal. [10]From its foundational role in building molecular complexity to its cutting-edge applications in probing biological systems and designing next-generation therapeutics, the propargyl group continues to drive innovation. Future research will undoubtedly uncover new reactions and applications for this versatile group, particularly in the fields of materials science, targeted drug delivery, and advanced in vivo imaging, further cementing its importance across the scientific disciplines.
References
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
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Sureshbabu, V. V., & Venkataramanarao, R. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. National Institutes of Health. [Link]
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [Link]
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Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
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The Propargyl Ester: From Serendipitous Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide:
Abstract
The propargyl ester, a seemingly simple functional group combining a carboxylic acid and propargyl alcohol, has a rich and impactful history within organic chemistry. Initially explored as a curiosity, its unique electronic properties, conferred by the terminal alkyne, have positioned it as an indispensable tool in fields ranging from medicinal chemistry to materials science. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of propargyl esters. We will delve into the mechanistic underpinnings of their utility as protecting groups and as key reactants in cycloaddition reactions, particularly the Nobel Prize-winning "click chemistry." Through detailed protocols, mechanistic diagrams, and a survey of their applications, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group.
The Genesis of a Functional Group: Discovery and Early History
The story of the propargyl group is intrinsically linked to the broader exploration of alkyne chemistry in the 19th and early 20th centuries. Propargyl alcohol (prop-2-yn-1-ol) itself was first prepared in 1872 by the German chemist August Kekulé's student, L. Henry. However, the specific synthesis and characterization of its esters did not garner significant attention until the mid-20th century.
Early investigations into propargyl esters were primarily academic exercises in esterification, exploring the reactivity of the then-novel propargyl alcohol. A notable early example of the synthesis of a propargyl ester can be found in the work of A. M. Clifford and C. E. Gleim in 1945, who prepared propargyl acrylate as part of a study on polymers and copolymers. These early chemists were laying the groundwork, but the true potential of the propargyl moiety's terminal alkyne remained largely untapped for several more decades. It was the dawn of the new millennium and the advent of "click chemistry" that would catapult the propargyl ester from a niche functional group to a central player in chemical synthesis.
Synthetic Methodologies: Crafting the Propargyl Ester
The preparation of propargyl esters is most commonly achieved through the esterification of a carboxylic acid with propargyl alcohol. The choice of method depends on the substrate's sensitivity, desired scale, and available reagents.
Carbodiimide-Mediated Coupling
For sensitive or complex carboxylic acids, carbodiimide coupling is the method of choice. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by propargyl alcohol. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) is crucial for accelerating the reaction, especially with sterically hindered substrates.
Experimental Protocol: General Procedure for EDC/DMAP Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Validation: The structure and purity of the resulting propargyl ester must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry (HRMS).
Diagram: General Workflow for Propargyl Ester Synthesis
Caption: A typical experimental workflow for the synthesis of propargyl esters.
Fischer Esterification
For simple, robust carboxylic acids, the classic Fischer esterification offers a direct and atom-economical route. This method involves heating the carboxylic acid and an excess of propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
| Method | Typical Substrates | Conditions | Advantages | Disadvantages |
| EDC/DMAP Coupling | Complex, sensitive acids | DCM, 0 °C to RT | Mild conditions, high yields | Reagent cost, byproduct removal |
| Fischer Esterification | Simple, robust acids | Reflux, acid catalyst | Atom economical, inexpensive | Harsh conditions, requires excess alcohol |
The Propargyl Ester in Action: Mechanistic Roles
The utility of the propargyl ester stems almost entirely from the reactivity of its terminal alkyne. This small, sterically unobtrusive group is a hub of chemical potential.
A Linchpin of "Click" Chemistry
The most profound impact of the propargyl ester has been its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry". This reaction, for which K. Barry Sharpless, Morten Meldal, and Carolyn Bertozzi were awarded the 2022 Nobel Prize in Chemistry, allows for the rapid, efficient, and bioorthogonal formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. Propargyl esters are excellent substrates for this transformation, enabling the "clicking" of carboxylic acid-containing molecules onto biomolecules, polymers, or surfaces with remarkable specificity.
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise fashion, guided by the catalytic action of the copper center. The resulting triazole is exceptionally stable, making the linkage permanent and reliable for applications in drug discovery and bioconjugation.
Diagram: The CuAAC "Click" Reaction Mechanism
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
A Removable Handle: The Propargyl Protecting Group
In multistep synthesis, it is often necessary to temporarily mask a reactive functional group. The propargyl ester can serve as a robust protecting group for carboxylic acids. It is stable to a wide range of conditions, including acidic and basic hydrolysis that would cleave simpler esters like methyl or ethyl esters.
The true elegance of this protecting group lies in its selective removal under mild conditions. Deprotection is typically achieved using transition metal catalysts. For instance, treatment with a cobalt complex like dicobalt octacarbonyl (Co₂(CO)₈) forms a stable cobalt-alkyne complex (the Nicholas reaction intermediate), which shields the alkyne and facilitates cleavage under mild oxidative or acidic conditions. More modern methods utilize catalysts like palladium or ruthenium to cleave the ester under neutral conditions, further enhancing its orthogonality to other protecting groups.
Applications in Drug Development and Materials Science
The ability to easily install and selectively react the propargyl group has made it a favorite among medicinal chemists and materials scientists.
-
Drug Discovery: Propargyl esters are used to create libraries of compounds for high-throughput screening. A common core molecule containing a carboxylic acid can be esterified with propargyl alcohol, and the resulting alkyne "handle" can be decorated with thousands of different azide-containing fragments via click chemistry to rapidly generate molecular diversity.
-
Bioconjugation: Proteins, peptides, and nucleic acids can be modified with propargyl esters. This allows them to be "clicked" onto imaging agents, drug payloads, or surfaces for diagnostic and therapeutic applications.
-
Polymer and Materials Science: The propargyl ester is a key monomer in the synthesis of advanced polymers. Its ability to undergo click reactions allows for the straightforward synthesis of cross-linked materials, functionalized surfaces, and complex polymer architectures like dendrimers.
Conclusion and Future Outlook
From its humble origins in the annals of classical organic synthesis, the propargyl ester has risen to become a workhorse of modern chemical science. Its journey mirrors the evolution of the field itself—from a focus on fundamental reactivity to the pursuit of efficiency, selectivity, and modularity. The true genius of the propargyl ester lies in its dual nature: it is both a stable, protective shield and a reactive handle, ready to be engaged at the chemist's command. As the drive towards greater complexity and functionality in synthetic molecules continues, the reliability and versatility of the propargyl ester ensure that its click-ready alkyne will continue to build the bridges of the molecular world for the foreseeable future.
References
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A Technical Guide to the Synthetic Utility of Propargyl Propionate in Modern Organic Chemistry
Abstract
Propargyl propionate, a C6 carboxylate ester, emerges as a remarkably versatile and cost-effective building block in contemporary organic synthesis. Its molecular architecture, featuring a terminal alkyne, an activated propargylic position, and an ester moiety, presents a triad of reactive sites that can be selectively addressed to forge a diverse array of molecular structures. This guide provides an in-depth exploration of the principal transformations involving this compound, including its pivotal role in cycloaddition reactions, palladium-catalyzed cross-couplings, and unique rearrangement pathways. We will dissect the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight their application in the synthesis of complex heterocycles and functional polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this synthon to address modern synthetic challenges.
Introduction: The Molecular Architecture of this compound
This compound (prop-2-ynyl propanoate) is a bifunctional molecule whose utility stems from the orthogonal reactivity of its functional groups.[] Understanding its structural and electronic properties is key to unlocking its synthetic potential.
Chemical and Physical Properties
The physical properties of this compound are summarized below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 1932-92-9 | [] |
| Molecular Formula | C₆H₈O₂ | [] |
| Molecular Weight | 112.13 g/mol | [] |
| Density | 0.973 g/mL at 25 °C | [] |
| Appearance | Colorless Liquid | [2] |
Analysis of Reactive Sites: A Triad of Functionality
The synthetic versatility of this compound is rooted in three distinct reactive zones within its structure. The ability to selectively target these sites under different catalytic conditions allows for a wide range of synthetic elaborations.[3][4]
-
The Terminal Alkyne (C≡C-H): The acidic proton and the π-systems of the alkyne are hubs for reactivity. This site is the primary anchor for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and is a quintessential partner in 1,3-dipolar cycloadditions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[5][6]
-
The Propargylic Position (-O-CH₂-C≡): The propionate group is a competent leaving group, particularly upon activation by a transition metal catalyst (e.g., Palladium). This enables a variety of nucleophilic substitution reactions at the propargylic carbon, often proceeding through η³-propargyl-metal intermediates.[7][8]
-
The Propionate Ester (C=O): While the ester itself is relatively stable, its electronic influence is significant. Furthermore, under specific thermal or catalytic conditions, propargyl esters can undergo intramolecular rearrangements and serve as precursors for polymerization.[9][10]
Caption: Key reactive centers of the this compound molecule.
Cycloaddition and Annulation Strategies: Building Rings with Precision
The terminal alkyne of this compound is an excellent dipolarophile and dienophile, enabling the construction of five- and six-membered rings, which are core scaffolds in many pharmaceutical agents.
[3+2] Cycloadditions: The Power of "Click" Chemistry
The CuAAC reaction is arguably the most powerful application of terminal alkynes in chemical synthesis, prized for its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance.[11] This reaction allows for the covalent linking of this compound to any molecule bearing an azide group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a common strategy in drug development, bioconjugation, and materials science.[12][13]
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide, leading to a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the triazole product and regenerate the Cu(I) catalyst.
Caption: Simplified catalytic cycle for the CuAAC "Click" reaction.
Exemplary Protocol: Synthesis of a 1,2,3-Triazole Conjugate
This protocol describes a standard procedure for the CuAAC reaction, which can be adapted for various azide-containing substrates.
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 equiv.) and the desired organic azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water (0.2 M).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.). The in-situ reduction of Cu(II) by ascorbate generates the active Cu(I) catalyst.[13]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure triazole.
Gold- and Other Metal-Catalyzed Cycloadditions
Beyond click chemistry, the propargyl ester motif is a versatile precursor in cycloadditions catalyzed by other metals, particularly gold(I). Gold catalysts can activate propargyl esters, promoting an acyloxy migration to form a gold carbenoid intermediate. This highly reactive species can then be trapped by various alkenes to generate highly substituted vinylcyclopropane derivatives in a formal [2+3] cycloaddition.[14] Similarly, other Lewis acids like Ytterbium can catalyze [3+3] annulation reactions with suitable partners to form complex thiazinoimidazoles.[15]
Palladium-Catalyzed Transformations: Forging C-C and C-X Bonds
Palladium catalysis provides a powerful toolkit for functionalizing both the alkyne and the propargylic position of this compound.
Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling terminal alkynes with aryl or vinyl halides.[6] For this compound, this reaction provides a direct route to aryl- or vinyl-substituted propargylic systems, which are valuable intermediates in drug discovery and materials science.[16][17] The reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt in the presence of an amine base.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Reagent Addition: Add anhydrous, degassed triethylamine (3.0 equiv.) as the solvent and base, followed by this compound (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Asymmetric Propargylic Substitutions
In these transformations, the propionate moiety functions as a leaving group. Palladium catalysts can coordinate to the alkyne and facilitate the enantioselective attack of a nucleophile at the propargylic carbon. This strategy has been successfully employed for reactions like asymmetric propargylic sulfonylation of propargyl esters, yielding chiral propargylic sulfones with high enantioselectivity.[7]
| Nucleophile | Pd Catalyst / Ligand | Yield (%) | ee (%) | Reference |
| Sulfonyl Hydrazide | Pd₂(dba)₃ / N-Bn-Me-BIPAM | 75-95 | 88-97 | [7] |
| Malonates | Pd(0) / Chiral Ligand | >80 | >90 | Conceptual |
Isomerization and Rearrangement Reactions
Propargyl esters are known to undergo fascinating thermal rearrangements. These reactions often proceed through highly reactive, strained allene intermediates. For example, thermal isomerization of propargyl 3-acylpropiolates, which are structurally related to this compound, can lead to the formation of 3-acylbutenolides.[9] This proceeds through an intermediate 2,3-dehydropyran (a strained cyclic allene) which subsequently isomerizes.[18] These pathways highlight the potential of this compound to serve as a precursor to complex heterocyclic systems under thermal conditions, offering a catalyst-free method for skeletal diversification.
Caption: Conceptual pathway for thermal rearrangement of propargyl esters.
Applications in Advanced Synthesis
The fundamental reactions described above position this compound as a key player in the synthesis of more elaborate molecular targets relevant to drug discovery and materials science.
Synthesis of Heterocycles
Propargyl compounds are versatile synthons for a vast range of oxygen- and nitrogen-containing heterocycles via intramolecular cycloisomerization or intermolecular cyclocondensation reactions.[19][20] For instance, the products of Sonogashira couplings can undergo subsequent acid-induced cyclization to form oxazolines.[21] The alkyne can also participate in palladium-catalyzed cascade reactions to build complex heterocyclic cores in a single step.[22]
Polymer Synthesis
The propargyl group is a valuable monomer for creating advanced polymeric materials. Palladium catalysis can mediate the controlled chain-growth polymerization of monomers derived from propargyl esters.[23][24] By carefully tuning reaction conditions, the propargyl ester can be selectively manipulated to undergo either ester migration or ester leaving, leading to different polymerization pathways and resulting in structurally diverse polymers like polyimidates, polyimines, or polyamidines from a single set of starting materials.[10] This "tunable" polymerization unlocks access to materials with tailored properties for a wide range of applications.
Conclusion: A Versatile Synthon for Modern Challenges
This compound is more than a simple alkyne-containing molecule; it is a multi-faceted synthetic tool. Its capacity to engage in high-fidelity cycloadditions, undergo a range of palladium-catalyzed C-C and C-X bond formations, and participate in unique rearrangement cascades makes it an invaluable asset for synthetic chemists. The ability to selectively address its different reactive sites provides a robust platform for the efficient construction of complex molecular architectures, from bioactive heterocycles to functional polymers. As the demand for synthetic efficiency and molecular diversity continues to grow, the strategic application of versatile building blocks like this compound will be paramount in advancing the frontiers of drug discovery and materials science.
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Propargyl Propionate: A Versatile Synthon for the Construction of Medicinally Relevant Heterocycles
Abstract
In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. Propargyl propionate, a readily accessible and bifunctional molecule, has emerged as a powerful building block for this purpose. Its unique structure, featuring a terminal alkyne and an ester moiety, provides two orthogonal points of reactivity that can be strategically exploited to generate a diverse array of heterocyclic systems. This technical guide explores the synthetic utility of this compound, detailing key reaction methodologies, providing field-proven experimental protocols, and discussing the mechanistic underpinnings that govern these transformations. We will focus on its application in transition-metal-catalyzed cyclizations, multicomponent reactions, and cycloadditions, highlighting its role in forging complex molecular architectures relevant to pharmaceutical research.
Introduction: The Strategic Value of this compound
This compound is a valuable starting material in organic synthesis due to the presence of multiple reactive centers within its structure.[1] The terminal alkyne is a versatile functional group, amenable to a wide range of transformations including cycloadditions, coupling reactions, and cycloisomerizations.[2][3] The propionate ester group, while seemingly simple, provides a crucial handle for influencing reactivity, enabling specific activation modes, and serving as a precursor to further functionalization. This dual functionality allows for the rapid assembly of molecular complexity from a simple, commercially available precursor.
The primary drivers for its utility in drug discovery are:
-
Rapid Diversity Generation: The ability to participate in various reaction classes, such as multicomponent reactions (MCRs), allows for the creation of large libraries of compounds from simple starting materials, which is crucial for hit-finding and lead optimization.[4][5][6]
-
Access to Privileged Scaffolds: this compound serves as a key precursor to heterocycles like triazoles, furans, and pyrazoles, which are core components of numerous FDA-approved drugs.[7][8]
-
Tunable Reactivity: The choice of catalyst—be it copper, gold, or palladium—can selectively activate different parts of the molecule, guiding the reaction toward a desired heterocyclic product.[2][9][10]
This guide will delve into the principal synthetic strategies that leverage these features.
Key Synthetic Strategies & Methodologies
The terminal alkyne of this compound is the primary hub of its reactivity, making it an ideal substrate for reactions that build cyclic systems.
[3+2] Cycloadditions: The Power of "Click Chemistry"
The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[11] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[12][13]
Causality Behind the Method: The choice of a copper(I) catalyst is critical. Copper(I) salts selectively coordinate with the terminal alkyne of this compound, lowering the activation energy for the [3+2] cycloaddition with an organic azide.[12] This catalytic cycle ensures that the reaction proceeds under mild conditions, often in aqueous media, with high atom economy and tolerance for a wide variety of functional groups.[13][14] The result is the exclusive formation of the 1,4-isomer, avoiding the mixture of 1,4- and 1,5-isomers often seen in uncatalyzed thermal cycloadditions.[12]
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and a generic aromatic azide.[12][13][15]
Materials:
-
This compound
-
4-Azidobenzoic acid
-
Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄) with a reducing agent
-
Sodium Ascorbate (if using CuSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 4-azidobenzoic acid (1.0 eq) and this compound (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of Copper(I) Iodide (CuI, ~5 mol%).
-
Reaction Execution: Heat the mixture to 110 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water) or by column chromatography on silica gel.
Self-Validating System: The high regioselectivity of the CuAAC reaction serves as an internal validation. The formation of a single major product, confirmed by ¹H NMR and mass spectrometry, indicates the successful formation of the 1,4-isomer.[12] The expected ¹H NMR spectrum would show a characteristic singlet for the triazole proton.
Transition-Metal Catalyzed Cyclizations for Furan Synthesis
Gold and iron catalysts are particularly effective in promoting the cyclization of propargylic compounds to form substituted furans.[9][16][17] These reactions often proceed through an initial rearrangement or addition followed by an intramolecular cyclization cascade.
Causality Behind the Method: Gold(I) catalysts are highly π-acidic, meaning they readily activate the alkyne of this compound towards nucleophilic attack.[9] In the presence of another alkyne or a suitable nucleophile, a cascade reaction can be initiated.[16] For example, a gold catalyst can facilitate an initial propargyl acyloxy migration, forming a gold-carbenoid intermediate which then undergoes further reaction and cyclization to yield a furan ring.[9] Iron(III) chloride offers a more cost-effective alternative, catalyzing tandem propargylation-cycloisomerization reactions with 1,3-dicarbonyl compounds to produce highly substituted furans.[17]
Caption: General experimental workflow for the synthesis of furans.
Sonogashira Coupling and Subsequent Transformations
While not a direct heterocycle-forming reaction, the Sonogashira coupling is a critical enabling technology.[18][19] It allows for the C-C bond formation between the terminal alkyne of this compound and an aryl or vinyl halide. This creates a more complex, functionalized alkyne that is primed for subsequent cyclization reactions.
Causality Behind the Method: The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[18][20] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the alkyne, forming a copper acetylide.[21] Transmetalation between these two species followed by reductive elimination forges the new C-C bond and regenerates the active catalysts.[18] This method is exceptionally powerful for creating alkynone intermediates which can then be cyclized to furans, pyrazoles, and other heterocycles in a one-pot, multicomponent fashion.[21]
Data Summary: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired heterocyclic core, available starting materials, and required reaction conditions.
| Heterocycle | Key Reagents | Catalyst System | Typical Conditions | Yield Range | Reference |
| 1,2,3-Triazole | Organic Azide | CuI or CuSO₄/Ascorbate | Toluene, 110°C or H₂O/tBuOH, RT | 75-87% | [12] |
| Substituted Furan | 1,3-Dicarbonyl Compound | FeCl₃ | Dichloroethane (DCE), 80°C | 60-90% | [17] |
| Substituted Furan | Terminal Alkyne | Triazole-Au / Cu(OTf)₂ | Dichloromethane (DCM), 45°C | 65-95% | [16] |
| Alkynone Intermediate | Acid Chloride | PdCl₂(PPh₃)₂ / CuI | THF, NEt₃, Room Temp. | 80-95% | [21] |
Conclusion and Future Outlook
This compound has proven itself to be a remarkably versatile and powerful building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity, when harnessed by modern catalytic methods, enables the efficient and often stereoselective construction of molecular scaffolds that are of high interest to the pharmaceutical and agrochemical industries. The continued development of novel transition-metal-catalyzed transformations and innovative multicomponent reactions will undoubtedly expand the synthetic utility of this humble synthon even further.[2][3][9][10] Future research will likely focus on enantioselective processes and the integration of these synthetic strategies into automated platforms for accelerated drug discovery.
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- 7. Synthesis of 1,2,3-Triazole Derivatives Based on Propargyl Ester of a Saturated Single-Basic Carbonic Acid and ParaAzidobenzoic Acid | Texas Journal of Multidisciplinary Studies [zienjournals.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 10. sci-hub.box [sci-hub.box]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurjchem.com [eurjchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocols [baseclick.eu]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 17. Furan synthesis [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of Propargyl Propionate from Propargyl Alcohol: An Application Note and Detailed Protocol
Introduction: The Versatility of the Propargyl Moiety in Modern Chemistry
Propargyl propionate is a bifunctional molecule that incorporates a terminal alkyne and an ester group. This unique combination of functionalities makes it a valuable building block in various fields of chemical synthesis. The terminal alkyne allows for participation in highly efficient and selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward formation of complex molecular architectures.[1][2] The ester moiety, on the other hand, can be readily hydrolyzed or transesterified, offering a handle for further functionalization or for the controlled release of propargyl alcohol. These characteristics position this compound as a key intermediate in the synthesis of novel polymers, the development of advanced materials, and as a scaffold in medicinal chemistry for the creation of new therapeutic agents.[3][4][5] This application note provides a comprehensive guide to the synthesis of this compound from propargyl alcohol, detailing two robust protocols suitable for a research and development setting.
Chemical Principles and Mechanistic Overview
The synthesis of this compound from propargyl alcohol can be efficiently achieved through two primary esterification methods: the Fischer-Speier esterification with propionic acid and the acylation with propionyl chloride.
1. Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid (propionic acid) and an alcohol (propargyl alcohol).[6] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[7] To drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[6]
2. Acylation with Propionyl Chloride: This method offers a more reactive and generally irreversible pathway to the ester. Propionyl chloride, an acyl chloride, is significantly more electrophilic than propionic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the carbonyl carbon of the acyl chloride.[8] This is followed by the elimination of the chloride leaving group. A weak base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the alcohol and inhibit the reaction.[9] This method is often preferred for its faster reaction times and higher yields, especially for less reactive alcohols.
Experimental Protocols
Safety Precautions:
-
Propargyl alcohol is a flammable liquid that is toxic by inhalation, ingestion, and skin absorption, and is also corrosive.[8]
-
Propionyl chloride is a highly flammable liquid and vapor that reacts violently with water. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8]
-
Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.
-
Sulfuric acid is a strong corrosive and should be handled with extreme care.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of this compound via Acylation with Propionyl Chloride
This protocol is recommended for its high efficiency and rapid reaction time.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Propargyl alcohol | Starting material |
| Propionyl chloride | Acylating agent |
| Pyridine (anhydrous) | Base/Catalyst |
| Dichloromethane (DCM, anhydrous) | Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Quenching/Washing |
| Brine (saturated aqueous NaCl) | Washing |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Dropping funnel | Controlled addition |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Vacuum distillation apparatus | Purification |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains at 0 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath and cautiously add distilled water to quench any unreacted propionyl chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove pyridine hydrochloride and excess acid) and brine.[8]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Protocol 2: Synthesis of this compound via Fischer-Speier Esterification
This protocol provides a more classical and economical approach, though it may require longer reaction times and careful removal of water to achieve high yields. A significant safety concern to note is that the Fischer esterification of propargyl alcohol with a strong acid catalyst like sulfuric acid has been reported to have the potential for a violent detonation, especially when heated.[10] It is crucial to perform this reaction on a small scale initially and with extreme caution.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Propargyl alcohol | Starting material |
| Propionic acid | Starting material |
| Sulfuric acid (concentrated) | Catalyst |
| Toluene | Solvent (for azeotropic removal of water) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Neutralization/Washing |
| Brine (saturated aqueous NaCl) | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Dean-Stark apparatus | Azeotropic removal of water |
| Reflux condenser | Condensation of vapors |
| Heating mantle | Heating |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Vacuum distillation apparatus | Purification |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add propargyl alcohol (1.0 eq), propionic acid (1.2 eq), and toluene. Attach a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.[11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation.[12]
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Propargyl Alcohol | C₃H₄O | 56.06 | 107-19-7 |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 79-03-8 |
| Propionic Acid | C₃H₆O₂ | 74.08 | 79-09-4 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| This compound | C₆H₈O₂ | 112.13 | 1932-92-9[13] |
Table 2: Typical Reaction Parameters
| Parameter | Protocol 1 (Acylation) | Protocol 2 (Fischer Esterification) |
| Stoichiometry | Propargyl alcohol (1.0 eq), Propionyl chloride (1.1 eq), Pyridine (1.2 eq) | Propargyl alcohol (1.0 eq), Propionic acid (1.2 eq), H₂SO₄ (cat.) |
| Solvent | Anhydrous Dichloromethane | Toluene |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours (monitor by water collection) |
| Work-up | Aqueous wash with NaHCO₃ and brine | Aqueous wash with NaHCO₃ and brine |
| Purification | Vacuum Distillation | Vacuum Distillation |
| Expected Yield | High | Moderate to High |
Visualization of Experimental Workflow
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Detonation during Fischer esterification [jst.umn.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 13. 2-Propyn-1-ol, propionate [webbook.nist.gov]
Application Note & Protocol: Synthesis of Propargyl Propionate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of propargyl propionate, a valuable bifunctional molecule, through the acid-catalyzed esterification of propionic acid with propargyl alcohol. The propargyl group serves as a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making propargyl esters important building blocks in drug development, materials science, and chemical biology.[1][2] This guide details the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for purification and analysis, tailored for researchers and professionals in the chemical sciences.
Introduction and Scientific Rationale
The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, or simply Fischer esterification, is the classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4] The reaction to produce this compound is an equilibrium-controlled process, as illustrated below.
Reaction Scheme: CH₃CH₂COOH + HC≡CCH₂OH ⇌ CH₃CH₂COOCH₂C≡CH + H₂O (Propionic Acid + Propargyl Alcohol ⇌ this compound + Water)
The core utility of this compound lies in its terminal alkyne functionality. This group is highly reactive and participates in a variety of transformations, rendering the molecule a key intermediate for introducing the propionate moiety into more complex structures.[5][6]
The Fischer Esterification Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process is a sequence of reversible protonation and nucleophilic acyl substitution steps.[7][8]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the propionic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propargyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst.[7]
Because every step is reversible, the reaction equilibrium must be actively shifted towards the products. This is typically achieved by applying Le Châtelier's Principle: either by using one of the reactants (usually the less expensive alcohol) in large excess or by removing water as it is formed.[8][10]
Visualization of Reaction Mechanism
The following diagram illustrates the key steps of the acid-catalyzed esterification process.
Caption: Figure 1: Fischer Esterification Mechanism
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations involving volatile, flammable, or corrosive materials must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Propionic Acid | C₃H₆O₂ | 74.08 | 7.41 g (7.5 mL) | 100 | 1.0 |
| Propargyl Alcohol | C₃H₄O | 56.06 | 16.82 g (17.5 mL) | 300 | 3.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~0.5 mL | ~9 | 0.09 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with magnetic stirrer and stir bar
-
Ice-water bath
-
500 mL Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for purification (distillation or chromatography)
Step-by-Step Synthesis Workflow
The overall experimental workflow is summarized in the diagram below.
Caption: Figure 2: Experimental Workflow for Synthesis
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add propionic acid (7.5 mL, 100 mmol) and propargyl alcohol (17.5 mL, 300 mmol). The use of excess alcohol helps drive the equilibrium toward the product.[11]
-
Catalyst Addition: Place the flask in an ice-water bath and begin stirring. Slowly, and with extreme caution, add concentrated sulfuric acid (~0.5 mL) dropwise. This addition is exothermic and must be controlled to prevent excessive heat generation.
-
Reflux: Attach the reflux condenser, ensuring a gentle flow of cold water through the outer jacket. Heat the reaction mixture to a gentle reflux using the heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel containing 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Workup - Neutralization: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution until effervescence (CO₂ evolution) ceases.[11] This step neutralizes the sulfuric acid catalyst and removes any unreacted propionic acid. Drain the aqueous layer after each wash.
-
Workup - Final Wash and Drying: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water. Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to dry the solution.
-
Isolation: Filter the drying agent by gravity filtration or through a small plug of cotton wool into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 135-137 °C. Alternatively, purification can be achieved via silica gel column chromatography.[12]
Product Characterization
The identity and purity of the final product, this compound (CAS 1932-92-9), should be confirmed by spectroscopic methods.[13][]
-
Molecular Formula: C₆H₈O₂[13]
-
Molecular Weight: 112.13 g/mol [13]
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃): δ ~4.7 (d, 2H, -O-CH₂-), ~2.5 (t, 1H, -C≡CH), ~2.3 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃) ppm.
-
IR (Neat): ν ~3290 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch), ~1180 cm⁻¹ (C-O stretch).
Safety and Handling
Strict adherence to safety protocols is mandatory for this procedure. A thorough risk assessment should be conducted before commencing any work.
-
Propargyl Alcohol: Highly flammable, toxic if inhaled, ingested, or absorbed through the skin, and causes severe skin and eye burns.[15][16][17] It is also highly reactive.[15] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[15][17]
-
Propionic Acid: Corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid and vapor.[18][19] Handle with appropriate PPE in a well-ventilated area.[19]
-
Sulfuric Acid (Concentrated): Extremely corrosive and causes severe burns upon contact. Reacts violently with water, generating significant heat. Always add acid to other liquids slowly and with cooling.
-
General Precautions: Ensure all glassware is free of cracks and defects. Keep flammable liquids away from ignition sources.[16][18] Dispose of all chemical waste according to institutional and local regulations.
References
-
García, P., et al. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research. Retrieved from [Link]
-
Kaur, N. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. Retrieved from [Link]
-
López, F., et al. (2021). Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement. Angewandte Chemie International Edition. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). Retrieved from [Link]
-
Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2007). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. National Institutes of Health (NIH). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed. Retrieved from [Link]
-
Nguyen, T. L., et al. (2022). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Nedić, M., et al. (2020). Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]
-
ACS Publications. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
The Chemistry Translator. (2015). Esterification - Fischer mechanism for alcohol and carboxylic acid. Retrieved from [Link]
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The Ligation Workhorse: Propargyl Propionate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Guide for Researchers in Bioconjugation and Drug Discovery
Introduction: The Power of a Perfect "Click"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis, bioconjugation, and materials science.[1][2] This reaction enables the rapid, efficient, and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3] Its remarkable reliability, mild reaction conditions, and bio-orthogonality—the ability to proceed in complex biological environments with minimal side reactions—have made it an indispensable tool for drug development professionals and molecular biologists.[4][5]
At the core of this powerful ligation technology is the terminal alkyne. Among the myriad of alkyne-containing building blocks, the propargyl group stands out for its ideal blend of high reactivity, stability, and ease of incorporation into diverse molecular scaffolds.[1][6] This guide provides a detailed technical overview of the use of propargyl esters, specifically propargyl propionate, in CuAAC reactions, offering mechanistic insights and field-proven protocols for its successful application.
The Mechanism: A Copper-Orchestrated Cascade
The uncatalyzed thermal cycloaddition between an azide and an alkyne is a slow process that often requires harsh conditions and yields a mixture of 1,4 and 1,5-regioisomers.[7][8] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and confers complete regioselectivity, exclusively forming the 1,4-disubstituted triazole.[7][8]
The catalytic cycle, a sequence of discreet steps, is initiated by the formation of a copper(I) acetylide intermediate.[7][] The propargyl group's terminal, slightly acidic proton is crucial for this activation step.[1]
The key steps in the CuAAC catalytic cycle are:
-
Copper(I)-Alkyne Coordination: The catalytically active Cu(I) species coordinates to the π-system of the terminal alkyne of this compound.
-
Acetylide Formation: The terminal proton is removed, forming a key copper(I) acetylide intermediate. This step significantly lowers the pKa of the alkyne proton.
-
Azide Coordination & Cycloaddition: The azide substrate coordinates to the copper center. The azide then acts as a nucleophile, attacking the terminal carbon of the activated alkyne, leading to the formation of a six-membered copper-containing intermediate (a metallacycle).[8]
-
Ring Contraction & Product Formation: This intermediate rearranges and collapses to form the stable triazolyl-copper species.
-
Protonolysis & Catalyst Regeneration: Protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to enter a new cycle.[]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Design & Protocols
A successful CuAAC reaction hinges on maintaining the catalytically active Cu(I) oxidation state.[10] Since Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, protocols typically involve either starting with a stabilized Cu(I) salt or, more commonly, generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, such as sodium ascorbate.[10][11]
The Role of Ligands
To enhance reaction rates and stabilize the Cu(I) catalyst, particularly in aqueous or biological media, accelerating ligands are essential.[2][4] These ligands chelate the copper ion, preventing its oxidation and increasing its catalytic efficiency.[11]
| Ligand | Common Use | Key Advantages |
| TBTA | Organic Solvents | Tris(benzyltriazolylmethyl)amine. Significantly accelerates the reaction and stabilizes Cu(I).[7][10] |
| THPTA | Aqueous/Biological | Tris(3-hydroxypropyltriazolylmethyl)amine. Water-soluble ligand ideal for bioconjugations, minimizing copper-induced damage to biomolecules.[10][11] |
General Protocol for CuAAC with this compound
This protocol describes a general procedure for the in situ generation of the Cu(I) catalyst for the cycloaddition of an azide-containing molecule to this compound. This method is robust and can be adapted for various scales and substrates.
Materials and Reagents:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Ligand: THPTA (for aqueous reactions) or TBTA (for organic solvents)
-
Solvent: Deionized water, t-BuOH/Water, DMSO, or other suitable organic solvent[5]
-
Reaction vials
Preparation of Stock Solutions:
-
This compound (Alkyne): Prepare a 10 mM stock solution in DMSO or the reaction solvent.
-
Azide Molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[5]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [5]
-
Ligand: Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO.[5]
Reaction Procedure:
-
Reaction Setup: In a reaction vial, add the azide-containing molecule to the desired final concentration (e.g., 1.0 equivalent).
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.1 - 1.2 equivalents).
-
Add the chosen solvent to reach the desired final reaction volume.
-
Catalyst Premix: In a separate microcentrifuge tube, premix the CuSO₄ stock solution (e.g., final concentration 0.1-1 mM) and the ligand stock solution (e.g., final concentration 0.5-5 mM, typically 5 equivalents to copper).[11] Add this premixed catalyst solution to the reaction vial.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.[5]
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 1-4 hours. Gentle vortexing or stirring is recommended. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be quenched and purified. For small molecules, an aqueous workup followed by column chromatography is common. For bioconjugates, purification methods like size-exclusion chromatography, dialysis, or HPLC are used to remove the copper catalyst, ligand, and excess reagents.[5]
Caption: General experimental workflow for a CuAAC reaction.
Applications in Drug Discovery and Development
The robustness and orthogonality of the CuAAC reaction have made it a premier tool for conjugating molecules in complex settings, profoundly impacting pharmaceutical sciences.[12][13]
-
Bioconjugation: CuAAC is widely used to attach therapeutic payloads or imaging agents to carrier molecules like polymers (e.g., PEGylation), peptides, or antibodies.[12][14] This creates bioconjugates with improved pharmacokinetics, targeted delivery, and reduced toxicity.[14] this compound can be used to install the alkyne handle on these carriers for subsequent conjugation.
-
PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), CuAAC is a common method for linking the two key ligands (one for the target protein, one for an E3 ligase). The efficiency of the reaction accelerates the synthesis of compound libraries for structure-activity relationship (SAR) studies.[1]
-
High-Throughput Screening: The reliability and simplicity of the CuAAC reaction make it ideal for generating large libraries of compounds for high-throughput screening in early-stage drug discovery.
Troubleshooting and Considerations
-
Failed Reaction: If the reaction fails, first ensure the sodium ascorbate solution is freshly prepared. Test the system with a control reaction, for instance, using a simple azide and propargyl alcohol.[11][15] If the control works, the issue may lie with the specific substrates.
-
Biomolecule Damage: In bioconjugation, copper ions and the ascorbate-driven reduction can generate reactive oxygen species (ROS). Using a 5:1 ligand-to-copper ratio can help protect the biomolecule, as the ligand can act as a sacrificial reductant.[11]
-
Substrate Reactivity: While propargyl groups are highly reactive, electron-withdrawing groups near the alkyne (as in propiolamides) can slightly increase reactivity.[6] Conversely, significant steric hindrance near the alkyne or azide can slow the reaction. The small size of the propargyl group generally minimizes this issue.[1]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is an exceptionally powerful and versatile ligation reaction. This compound serves as an effective and readily available building block for introducing the requisite terminal alkyne into a wide range of molecular architectures. Its high reactivity and the straightforward nature of the CuAAC protocol have cemented its role as an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and adhering to optimized protocols, the full potential of this remarkable "click" reaction can be harnessed to accelerate innovation in medicine and materials science.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
García, F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. ResearchGate. Retrieved from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Retrieved from [Link]
-
Presolski, S. I., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 9(1), 181-188. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine... ResearchGate. Retrieved from [Link]
-
Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization. ResearchGate. Retrieved from [Link]
-
OUCI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. OUCI. Retrieved from [Link]
-
Taylor & Francis eBooks. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis Group. Retrieved from [Link]
-
Wang, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Controlled Release, 259, 1-2. [Link]
-
The Healthcare Guys. (2024). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. Medigy. Retrieved from [Link]
-
Kumar, A., et al. (2021). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. ACS Omega, 6(15), 9843–9875. [Link]
-
OUCI. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. OUCI. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
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- 13. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Propargyl Propionate for Robust Peptide Bioconjugation via Click Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
Peptide bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics research. The precise attachment of functional moieties, such as fluorophores, polymers like PEG, or cytotoxic agents, is critical for enhancing the therapeutic and diagnostic properties of peptides. This document provides a detailed guide for the use of propargyl propionate as a versatile reagent for introducing a terminal alkyne handle onto peptides. This modification paves the way for highly efficient and specific conjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." We present the underlying chemical principles, step-by-step protocols for peptide modification and subsequent conjugation, and expert insights into process optimization and troubleshooting.
Principles of the Method: The Power of Bioorthogonal Chemistry
The central strategy revolves around a two-step process: first, the stable installation of a bioorthogonal "handle" onto the peptide, and second, the specific reaction of that handle with a partner molecule. This compound serves as an efficient source for the alkyne handle.
Step 1: Peptide Propargylation The N-terminus of a peptide, with its primary amine, provides a reactive site for modification. This compound, an activated ester, can acylate this N-terminal amine under mild basic conditions. This reaction forms a stable amide bond, covalently linking the propargyl group (containing the terminal alkyne) to the peptide. The choice of this compound is advantageous due to its stability and reactivity profile.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The terminal alkyne installed on the peptide is now ready for the "click" reaction. CuAAC is the gold standard for its high efficiency, specificity, and biocompatibility. The reaction involves the formation of a stable 1,2,3-triazole ring by linking the alkyne-modified peptide with a molecule containing an azide group. This reaction is not catalyzed by copper in its common Cu(II) state but requires the Cu(I) oxidation state. In practice, a Cu(II) salt like copper(II) sulfate (CuSO₄) is used along with a reducing agent, typically sodium ascorbate, which generates the active Cu(I) species in situ. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) catalyst from oxidation and disproportionation, thereby improving reaction efficiency and protecting the peptide from potential damage.
The resulting triazole linkage is exceptionally stable, mimicking the properties of an amide bond, and does not perturb the peptide's structure or function, making it an ideal covalent linker in bioconjugates.
Workflow Overview
Figure 1: A high-level overview of the two-phase workflow for peptide bioconjugation using this compound and CuAAC.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)
-
Lyophilizer
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Standard laboratory glassware and consumables
Reagents and Chemicals
-
Peptide of interest (with a free N-terminal amine)
-
This compound
-
Azide-functionalized molecule of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water (18 MΩ·cm)
Detailed Experimental Protocols
Protocol 1: N-terminal Propargylation of a Peptide
This protocol details the installation of the terminal alkyne group onto the peptide.
Rationale: The reaction is performed in an anhydrous organic solvent (DMF) to ensure solubility of the peptide and reagents. A non-nucleophilic organic base, DIPEA, is used to deprotonate the N-terminal ammonium group, activating it for nucleophilic attack on the this compound ester without causing unwanted side reactions.
Step-by-Step Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.
-
Base Addition: Add 3-5 molar equivalents of DIPEA to the peptide solution. Mix gently and allow the solution to stand for 5 minutes at room temperature.
-
Propargylation Reaction: Add 2-3 molar equivalents of this compound to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via HPLC-MS.
-
Quenching & Purification: Once the reaction is complete (as determined by the consumption of the starting peptide), the crude product can be purified directly. The most common method is reverse-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Collect the fractions corresponding to the desired product peak. Confirm the mass of the propargylated peptide using mass spectrometry. The expected mass increase is +54.01 Da (C₃H₂O).
-
Lyophilization: Lyophilize the purified fractions to obtain the alkyne-modified peptide as a stable, fluffy powder.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified peptide with an azide-containing molecule.
Rationale: This protocol uses an in situ method to generate the active Cu(I) catalyst. Sodium ascorbate reduces the stable Cu(II) precursor. The THPTA ligand is water-soluble and highly effective at stabilizing the Cu(I) catalyst, preventing peptide degradation and enhancing reaction kinetics. The reaction is typically performed in aqueous buffers to mimic biological conditions.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Alkyne-Peptide: Dissolve the lyophilized alkyne-modified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-2 mM.
-
Azide Molecule: Dissolve the azide-containing molecule in the same buffer or a co-solvent like DMSO. Aim for 1.2 to 1.5 molar equivalents relative to the peptide.
-
Catalyst/Ligand Stock: Prepare a fresh stock solution of CuSO₄ and THPTA. For example, a 10 mM CuSO₄ / 50 mM THPTA stock in deionized water. The excess ligand ensures the copper remains chelated.
-
Reducing Agent Stock: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a fresh solution as ascorbate can oxidize in air.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-peptide solution and the azide-molecule solution.
-
Add the CuSO₄/THPTA stock solution to the mixture to achieve a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently vortex the mixture and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within an hour.
-
Purification: Purify the final peptide bioconjugate from excess reagents and catalyst using RP-HPLC with a suitable gradient.
-
Final Characterization: Confirm the identity and purity of the final product using mass spectrometry. The mass should correspond to the sum of the alkyne-peptide and the azide-molecule masses.
Data Presentation and Interpretation
Table 1: Recommended Reaction Parameters
| Parameter | Peptide Propargylation | CuAAC Reaction | Rationale |
| Solvent | Anhydrous DMF | Aqueous Buffer (pH 7-8) | Ensures reactant solubility; mimics biological conditions. |
| Peptide Conc. | 1-5 mg/mL | 1-2 mM | Balances solubility and reaction kinetics. |
| Reagent Ratio | 2-3 eq. This compound | 1.2-1.5 eq. Azide Molecule | Drives the reaction to completion. |
| Base/Catalyst | 3-5 eq. DIPEA | 50-200 µM CuSO₄ | Activates N-terminus; catalytic amount for click reaction. |
| Additives | N/A | 1-5 mM Sodium Ascorbate, 5x Ligand | Reduces Cu(II) to Cu(I); stabilizes the catalyst. |
| Temperature | Room Temperature | Room Temperature | Mild conditions preserve peptide integrity. |
| Time | 4-12 hours | 1-4 hours | Typical duration for high conversion. |
CuAAC Catalytic Cycle
Figure 2: A simplified representation of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Propargylation Yield | 1. Incomplete dissolution of peptide. 2. Insufficient base (DIPEA). 3. Hydrolysis of this compound due to moisture. | 1. Use sonication or a different solvent system (e.g., DMF/DMSO). 2. Increase molar equivalents of DIPEA to 5-6 eq. 3. Use anhydrous DMF and fresh reagents. |
| No CuAAC Reaction | 1. Oxidation of Cu(I) catalyst. 2. Degradation of sodium ascorbate solution. 3. Inactive azide or alkyne groups. | 1. Degas the buffer solution. Increase ligand (THPTA/TBTA) concentration. 2. Always prepare sodium ascorbate solution immediately before use. 3. Verify the integrity of starting materials by NMR or MS. |
| Peptide Degradation | 1. Disulfide bond reduction by ascorbate. 2. Copper-mediated oxidative damage. | 1. If the peptide has disulfide bonds, consider alternative copper-free click chemistry methods like SPAAC. 2. Ensure sufficient ligand is present (5 eq. to Cu). Decrease copper concentration or reaction time. |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Side reactions (e.g., modification of Lys side chains). 3. Aggregation of the final conjugate. | 1. Allow the reaction to run longer or increase the equivalents of the limiting reagent. 2. If the peptide sequence contains reactive side chains, consider pH optimization or protecting group strategies. 3. Modify HPLC gradient or add denaturants like guanidinium chloride to the sample. |
References
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. URL: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. URL: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. URL: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. URL: [Link]
Application Note: Profiling Protein Propionylation in Proteomics Using a Propargyl Propionate Metabolic Probe
Introduction: Unveiling a Key Metabolic Post-Translational Modification
Protein acylation, a fundamental post-translational modification (PTM), acts as a critical link between cellular metabolism and protein function.[1] While acetylation has been studied extensively, other short-chain acylations, such as propionylation, are emerging as key regulators of cellular processes. Protein propionylation, where a propionyl group is attached to a lysine residue, is intrinsically tied to the metabolic intermediate propionyl-CoA, derived from the catabolism of amino acids and odd-chain fatty acids.[2] Dysregulation of propionyl-CoA metabolism has been linked to significant changes in histone propionylation and subsequent gene transcription, implicating this PTM in cardiac function and disease.[3][4]
To investigate the "propionylome," researchers require tools that can capture these modified proteins within a complex biological system. Bioorthogonal chemistry provides a powerful solution.[5][6] This strategy involves introducing a chemical reporter with a unique functional group—the "bioorthogonal handle"—into a biomolecule.[7][8][9] This handle, inert to native biological functionalities, can be selectively tagged with a probe for visualization or enrichment.
This guide details the use of Propargyl Propionate , a metabolic probe for studying protein propionylation. The propargyl group contains a terminal alkyne, a perfect bioorthogonal handle. When introduced to cells, this compound is metabolized into propargyl-CoA and incorporated onto proteins by cellular enzymes. These alkyne-tagged proteins can then be covalently labeled via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," for downstream proteomic analysis.[10][11] We provide a comprehensive overview of the scientific principles, detailed protocols for metabolic labeling, in-gel fluorescence validation, and sample preparation for mass spectrometry-based proteomics.
The Scientific Principle: A Two-Step Chemo-Selective Strategy
The power of this technique lies in a two-step approach that combines cellular metabolism with highly specific bioorthogonal chemistry. This allows for the precise identification of proteins that undergo propionylation in a given biological context.
Step 1: Metabolic Incorporation of the Alkyne Probe
The process begins with the introduction of cell-permeable this compound to the cellular environment. Cellular metabolic pathways process the probe, converting it to propargyl-CoA. This modified acyl-CoA molecule then serves as a substrate for enzymes that naturally catalyze protein propionylation, such as lysine acetyltransferases (KATs) that exhibit promiscuous activity. The result is the covalent attachment of the propargyl group onto the ε-amino group of lysine residues on target proteins, effectively installing a bioorthogonal alkyne handle.
Step 2: Bioorthogonal Detection via Click Chemistry
Once proteins are labeled, the terminal alkyne handle is detected using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[12] This reaction is exceptionally robust and specific, forming a stable triazole linkage between the alkyne-modified protein and a complementary azide-containing reporter molecule under mild, aqueous conditions.[10][13]
The key components of the CuAAC reaction mixture are:
-
An Azide Reporter: This can be a fluorescent dye (e.g., Azido-Rhodamine) for in-gel visualization or an affinity tag (e.g., Biotin-Azide) for enrichment.
-
A Copper(II) Source: Typically Copper(II) Sulfate (CuSO₄).
-
A Reducing Agent: To reduce Cu(II) to the catalytically active Cu(I) state. Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate are commonly used.
-
A Copper(I)-Chelating Ligand: A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is critical to stabilize the Cu(I) ion, increase reaction efficiency, and prevent protein degradation.[8][14]
The combination of these two steps provides a highly selective and sensitive method for profiling propionylated proteins for subsequent proteomic analysis.
Figure 1. Overall experimental workflow for proteomic profiling of protein propionylation.
Detailed Experimental Protocols
CAUTION: Always consult Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE). Amine-based buffers like Tris should be avoided in the lysis step as they can chelate copper and inhibit the CuAAC reaction.[14]
Materials and Reagents
Reagent Stock Solutions:
-
This compound (Probe): 50 mM in DMSO. Store in single-use aliquots at -80°C.
-
Azido-Rhodamine (for Fluorescence): 5 mM in DMSO.[8] Store protected from light at -20°C.
-
Biotin-Azide (for Enrichment): 10 mM in DMSO. Store at -20°C.
-
Copper(II) Sulfate (CuSO₄): 50 mM in ultrapure water.[8] Prepare fresh or store at 4°C for up to one month.
-
TCEP: 50 mM in ultrapure water.[8] Prepare fresh for each experiment. Neutralize if necessary.
-
TBTA: 2 mM in a 1:4 (v/v) mixture of DMSO and t-butanol.[8] Store in single-use aliquots at -20°C.
Buffers:
-
Lysis Buffer: 1% SDS, 150 mM NaCl, 50 mM HEPES, pH 7.4. Add protease and phosphatase inhibitors immediately before use.
-
PBS (Phosphate-Buffered Saline): pH 7.4.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol is optimized for adherent cells in a 6-well plate format. Volumes should be adjusted for other formats.
-
Cell Culture: Plate cells and grow to 70-80% confluency in appropriate growth medium.
-
Probe Labeling: a. Thaw a single-use aliquot of 50 mM this compound. b. Dilute the probe directly into the cell culture medium to a final concentration of 100-500 µM. A vehicle-only (DMSO) control should be run in parallel. c. Incubate cells for 4-16 hours under standard culture conditions. The optimal time and concentration should be determined empirically for each cell type.
-
Cell Harvest: a. Aspirate the medium and wash the cells twice with 2 mL of cold PBS. b. Add 200 µL of Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to shear nucleic acids and reduce viscosity. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Transfer the supernatant to a new tube. This is the protein lysate. b. Determine the protein concentration using a compatible assay (e.g., BCA assay).[14] c. Normalize the concentration of all samples to 1-2 mg/mL using Lysis Buffer. The samples are now ready for the click reaction.
Protocol 2: Validation by In-Gel Fluorescence Analysis
This protocol validates the successful incorporation of the alkyne probe before committing to larger-scale mass spectrometry experiments.
-
Sample Preparation: In a microcentrifuge tube, use 50 µg of protein lysate (in a volume of ~25-45 µL) from both the probe-treated and control samples.
-
Prepare Click Chemistry Master Mix: Prepare a master mix by adding the reagents in the specified order to ensure proper copper reduction.[14] The volumes below are for a single reaction.
Reagent Stock Conc. Volume per Reaction Final Conc. Protein Lysate 1-2 mg/mL to 44 µL 50 µg Azido-Rhodamine 5 mM 1 µL 100 µM TCEP 50 mM 2 µL 2 mM TBTA 2 mM 3 µL 120 µM CuSO₄ 50 mM 1 µL 1 mM | Total Volume | | 50 µL | |
-
Click Reaction: a. Add the Azido-Rhodamine, TCEP, and TBTA to the lysate. Vortex briefly. b. Add the CuSO₄ to initiate the reaction. Vortex immediately. c. Incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: a. Add 25 µL of 3x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or BME). b. Heat samples at 95°C for 5 minutes.
-
In-Gel Fluorescence Scanning: a. Load the entire sample onto a polyacrylamide gel. b. After electrophoresis, scan the gel using a fluorescence imager with excitation/emission settings appropriate for the fluorophore (e.g., Rhodamine: ~550 nm Ex / ~570 nm Em). c. After scanning, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading.
Expected Result: A fluorescent signal should be observed across a range of molecular weights in the lane corresponding to the this compound-treated sample, with little to no signal in the DMSO control lane.
Figure 2. Chemical principle of propargylation labeling and bioorthogonal detection.
Protocol 3: Enrichment and Sample Preparation for Mass Spectrometry
This protocol details the enrichment of labeled proteins for identification by LC-MS/MS.
-
Scale-Up Click Reaction: a. Start with a larger amount of protein lysate, typically 1-2 mg. Adjust volumes of click chemistry reagents proportionally as listed in the table below. b. Substitute Azido-Rhodamine with Biotin-Azide.
Reagent Stock Conc. Volume for 1mg Lysate Final Conc. Protein Lysate (1mg) 2 mg/mL 500 µL - Biotin-Azide 10 mM 10 µL 100 µM TCEP 50 mM 40 µL 2 mM TBTA 2 mM 60 µL 120 µM CuSO₄ 50 mM 20 µL 1 mM Final Volume ~1 mL c. Incubate at room temperature for 1 hour.
-
Protein Precipitation and Resuspension: a. Precipitate the protein to remove excess click chemistry reagents. Add four volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight). b. Centrifuge at 16,000 x g for 15 minutes at 4°C. Discard the supernatant. c. Wash the pellet with 1 mL of ice-cold methanol and centrifuge again. d. Air-dry the pellet briefly. Resuspend the pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS). Sonication may be required to fully redissolve the pellet.
-
Affinity Enrichment: a. Add high-capacity streptavidin agarose beads to the resuspended lysate. Use approximately 30-50 µL of bead slurry per 1 mg of protein. b. Incubate with end-over-end rotation for 2 hours at room temperature.
-
Washing: a. Pellet the beads by centrifugation (e.g., 800 x g for 2 minutes). b. Sequentially wash the beads to remove non-specifically bound proteins. Perform each wash twice with 1 mL of buffer:
- Wash 1: 1% SDS in PBS
- Wash 2: 8 M Urea in 50 mM Ammonium Bicarbonate
- Wash 3: 50 mM Ammonium Bicarbonate
-
On-Bead Digestion: a. After the final wash, resuspend the beads in 200 µL of 50 mM Ammonium Bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteines. d. Add sequencing-grade trypsin (e.g., 1 µg per 50 µg of estimated bound protein). e. Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution and Cleanup: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Perform a second elution by adding 100 µL of 50 mM Ammonium Bicarbonate to the beads, vortexing, and collecting the supernatant. c. Combine the supernatants. Acidify with formic acid to a final concentration of 1%. d. Desalt the peptides using a C18 StageTip or equivalent desalting column prior to LC-MS/MS analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Fluorescence Signal | Inefficient probe incorporation. | Increase probe concentration or incubation time. Ensure cell health. |
| Inefficient click reaction. | Use freshly prepared TCEP/ascorbate and CuSO₄ solutions. Ensure no amine buffers (Tris) are present. Degas solutions to remove oxygen.[15] | |
| Low abundance of propionylated proteins. | Increase the amount of protein lysate loaded onto the gel. | |
| High Background in Control Lane | Non-specific binding of fluorescent azide. | Reduce the concentration of the azide probe. Ensure thorough washing after cell harvesting. |
| High Background in MS (Many Non-specific Proteins) | Inadequate washing after enrichment. | Increase the number and stringency of wash steps. Use of 8M urea is critical for removing strong non-specific interactors. |
| Non-specific binding to beads. | Block beads with biotin before use. Ensure protein pellet is fully resolubilized before adding to beads. |
Conclusion
The use of this compound as a metabolic reporter provides a robust and specific method for the global profiling of protein propionylation. This chemoproteomic strategy, which leverages the precision of bioorthogonal click chemistry, enables the identification of novel substrates and the quantification of changes in propionylation in response to various stimuli or disease states. The protocols outlined here provide a comprehensive workflow, from live-cell labeling to sample preparation for advanced mass spectrometry, empowering researchers to explore the functional roles of this important post-translational modification in health and disease.
References
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). ACS Publications. [Link]
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Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of Proteome Research. [Link]
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Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (2019). PubMed. [Link]
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Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]
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Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (2018). PMC - NIH. [Link]
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Tetrazine ligation for chemical proteomics. (2017). PubMed. [Link]
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Click Chemistry in Proteomic Investigations. (2011). PMC - NIH. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC - NIH. [Link]
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Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (2019). PMC - NIH. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). MDPI. [Link]
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Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (2024). PMC - NIH. [Link]
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Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. (2021). PubMed. [Link]
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Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. (2010). PMC - NIH. [Link]
-
Developments in bioorthogonal protein chemistry. (2014). Chemical Society Reviews Blog. [Link]
-
Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. (2023). NIH. [Link]
-
Propionate hampers differentiation and modifies histone propionylation and acetylation in skeletal muscle cells. (2021). PubMed. [Link]
-
(PDF) Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (2024). ResearchGate. [Link]
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Revealing nascent proteomics in signaling pathways and cell differentiation. (2018). PMC - NIH. [Link]
-
Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (2024). PubMed. [Link]
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Propionyl-CoA metabolism links chromatin acylation to cardiac transcription. (2023). PMC - NIH. [Link]
-
Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence. (2022). PMC - NIH. [Link]
-
Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation. (2023). NIH. [Link]
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Propargyl propionate as a chemical probe for target identification
Propargyl Propionate: A Versatile Chemical Probe for Activity-Based Target Identification of Hydrolases
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of this compound as a chemical probe for target identification using activity-based protein profiling (ABPP). This compound is a small, cell-permeable molecule designed to covalently modify the active sites of specific enzyme classes, particularly serine hydrolases. Its terminal alkyne serves as a versatile bioorthogonal handle, enabling a two-step approach for protein labeling and enrichment. This methodology circumvents the need for bulky reporter groups on the primary probe, thereby enhancing cell permeability and minimizing steric hindrance.[1] This document outlines the complete workflow, from proteome labeling and bioorthogonal conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to downstream analysis by in-gel fluorescence and mass spectrometry-based proteomics for definitive target identification.
Principle of the Method: A Two-Step Strategy for Target Discovery
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for assessing the functional state of enzymes in complex biological systems.[2][3][4] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active-site-directed chemical probes to selectively label active enzymes, providing a direct readout of their catalytic function.[2][5][6]
This compound functions as an activity-based probe, likely targeting the large and functionally diverse serine hydrolase superfamily.[5][6][7][8] The mechanism involves two key stages:
-
Covalent Target Engagement: The ester group of this compound is recognized by the active site of hydrolases, such as serine hydrolases. The catalytic serine residue, made highly nucleophilic by the enzyme's catalytic triad, attacks the electrophilic carbonyl carbon of the probe. This results in a stable, covalent acylation of the serine residue, effectively "tagging" the active enzyme.[5][7]
-
Bioorthogonal Ligation (Click Chemistry): The probe-labeled proteins now possess a terminal alkyne group. This alkyne is a bioorthogonal handle, meaning it is chemically inert within the biological system but can undergo highly specific reactions with an exogenously supplied partner.[9][10] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[11][12] This reaction is used to attach a reporter tag—such as a fluorophore (for imaging) or biotin (for affinity purification)—that is conjugated to an azide molecule. This two-step approach allows for the initial labeling to occur with a small, minimally-perturbing probe, with the larger reporter tag added in a subsequent step.[1][13]
This entire workflow enables the selective visualization and identification of enzyme targets directly from complex proteomes.
Materials and Reagents
Reagents
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Azide-Biotin (e.g., Biotin-PEG4-Azide)
-
Azide-Fluorophore (e.g., TAMRA-Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin agarose resin
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
SDS-PAGE reagents (gels, running buffer, loading buffer)
-
Coomassie Brilliant Blue stain
Equipment
-
Cell culture incubator and hoods
-
Centrifuges (tabletop and micro-)
-
Sonicator or Dounce homogenizer
-
Thermomixer or incubator
-
End-over-end rotator
-
Fluorescence gel imager
-
LC-MS/MS system (e.g., Orbitrap)
Detailed Experimental Protocols
This section is divided into the core experimental stages. It is critical to include appropriate controls at each stage, such as a vehicle control (DMSO instead of probe) and a heat-inactivated control (lysate boiled prior to labeling) to ensure that labeling is probe-dependent and targets active enzymes.
Protocol 1: Proteome Preparation and Labeling
Rationale: This step involves gently lysing cells to release the proteome while maintaining enzyme activity. The proteome is then incubated with this compound to allow for covalent modification of target enzymes.
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells (e.g., by scraping), wash twice with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Lyse cells by sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation (14,000 x g, 20 min, 4°C) to pellet cell debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.[14]
-
Normalize all samples to a final concentration of 1-2 mg/mL with lysis buffer.
-
-
Proteome Labeling:
-
Prepare a 100X stock solution of this compound in anhydrous DMSO (e.g., 10 mM for a final concentration of 100 µM).
-
In separate microcentrifuge tubes, aliquot 50-100 µL of the normalized proteome.
-
Add 1/100th volume of the this compound stock solution to the proteome. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate for 30-60 minutes at 37°C in a thermomixer. The optimal time and concentration should be determined empirically.
-
Protocol 2: Bioorthogonal Conjugation via CuAAC (Click Chemistry)
Rationale: This protocol attaches a reporter molecule (fluorophore or biotin) to the alkyne-labeled proteins. A water-soluble copper-chelating ligand like THPTA is used to catalyze the reaction efficiently in an aqueous environment while minimizing copper-induced protein precipitation or damage.[11][15][16]
-
Prepare Click Reagents:
-
Azide-Reporter Stock (10 mM): Prepare in DMSO. Store at -20°C, protected from light.
-
CuSO₄ Stock (50 mM): Prepare in deionized water. Stable at room temperature.
-
THPTA Stock (50 mM): Prepare in deionized water. Stable at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh in deionized water immediately before use.
-
-
Perform the Click Reaction:
-
To your 50-100 µL of labeled proteome from Protocol 1, add the click chemistry reagents sequentially. Vortex briefly after each addition.
-
Add Azide-Reporter stock to a final concentration of 100 µM.
-
Add CuSO₄ stock to a final concentration of 1 mM.
-
Add THPTA stock to a final concentration of 1 mM.
-
Initiate the reaction by adding Sodium Ascorbate stock to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light (e.g., with aluminum foil).
-
| Reagent | Stock Conc. | Final Conc. | Volume for 100 µL Rxn |
| Labeled Proteome | 1-2 mg/mL | - | ~93 µL |
| Azide-Reporter | 10 mM | 100 µM | 1 µL |
| CuSO₄ | 50 mM | 1 mM | 2 µL |
| THPTA | 50 mM | 1 mM | 2 µL |
| Sodium Ascorbate | 100 mM | 1 mM | 1 µL |
| Table 1. Example reaction mixture for CuAAC 'Click' Chemistry. Volumes should be adjusted based on the initial proteome volume. |
Protocol 3A: Analysis by In-Gel Fluorescence
Rationale: For samples conjugated with an azide-fluorophore, this protocol provides a rapid method to visualize labeled proteins. The intensity of fluorescent bands corresponds to the abundance and reactivity of the probe's targets.[17][18]
-
Sample Preparation:
-
Stop the click reaction by adding 25 µL of 4X SDS-PAGE loading buffer.
-
Do not boil the samples, as this can quench the fluorescence of some dyes. Heat at 70°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel according to standard procedures.
-
-
Fluorescence Scanning:
-
Carefully remove the gel from the cassette. Do not fix or stain the gel at this stage.
-
Place the gel on a fluorescence imager and scan using the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., TAMRA).
-
-
Loading Control:
Protocol 3B: Affinity Enrichment and Preparation for Mass Spectrometry
Rationale: For samples conjugated to Azide-Biotin, this protocol uses the high-affinity interaction between biotin and streptavidin to enrich the labeled proteins, separating them from the unlabeled proteome. The enriched proteins are then digested into peptides for identification by LC-MS/MS.[2][20]
-
Protein Precipitation:
-
Precipitate the proteins from the click reaction mixture to remove excess reagents. A common method is chloroform/methanol precipitation.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Streptavidin Enrichment:
-
Dilute the resuspended proteins with PBS to reduce the SDS concentration to ~0.1%.
-
Add pre-washed streptavidin agarose beads (e.g., 30 µL of slurry per sample) and incubate for 1-2 hours at room temperature with end-over-end rotation.
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
3x with 0.5% SDS in PBS
-
3x with 1 M Urea in PBS
-
3x with PBS
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 200 µL of 50 mM NH₄HCO₃.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool to room temperature. Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark for 30 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Pellet the beads and collect the supernatant containing the tryptic peptides.
-
Perform a second elution with 100 µL of water and combine the supernatants.
-
Acidify the peptides with 10% TFA to a final pH of 2-3.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Data Analysis and Interpretation
-
In-Gel Fluorescence: Compare the fluorescent banding pattern between the probe-treated lane and the DMSO control lane. Bands that appear only in the probe-treated lane represent potential targets. A reduction in band intensity in a heat-inactivated control lane further validates that the probe targets active enzymes.
-
Mass Spectrometry: The raw data from the LC-MS/MS is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by searching the data against a protein sequence database. Target proteins are identified by their significant enrichment in the probe-treated sample compared to the DMSO control, often quantified by spectral counts or precursor ion intensities.[20][21]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/weak fluorescent signal | Inefficient labeling (probe concentration too low or incubation too short). | Optimize probe concentration and incubation time. |
| Inefficient click reaction. | Ensure sodium ascorbate is freshly prepared. Check concentrations of all click reagents. | |
| Low abundance of target proteins. | Increase protein loading on the gel. | |
| High background fluorescence | Non-specific binding of the azide-fluorophore. | Perform protein precipitation after the click reaction before running the gel. |
| Many proteins identified in MS (high background) | Insufficient washing of streptavidin beads. | Increase the number and stringency of wash steps. Include a denaturant like urea in the washes. |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the biotin-labeled sample. | |
| Probe labels proteins in heat-inactivated control | Probe has off-target reactivity not dependent on enzyme activity. | This indicates the probe may have limitations and react with nucleophilic residues outside of a catalytic active site. Results should be interpreted with caution. |
References
- Thermo Fisher Scientific. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes.
- Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699.
- MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling of the Serine Hydrolases.
- Kidd, D., Liu, Y., & Cravatt, B. F. (2001). Profiling Serine Hydrolase Activities in Complex Proteomes. Biochemistry, 40(13), 4005–4015.
- ResearchGate. (n.d.). Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics.
- PubMed. (2017). Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates. Methods in Molecular Biology, 1491, 23-46.
- PubMed Central. (n.d.). Chemoproteomic methods for covalent drug discovery.
- SciSpace. (2013). Bioorthogonal Approach to Identify Unsuspected Drug Targets in Live Cells. Angewandte Chemie International Edition, 52(40).
- EMBL-EBI. (2024). Bioorthogonally activated reactive species for target identification.
- PubMed Central. (n.d.). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry.
- PubMed. (2024). Bioorthogonally activated reactive species for target identification. Chem, 10(4), 1306-1315.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- PubMed. (n.d.). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery.
- ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
- NIH. (2023). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 7, 261-281.
- PubMed Central. (n.d.). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis.
- Interchim. (n.d.). Click Chemistry Protocols.
- MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
- Wiley Online Library. (n.d.). Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications.
- Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7654-7676.
- NIH. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
- SpringerLink. (n.d.). Target identification of anticancer natural products using a chemical proteomics approach.
- PubMed Central. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100542.
- NIH. (n.d.). Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 623-637.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Bio-protocol. (n.d.). In-Gel Fluorescence to Monitor Protein Labeling.
- PubMed Central. (n.d.). Activity-based protein profiling: A graphical review.
- Target 2035. (2021, March 17). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021 [Video]. YouTube.
- Annual Reviews. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8.
- PubMed. (2004). On the mechanism of action of the antifungal agent propionate. Applied Microbiology and Biotechnology, 64(1), 97-102.
- Cytiva. (n.d.). Protein Sample Preparation.
- PubMed. (n.d.). Target Identification Using Chemical Probes.
- ResearchGate. (2018). In-gel GFP fluorescence with SDS-PAGE protocol?.
- ResearchGate. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Russian Journal of Organic Chemistry, 57(3), 462-468.
- ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- PubMed. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
- NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- PubMed Central. (n.d.). Click Chemistry in Proteomic Investigations.
- ResearchGate. (n.d.). On the mechanism of action of the antifungal agent propionate.
- ResearchGate. (n.d.). Proteomics Evaluation of Chemically Cleavable Activity-based Probes.
- ResearchGate. (n.d.). Utility of chemical probes for mass spectrometry based chemical proteomics.
- MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
- PubMed Central. (n.d.). Diverse enzymatic chemistry for propionate side chain cleavages in tetrapyrrole biosynthesis.
- PubMed. (2024). Discovery of GPR84 Fluorogenic Probes Based on a Novel Antagonist for GPR84 Bioimaging. Journal of Medicinal Chemistry.
- NCBI Bookshelf. (n.d.). [Table, Probe Chemical Characterization]. In Probe Reports from the NIH Molecular Libraries Program.
- MDPI. (n.d.). Enzyme Models—From Catalysis to Prodrugs.
- PubMed. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 13(10), 2136-2144.
- PubMed Central. (n.d.). Propionyl Coenzyme A Is a Common Intermediate in the 1,2-Propanediol and Propionate Catabolic Pathways Needed for Expression of the prpBCDE Operon during Growth of Salmonella enterica on 1,2-Propanediol.
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Application Notes & Protocols: Propargyl Propionate in Copper(I)-Catalyzed Click Chemistry
Abstract
This document provides a comprehensive guide to the use of propargyl propionate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." We delve into the underlying mechanism, offer detailed, field-proven protocols for both small molecule synthesis and bioconjugation, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency and robustness of click chemistry for creating precisely defined chemical linkages.
Introduction: The Power of "Click"
In 2001, K. B. Sharpless introduced the concept of "click chemistry" to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1] The goal was to develop a set of powerful, reliable reactions for rapidly and modularly joining small molecular units. The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
This reaction is a significant advancement over the traditional Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, yields the 1,4-disubstituted 1,2,3-triazole product exclusively and under mild, often room-temperature, conditions.[1][3][4] The resulting triazole linkage is exceptionally stable, making it an ideal covalent linker in drug development, bioconjugation, and materials science.[5]
This compound serves as a versatile and efficient alkyne-bearing building block in this chemistry. Its terminal alkyne group is the reactive handle for the cycloaddition, while the propionate ester provides a stable, small-molecule scaffold that can be further elaborated or used to modify larger molecules.
The CuAAC Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise pathway involving copper-acetylide intermediates.[4] While some studies suggest the involvement of dicopper species[6][7], a generally accepted mechanism is as follows:
-
Copper(I)-Acetylide Formation: The catalytic cycle begins with the coordination of the Cu(I) ion to the π-system of the terminal alkyne (this compound). This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of a copper(I)-acetylide intermediate.[6][8]
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper acetylide. This is followed by a cyclization step that forms an unstable six-membered copper metallacycle.[1][]
-
Ring Contraction & Product Formation: The metallacycle undergoes rearrangement and ring contraction to a more stable triazolyl-copper derivative.[1]
-
Protonolysis & Catalyst Regeneration: The final step is protonolysis, where a proton source in the medium cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[1]
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Application Note: A Practical Guide to the Functionalization of Polymers with Propargyl Propionate for Advanced Drug Delivery Applications
Introduction
In the landscape of modern drug development, particularly in creating targeted therapies and advanced delivery systems, the precise modification of polymers is paramount. Functionalized polymers, such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolide) (PLGA), serve as foundational scaffolds for improving drug solubility, extending circulation half-life, and enabling targeted delivery to specific tissues or cells.[1][2] A key strategy in this field is the introduction of versatile chemical handles onto the polymer backbone that can be used for subsequent bioconjugation.
Propargyl propionate emerges as a highly effective reagent for installing a terminal alkyne group (a propargyl moiety) onto polymers. This terminal alkyne is the cornerstone of one of the most robust and efficient conjugation reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[] This reaction allows for the covalent linking of an alkyne-functionalized polymer to a molecule bearing an azide group—such as a targeting ligand, a therapeutic agent, or a diagnostic probe—with exceptional specificity and under mild, aqueous conditions.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed experimental protocols, and characterization techniques for the functionalization of polymers using this compound and their subsequent application in drug delivery systems.
Core Principle: The Chemistry of Alkyne Functionalization and CuAAC
The overall strategy is a two-stage process: first, the stable introduction of a terminal alkyne onto the polymer of interest, and second, the use of this alkyne as a reactive handle for "clicking" on a desired functional molecule.
Stage 1: Introducing the Propargyl Moiety via Esterification
The most direct method to functionalize polymers containing hydroxyl (-OH) or carboxyl (-COOH) groups with this compound is through standard esterification or transesterification reactions. For a polymer with a terminal hydroxyl group, a reaction with this compound can be catalyzed to install the propargyl group, though direct esterification of a carboxyl-terminated polymer with propargyl alcohol is often more straightforward. For this guide, we will focus on the highly common reaction of a carboxyl-terminated polymer with propargyl alcohol, which yields the same alkyne-terminated product. This reaction is typically facilitated by a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
Caption: Workflow for introducing a terminal alkyne via esterification.
Stage 2: The Power of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the polymer is functionalized with a terminal alkyne, it becomes a versatile platform for conjugation. The CuAAC reaction creates a stable, chemically inert triazole ring that covalently links the polymer to an azide-modified molecule. The reaction is typically catalyzed by a Copper(I) species, which can be generated in situ from Copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[] This process is renowned for its high yields, tolerance of a wide range of functional groups, and ability to proceed in biologically compatible solvents, including water.[4][6]
Caption: Schematic of the CuAAC "Click" Chemistry reaction.
Experimental Section
This section provides detailed protocols for the synthesis and characterization of an alkyne-functionalized polymer and its subsequent conjugation via CuAAC. As a model system, we describe the functionalization of carboxyl-terminated poly(ethylene glycol) (HOOC-PEG-OH).
Materials and Equipment
| Reagents & Consumables | Equipment |
| HOOC-PEG-OH (e.g., MW 3500 Da) | Schlenk flask and standard glassware |
| Propargyl alcohol | Magnetic stirrer/hotplate |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Rotary evaporator |
| 4-(Dimethylamino)pyridine (DMAP) | High-vacuum pump |
| Dichloromethane (DCM), anhydrous | Dialysis tubing (MWCO 1 kDa) |
| Diethyl ether, cold | Freeze-dryer (Lyophilizer) |
| Benzyl azide (for test conjugation) | FTIR Spectrometer (with ATR) |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | NMR Spectrometer (≥400 MHz) |
| Sodium ascorbate | Gel Permeation Chromatography (GPC) system |
| Deuterated solvents (CDCl₃, DMSO-d₆) | Analytical balance, pH meter |
Protocol 1: Synthesis of Alkyne-Functionalized PEG (Propargyl-PEG-COOH)
This protocol details the esterification of one end of a heterobifunctional PEG molecule.
Rationale: DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydroxyl group of propargyl alcohol. DMAP serves as a catalyst to facilitate this reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.
Step-by-Step Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HOOC-PEG-OH (1 equivalent, e.g., 5 g) in anhydrous DCM (100 mL).
-
Reagent Addition: To the stirred solution, add propargyl alcohol (1.2 equivalents), DMAP (0.1 equivalents), and DCC (1.2 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU byproduct) will be observed.
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate using a rotary evaporator until the volume is reduced to approximately 10 mL.
-
-
Purification:
-
Precipitate the crude product by adding the concentrated solution dropwise into a beaker of cold diethyl ether (500 mL) with vigorous stirring.
-
Collect the white precipitate by filtration.
-
To further purify and remove unreacted reagents, dissolve the product in deionized water (50 mL) and dialyze against deionized water for 48 hours using a 1 kDa MWCO membrane, changing the water every 8-12 hours.
-
-
Isolation: Lyophilize the dialyzed solution to obtain the final product, Propargyl-PEG-COOH, as a white, fluffy solid. Store under inert gas at -20°C.
Protocol 2: Characterization of Propargyl-PEG-COOH
Rationale: Spectroscopic analysis is essential to confirm the successful incorporation of the propargyl group. FTIR provides a quick qualitative check for the key functional groups, while ¹H NMR gives quantitative information and confirms the structure.[7]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the dried polymer directly onto the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Confirm the presence of the characteristic alkyne peaks.
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the key proton resonances to confirm functionalization.
| Technique | Characteristic Signal | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |
| FTIR | Sharp, weak peak | ~3290 | Alkyne (≡C-H) stretch | [7] |
| Weak peak | ~2130 | Alkyne (C≡C) stretch | [7] | |
| Strong peak | ~1740 | Ester (C=O) stretch | [7] | |
| ¹H NMR | Triplet | ~4.7 | Methylene protons (-COO-CH₂ -C≡CH) | [1] |
| Broad singlet | ~3.64 | PEG backbone (-O-CH₂ -CH₂ -O-) | [1] | |
| Triplet | ~2.5 | Terminal alkyne proton (-CH₂-C≡CH ) | [1][7] |
Protocol 3: Post-Functionalization via CuAAC with Benzyl Azide
Rationale: This protocol demonstrates the utility of the installed alkyne group by "clicking" a model azide, benzyl azide. The use of CuSO₄ and sodium ascorbate generates the active Cu(I) catalyst in situ.
Step-by-Step Procedure:
-
Preparation: Dissolve Propargyl-PEG-COOH (1 equivalent) in a mixture of deionized water and THF (1:1 v/v).
-
Reagent Addition: To the stirred solution, add benzyl azide (1.5 equivalents).
-
Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 equivalents in water) and sodium ascorbate (0.3 equivalents in water). Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO₄ solution. A color change should be observed.
-
Reaction: Seal the vessel and stir at room temperature for 12-24 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).
-
Dialyze against a 10 mM EDTA solution for 24 hours to chelate and remove copper ions, followed by dialysis against deionized water for 48 hours.
-
-
Isolation: Lyophilize the purified solution to yield the triazole-conjugated product, Benzyl-Triazole-PEG-COOH.
Protocol 4: Characterization of the "Clicked" Product
Rationale: Analysis confirms the successful cycloaddition. The key indicators are the disappearance of the alkyne signals in FTIR and ¹H NMR and the appearance of a new signal corresponding to the triazole proton in the ¹H NMR spectrum.
| Technique | Expected Observation | Details | Reference |
| FTIR | Disappearance of peaks | The alkyne peaks at ~3290 cm⁻¹ and ~2130 cm⁻¹ should be absent or significantly diminished. | [7] |
| ¹H NMR | Disappearance of signals | The terminal alkyne proton signal at ~2.5 ppm should disappear. | [1] |
| Appearance of new signal | A new singlet should appear around 7.5-8.0 ppm, corresponding to the proton on the newly formed triazole ring. | [8] |
Applications in Drug Development
The ability to reliably functionalize polymers with propargyl groups opens a vast array of possibilities in creating sophisticated drug delivery systems.
-
Targeted Nanoparticles: Biodegradable polymers like PLGA can be functionalized with alkynes.[2] Azide-modified targeting ligands (e.g., RGD peptides for tumor targeting, antibodies) can then be "clicked" to the surface of PLGA nanoparticles, enhancing drug delivery to specific cell types and reducing off-target effects.[9][10]
-
Polymer-Drug Conjugates: Cytotoxic drugs can be modified with an azide handle and subsequently conjugated to alkyne-PEG. This PEGylation can improve the drug's stability, solubility, and pharmacokinetic profile, leading to more effective therapies.[11]
-
Advanced Hydrogels: Bifunctional or multi-functional alkyne polymers can be cross-linked with diazide molecules to form hydrogels.[12] These hydrogels can be used for controlled drug release or as scaffolds in tissue engineering, with bioactive molecules "clicked" into the gel matrix.[6][10]
Caption: Workflow from base polymer to advanced drug delivery systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low alkyne functionalization (Protocol 1) | - Incomplete reaction.- Hydrolysis of activated ester due to moisture.- Steric hindrance on the polymer. | - Increase reaction time or temperature.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase excess of propargyl alcohol and coupling agents. |
| CuAAC reaction fails or is slow (Protocol 3) | - Copper catalyst was oxidized/deactivated.- Impurities in the polymer (e.g., coordinating groups).- Insufficient reducing agent. | - Use fresh solutions of CuSO₄ and sodium ascorbate.- Degas the reaction mixture to remove oxygen.- Increase the amount of sodium ascorbate (up to 5 equivalents). |
| Product difficult to purify | - Byproducts (DCU) not fully removed.- Residual copper contamination.- Unreacted azide starting material. | - Ensure thorough filtration after Protocol 1.- Use EDTA washes or dialysis to remove copper.- Optimize stoichiometry; use dialysis with a solvent that solubilizes the impurity but not the polymer. |
| Broad or multimodal GPC trace | - Polymer degradation.- Side reactions causing cross-linking. | - Avoid harsh reaction conditions (high heat, strong acids/bases).- Ensure the Cu(I) catalyst concentration is not excessively high, which can sometimes promote side reactions. |
Conclusion
The functionalization of polymers with this compound, or more broadly with propargyl groups, provides a robust and highly versatile platform for the development of advanced materials. By leveraging the power and efficiency of CuAAC "click" chemistry, researchers can readily conjugate a wide variety of molecules to polymer scaffolds. This methodology is a cornerstone of modern drug delivery design, enabling the creation of precisely engineered nanoparticles, polymer-drug conjugates, and hydrogels with tailored functionalities for therapeutic and diagnostic applications. The protocols and insights provided herein serve as a practical starting point for scientists aiming to harness this powerful chemical strategy.
References
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Li, X., et al. (2014). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules. Retrieved from [Link]
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Truong, V. X., et al. (2012). Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides. Polymer Chemistry. Retrieved from [Link]
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Podgórski, M., et al. (2014). Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials. ACS Macro Letters. Retrieved from [Link]
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Tempelaar, S., et al. (2012). Organocatalytic synthesis and post-polymerization functionalization of propargyl-functional poly(carbonate)s. Polymer Chemistry. Retrieved from [Link]
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AxisPharm. (n.d.). Propargyl-PEG-amine | Amine-PEG-Alkyne. Retrieved from [Link]
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El-Ghezemy, M. T., et al. (2018). Synthesis and characterization of conjugated and nanostructured poly(propargyl alcohol) polymers. Journal of Polymer Research. Retrieved from [Link]
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Li, Y., et al. (2018). Preparation, Characterization of Propargyl Terminal Polybutadiene and Its Crosslinked Elastomers Properties. Polymers. Retrieved from [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
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Agalave, S. G., et al. (2011). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Bioconjugate Chemistry. Retrieved from [Link]
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da Silva, A. C. A., et al. (2020). Synthesis and characterization of novel PNVCL-b-PHBHV block copolymers for the development of drug delivery systems. European Polymer Journal. Retrieved from [Link]
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Bakthavatchalam, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]
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Mak, W.-C., & Valiyev, F. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]
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Sharma, P., & Kumar, V. (2014). Concepts and practices used to develop functional PLGA-based nanoparticulate systems. Expert Opinion on Drug Delivery. Retrieved from [Link]
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Varela-Moreira, A., et al. (2017). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Nanomaterials. Retrieved from [Link]
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Zhang, Y., et al. (2020). Synthesis and Evaluation of Cytocompatible Alkyne-Containing Poly(β-amino ester)-Based Hydrogels Functionalized via Click Reaction. ACS Macro Letters. Retrieved from [Link]
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Al-Shboul, T. M., et al. (2020). Synthesis and Evaluation of Cytocompatible Alkyne-Containing Poly(β-amino ester)-Based Hydrogels Functionalized via Click Reaction. ACS Macro Letters. Retrieved from [Link]
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Wang, Z., et al. (2023). Selective transformation of propargylic ester towards tunable polymerization pathways. Nature Communications. Retrieved from [Link]
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Sharma, P., & Kumar, V. (2014). Concepts and practices used to develop functional PLGA-based nanoparticulate systems. Expert Opinion on Drug Delivery. Retrieved from [Link]
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Gothwal, S., et al. (2011). Surface functionalization of PLGA nanoparticles by non-covalent insertion of a homo-bifunctional spacer for active targeting in cancer therapy. Nanotechnology. Retrieved from [Link]
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Öztürk, T., et al. (2014). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM), (c) poly(POHMAC-co-VTM)-g-Fe 3 O 4 , and (d) PVC-g-poly(POHMAC-co-VTM)-g-Fe 3 O 4. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of Propargyl Propionate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Propargyl Group as a Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The propargyl group (prop-2-yn-1-yl), a simple yet remarkably versatile functional group with the structure -CH₂C≡CH, stands out as a cornerstone in synthetic organic chemistry.[1] Its unique combination of a reactive terminal alkyne and an activated propargylic position makes it a powerful tool for constructing complex molecular architectures.[1][2][3][4]
Propargyl propionate, as a stable and readily available propargylating agent, serves as an invaluable building block for introducing this key functionality. The terminal alkyne moiety is a gateway to a multitude of transformations, most notably metal-catalyzed coupling and cycloaddition reactions, such as the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry".[1][5][6] This reaction's high efficiency, specificity, and biocompatibility have made it a favored strategy for linking molecular fragments in drug discovery.[5][7][8] Furthermore, the propargyl group is instrumental in forming various heterocyclic systems, which are foundational scaffolds in a vast number of approved pharmaceuticals.[9][10][11]
This guide provides an in-depth exploration of this compound's application in synthesizing pharmaceutical intermediates, offering detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Reactivity Profile of this compound
A thorough understanding of a reagent's properties is fundamental to its effective application.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | prop-2-ynyl propanoate | [][13] |
| Synonyms | 2-Propynyl propionate, Propanoic acid, 2-propynyl ester | [][13] |
| CAS Number | 1932-92-9 | [13] |
| Molecular Formula | C₆H₈O₂ | [][13][14] |
| Molecular Weight | 112.13 g/mol | [][13][14] |
| Density | 0.973 g/mL at 25 °C | [] |
| Appearance | Colorless or yellow liquid | [15] |
The reactivity of this compound is dominated by two key features:
-
The Terminal Alkyne (C≡CH): The acidic proton on the sp-hybridized carbon allows for deprotonation to form a potent acetylide nucleophile. This functionality is the linchpin for participation in CuAAC reactions, Sonogashira couplings, and A³ (Aldehyde-Alkyne-Amine) coupling reactions.[16][17]
-
The Propargylic Position (-CH₂-): The carbon atom adjacent to the triple bond is activated and susceptible to substitution reactions, analogous to an allylic position.[1] This reactivity is crucial for various synthetic elaborations.
It is also important to note the potential for propargyl-allenyl tautomerization under certain conditions, which can expand the synthetic possibilities.[2][3]
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is arguably the most powerful application of terminal alkynes like this compound in pharmaceutical synthesis. It enables the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings, which are highly stable isosteres for amide bonds and serve as excellent scaffolds for engaging with biological targets.[6][7]
Workflow: Synthesis of a Triazole Intermediate via CuAAC
Caption: General workflow for CuAAC "Click" reaction.
Protocol 1: General Procedure for CuAAC Synthesis of a 1,2,3-Triazole Intermediate
This protocol describes a standard procedure for the CuAAC reaction. The specific organic azide will be determined by the desired final pharmaceutical intermediate.
Materials:
-
This compound (1.0 eq)
-
Organic Azide (R-N₃) (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.05-0.2 eq)
-
Solvent: tert-Butanol and Water (1:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in the t-BuOH/H₂O (1:1) solvent mixture (concentration typically 0.1-0.5 M).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq). The causality here is that sodium ascorbate reduces the Cu(II) species to the catalytically active Cu(I) in situ.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Table 2: Typical CuAAC Reaction Parameters
| Parameter | Typical Value/Reagent | Rationale |
| Catalyst Loading | 1-5 mol% Cu(II) | Low catalyst loading is a hallmark of "click" efficiency. |
| Reducing Agent | 5-20 mol% Sodium Ascorbate | Ensures a sufficient pool of active Cu(I) catalyst. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Aqueous systems are common, highlighting the reaction's biocompatibility. |
| Temperature | Room Temperature | The reaction is highly thermodynamically favorable.[6] |
| Yield | >90% | High yields are characteristic of this highly efficient transformation.[6][7] |
Core Application: A³ Coupling for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that provides direct access to propargylamines.[17] These structures are crucial intermediates for synthesizing nitrogen-containing heterocycles and other biologically active molecules.[16][17] The reaction typically requires a metal catalyst, such as copper or gold, to activate the alkyne C-H bond.
Mechanism: A³ Three-Component Coupling
Caption: Simplified mechanism of the A³ coupling reaction.
Protocol 2: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis
Materials:
-
Aldehyde (1.0 eq)
-
Amine (e.g., a secondary amine) (1.1 eq)
-
This compound (1.2 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the aldehyde (1.0 eq), amine (1.1 eq), and Copper(I) Iodide (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. This step is critical as the Cu(I) catalyst can be sensitive to oxidation.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Dioxane) via syringe, followed by the addition of this compound (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the target propargylamine.
Table 3: Representative A³ Coupling Conditions
| Parameter | Typical Value/Reagent | Rationale |
| Catalyst | CuI, AuCl₃, AgI | Activates the terminal alkyne for nucleophilic attack. |
| Aldehyde | Aromatic or Aliphatic | A wide range of aldehydes are generally tolerated. |
| Amine | Secondary amines are common | Primary amines can sometimes lead to side reactions. |
| Solvent | Toluene, Dioxane, MeCN | Anhydrous, non-protic solvents are preferred. |
| Temperature | 60-100 °C | Thermal energy is required to drive the condensation and coupling steps. |
Safety and Handling of this compound
As with all chemical reagents, proper handling of this compound is paramount for laboratory safety.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] This product should be handled by personnel qualified in the use of potentially hazardous chemicals.[18] Avoid contact with skin, eyes, and clothing.[19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19]
-
Hazards: May cause irritation.[15] Harmful if ingested.[15] It is a flammable liquid and vapor.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[19][21] Recommended storage is at -20°C for long-term stability.[18]
-
Disposal: Dispose of contents and container as special waste in accordance with local, regional, and national regulations.[18][19]
Conclusion
This compound is a potent and versatile building block in the synthesis of pharmaceutical intermediates. Its terminal alkyne functionality provides a reliable handle for introducing molecular complexity through robust and high-yielding reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition and A³ couplings. The protocols and principles outlined in this guide demonstrate the strategic value of this reagent, enabling researchers and drug development professionals to efficiently construct novel molecular entities with therapeutic potential. The continued evolution of synthetic methodologies will undoubtedly uncover even more innovative applications for this fundamental chemical tool.
References
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-
Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
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Various Authors. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]
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Various Authors. (n.d.). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Bentham Science. [Link]
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MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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BASF. (2023). Luprosil® Safety Data Sheet. [Link]
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Haz-Map. This compound - Hazardous Agents. [Link]
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ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed. [Link]
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Pandey, A. R., et al. (2023). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. ResearchGate. [Link]
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Various Authors. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. ResearchGate. [Link]
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Taylor & Francis eBooks. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]
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Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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Wills, M. S., & Danheiser, R. L. (2015). Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes. NSF Public Access Repository. [Link]
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Jatana, N., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
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OUCI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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Organic Syntheses. Propiolaldehyde. [Link]
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Allied Academies. Click chemistry: A novel tool in pharmaceutical research. [Link]
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Organic Syntheses. p-PROPIOPHENOL. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. An Insight Into Click Chemistry. [Link]
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Various Authors. (2018). Selective arylation of phenol proteted propygyl bromide via pd-catalysed Suzuki coupling reaction: synthesis, mechanistic studies by DFT calculations and Their Pharmacological Aspects. ResearchGate. [Link]
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NIST. 2-Propyn-1-ol, propionate. [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Propargyl Propionate
Introduction: The Power of Fluorescent Probes and the Role of Propargyl Propionate
Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, enabling the visualization and tracking of specific biomolecules and cellular processes with high sensitivity and specificity.[1][2] The design of these probes often involves the covalent linkage of a fluorescent reporter molecule (a fluorophore) to a targeting moiety that recognizes a specific biological target.[3] A key challenge in this process is the development of efficient and reliable chemical strategies for linking these two components without compromising their respective functions.
This compound, a commercially available and cost-effective reagent, serves as a valuable building block for the introduction of a terminal alkyne—the propargyl group—onto targeting molecules. This terminal alkyne is a critical functional group for one of the most robust and widely used bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction forms a stable triazole linkage between the alkyne-modified targeting molecule and an azide-modified fluorescent dye.[5][7] The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an ideal method for the construction of complex fluorescent probes.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of fluorescent probes. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the modification of targeting molecules and subsequent fluorescent labeling, and discuss methods for the purification and characterization of the final probes.
Scientific Principles: The Chemistry Behind the Probe Synthesis
The synthesis of fluorescent probes using this compound is a two-stage process. First, the targeting molecule is functionalized with a propargyl group. Second, the propargyl-modified molecule is conjugated to an azide-containing fluorescent dye via the CuAAC reaction.
Stage 1: Introduction of the Propargyl Group
This compound is an ester of propargyl alcohol and propionic acid. The propargyl group can be introduced onto a targeting molecule that possesses a suitable nucleophilic functional group, such as an amine (-NH2) or a hydroxyl (-OH) group. The reaction involves the nucleophilic attack of the amine or hydroxyl group on the carbonyl carbon of the propionate ester, leading to the formation of an amide or ester linkage, respectively, and releasing propionic acid as a byproduct. This "propargylation" step effectively installs the terminal alkyne onto the targeting molecule, preparing it for the subsequent click reaction.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][7] The reaction proceeds rapidly under mild, often aqueous conditions, and is highly specific, avoiding side reactions with other functional groups commonly found in biological systems.[4][5] This bioorthogonality is a key advantage for labeling complex biomolecules.[4][8]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][9] To enhance the reaction rate and protect the Cu(I) catalyst from oxidation, a stabilizing ligand is often employed.[4][6] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is particularly well-suited for bioconjugation reactions in aqueous environments.[6]
The overall workflow for the synthesis of a fluorescent probe using this compound is depicted in the following diagram:
Figure 1. Workflow for fluorescent probe synthesis.
Experimental Protocols
Safety Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10] this compound may cause irritation and is harmful if ingested.[11] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Propargylation of an Amine-Containing Targeting Molecule
This protocol describes a general method for the introduction of a propargyl group onto a small molecule or peptide containing a primary or secondary amine.
Materials:
-
Amine-containing targeting molecule
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for sensitive substrates)
Procedure:
-
Dissolution: Dissolve the amine-containing targeting molecule (1 equivalent) in anhydrous DMF. The concentration will depend on the solubility of the starting material but a starting point of 0.1 M is recommended.
-
Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution. The base acts as a scavenger for the propionic acid byproduct.
-
Addition of this compound: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography on silica gel or preparative HPLC to yield the pure propargylated targeting molecule.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling the propargylated targeting molecule with an azide-containing fluorescent dye.[4]
Materials:
-
Propargylated targeting molecule (from Protocol 1)
-
Azide-modified fluorescent dye (commercially available or synthesized[12][13])
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Reaction tube (e.g., microcentrifuge tube)
Stock Solutions:
-
Propargylated Targeting Molecule: Prepare a stock solution of the purified propargylated targeting molecule in a suitable solvent (e.g., DMSO, water).
-
Azide-Fluorophore: Prepare a stock solution of the azide-modified fluorescent dye in a suitable solvent (e.g., DMSO).
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
Procedure:
-
Reactant Mixture: In a reaction tube, combine the propargylated targeting molecule (1 equivalent) and the azide-modified fluorescent dye (1.1-2 equivalents). The final concentration of the limiting reagent should ideally be in the micromolar to low millimolar range.
-
Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is recommended to protect biomolecules from oxidative damage.[4][9] For a typical reaction, final concentrations of 100 µM CuSO₄ and 500 µM THPTA are effective.
-
Add Catalyst: Add the premixed catalyst solution to the reactant mixture.
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically sufficient.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light, especially when working with photosensitive fluorophores.
-
Purification: Purify the resulting fluorescent probe to remove unreacted dye and other reagents. For small molecules, reverse-phase HPLC is often suitable. For larger biomolecules like proteins, size-exclusion chromatography or affinity purification can be used.[14][15][16]
The following diagram illustrates the key steps in the CuAAC protocol:
Figure 2. CuAAC experimental workflow.
Data Presentation and Characterization
The successful synthesis of the fluorescent probe should be confirmed by appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product. | The observed mass should match the calculated mass of the fluorescent probe. |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the final product (for small molecules). | The NMR spectrum should show signals corresponding to both the targeting moiety and the fluorophore, as well as the newly formed triazole ring. |
| UV-Visible Spectroscopy | To determine the absorption properties of the probe.[1] | The absorption spectrum should show the characteristic absorbance peaks of the fluorophore. |
| Fluorescence Spectroscopy | To determine the emission properties and quantum yield of the probe.[1][17] | The emission spectrum will reveal the fluorescence maximum, and the quantum yield will indicate the brightness of the probe. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak in the chromatogram indicates a high degree of purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of propargylated product | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of this compound and base. Ensure anhydrous conditions. |
| Degradation of starting material. | Use milder reaction conditions. | |
| Low yield of fluorescent probe (CuAAC) | Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Increase the concentration of the catalyst and ligand. Ensure the purity of reagents.[4] |
| Steric hindrance. | Increase reaction time and/or temperature.[4] | |
| Biomolecule degradation. | Use a higher ligand-to-copper ratio (e.g., 5:1).[4] Add a radical scavenger like aminoguanidine.[9] Keep reaction times as short as possible. | |
| Multiple products in the final mixture | Side reactions. | Optimize reaction conditions (e.g., temperature, pH). Ensure the purity of the starting materials. |
| Incomplete purification. | Use a more effective purification method (e.g., preparative HPLC with a different gradient or column). |
Conclusion
This compound provides a straightforward and economical entry point for the introduction of a terminal alkyne onto a variety of targeting molecules. The subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition reaction offers a robust and efficient method for the conjugation of these modified molecules to azide-containing fluorophores. The protocols and guidelines presented here offer a solid foundation for researchers to successfully synthesize custom fluorescent probes for a wide range of applications in chemical biology, drug discovery, and diagnostics.
References
-
ACS Publications. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLELECULE FLUORESCENCE SPECTROSCOPY. PMC. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Retrieved from [Link]
-
Edinburgh Instruments. (2025). Spectroscopy of fluorescent probes. YouTube. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. Retrieved from [Link]
-
PubMed. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. Retrieved from [Link]
-
DNA Learning Center. (2020). Purification of Green Fluorescent Protein, Part I. Retrieved from [Link]
-
Frontiers. (n.d.). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Low-generation fluorescent polyurethane dendrimers via late-stage modification using azide–alkyne click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). a Synthesis of azide-modified polyethylene glycol; b Click-modification.... Retrieved from [Link]
-
National Institutes of Health. (2018). Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. PMC. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of azide‐modified glycerophospholipid precursor analogs for detection of enzymatic reactions. Retrieved from [Link]
-
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]
-
University Chemistry. (n.d.). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. Retrieved from [Link]
-
Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl amine-selective dual fluorescence turn-on method for post-synthetic labeling of DNA | Request PDF. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propyl propionate. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PROPARGYL BENZENESULFONATE. Retrieved from [Link]
-
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of a Mg-Selective Fluorescent Probe. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PharmaXChange.info. (2011). Fluorescent labeling of biomolecules with organic probes. Retrieved from [Link]
-
Sci-Hub. (2012). Fluorescent labeling techniques in biomolecules: a flashback. Retrieved from [Link]
-
Digital Commons @ University of Nevada, Las Vegas. (2014). Investigations into the fluorescent covalent labeling of biomolecules. Retrieved from [Link]
-
PubMed. (2009). Fluorescent labeling of biomolecules with organic probes. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
PubMed. (2017). Parallel fluorescent probe synthesis based on the large-scale preparation of BODIPY FL propionic acid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of probes with broad pH range fluorescence. Retrieved from [Link]
-
Scribd. (n.d.). 02.04 Fluorescent Labeling of Biomolecules With Organic Probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC. Retrieved from [Link]
-
Medigy. (2024). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys. Retrieved from [Link]
-
National Institutes of Health. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl Propionate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for propargyl propionate synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that researchers may encounter during their synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this esterification and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of propargyl alcohol and propionic acid.[1][2] The primary advantage of this method is its simplicity and the use of readily available and inexpensive starting materials.[1][3]
A typical laboratory-scale procedure is as follows:
Experimental Protocol: Fischer-Speier Esterification of Propargyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propargyl alcohol and propionic acid. It is common to use a slight excess of one of the reactants to drive the equilibrium towards the product.[4]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[1]
-
Heating: Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling points of the reactants and the solvent if one is used.[5]
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The final product can be purified by distillation.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptoms: After workup and purification, the isolated yield of the desired ester is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, limiting the conversion to the ester. | To drive the reaction to completion, remove water as it forms using a Dean-Stark apparatus. Alternatively, using a molar excess of one of the reactants (either propargyl alcohol or propionic acid) can also shift the equilibrium towards the product side.[4][6] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion. | Increase the catalyst loading. However, be aware that excessive acid can lead to side reactions.[6] |
| Suboptimal Temperature | The reaction may not have been heated to a sufficiently high temperature or for a long enough duration to reach equilibrium. | Ensure the reaction is heated to reflux and monitor the progress over time to determine the optimal reaction duration.[7] |
| Product Loss During Workup | This compound may be lost during the aqueous workup or extraction steps due to its partial solubility in water. | Optimize the extraction process by using a suitable organic solvent and performing multiple extractions. Ensure complete phase separation before isolating the organic layer.[6] |
Problem 2: Presence of Significant Impurities in the Final Product
Symptoms: TLC, GC, or NMR analysis of the purified product shows the presence of one or more significant byproducts.
Potential Causes & Solutions:
| Potential Byproduct | Identification & Explanation | Prevention & Minimization Strategies |
| Unreacted Starting Materials | The presence of propargyl alcohol and/or propionic acid in the final product. | As mentioned for low yield, drive the reaction to completion by removing water or using an excess of one reactant.[4][6] Efficient purification, such as fractional distillation, is also crucial for removing unreacted starting materials. |
| Di-n-Propyl Ether | This can form from the acid-catalyzed self-condensation of two molecules of propargyl alcohol.[8] | Use the minimum effective amount of acid catalyst and avoid excessively high reaction temperatures.[4] |
| Polymerization of Propargyl Alcohol | Propargyl alcohol can polymerize upon heating, especially in the presence of a base or certain metals.[9] | Ensure the reaction is carried out under acidic conditions and that the glassware is free from basic residues. |
| Allene Formation | The propargyl group can rearrange to its isomeric allene form under certain conditions.[10] | The choice of solvent can be critical in preventing this rearrangement. While this is more common in other propargylation reactions, it is a possibility to consider.[10] |
Problem 3: Reaction Safety Concerns - Runaway Reaction or Detonation
Symptoms: A rapid, uncontrolled increase in temperature and pressure, potentially leading to a violent reaction or detonation.
CAUTION: The esterification of propargyl alcohol with a strong acid catalyst like sulfuric acid can be hazardous and has been reported to result in detonation.[11]
Mitigation Strategies:
-
Scale: When performing this reaction for the first time or with new substrates, always start on a small scale.[11]
-
Temperature Control: Add the alcohol to the cooled acid-containing mixture and avoid preheating the oil bath to high temperatures.[11]
-
Catalyst Choice: Consider using a milder, solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) to reduce the risk of a violent reaction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and work within a fume hood with the sash at the lowest practical height.[11]
Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Reaction Mechanism: Fischer Esterification
The following diagram outlines the key steps in the acid-catalyzed esterification mechanism.
Caption: Mechanism of Fischer esterification.[2]
References
-
Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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- BenchChem. (2025).
- Blatt, A. H. (Ed.). (1943). Organic Syntheses, Coll. Vol. 2, p. 547; Vol. 15, p. 71.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Dautzenberg, F., Mukhopadhyay, S., & Hauer, B. (Eds.). (2011). Catalysis for Renewables: From Feedstock to Energy Production. Wiley-VCH.
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
- JST @ UMN. (2020, December).
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
- Popović, Z., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 1-8.
-
ResearchGate. (n.d.). Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]
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Technical Support Center: Purification of Propargyl Propionate by Column Chromatography
Welcome to the technical support center for the purification of propargyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this versatile chemical intermediate. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies rooted in scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for designing a successful separation.
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a moderately polar compound like this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[1] Silica gel's polar surface interacts with the ester group of this compound, allowing for separation based on polarity.[2] Given that silica gel is slightly acidic, for compounds that are sensitive to acid-catalyzed degradation, using deactivated or neutral silica gel, or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase, can be beneficial.[1]
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: The selection of the mobile phase is critical and is best determined empirically using Thin-Layer Chromatography (TLC).[3] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] The goal is to find a solvent ratio that provides a retention factor (Rf) for this compound between 0.2 and 0.4 on a TLC plate.[5] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
Q3: How do I interpret the results of my TLC analysis?
A3: A properly developed TLC plate will show the separation of the components in your crude mixture as distinct spots. The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. A higher Rf value indicates a less polar compound, while a lower Rf value suggests a more polar compound. For this compound, you are aiming for a single, well-defined spot at an Rf of 0.2-0.4, clearly separated from any impurity spots. If your product's Rf is too high (e.g., > 0.5), decrease the polarity of your mobile phase (increase the proportion of hexane). If the Rf is too low (e.g., < 0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate).[6]
Q4: What are the likely impurities I might encounter, and how do I separate them?
A4: Impurities in this compound typically arise from the starting materials or side reactions during its synthesis. Common impurities include unreacted propargyl alcohol and propionic acid. Propargyl alcohol is more polar than the ester and will have a lower Rf value, while any unreacted starting materials from the synthesis of propargyl alcohol itself could also be present. Propionic acid is also highly polar and may streak on a standard silica TLC plate. Adding a small amount of acetic acid to the mobile phase can help to obtain a more defined spot for carboxylic acid impurities.[7] Less polar impurities could include byproducts from side reactions. A well-optimized gradient elution during column chromatography will typically allow for the separation of these impurities.
Q5: How can I assess the purity of my collected fractions?
A5: The purity of each collected fraction should be assessed by TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material and a co-spot (a spot of the crude material on top of a spot from the fraction). Develop the plate in the optimized mobile phase. Fractions containing pure this compound will show a single spot corresponding to the Rf of the product.[8] Combine the pure fractions, and confirm the final purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the column chromatography of this compound.
Problem 1: My this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution:
-
Confirm with TLC: Ensure that your chosen eluent system moves the this compound spot off the baseline on a TLC plate.
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you started with 10% ethyl acetate in hexanes, try increasing to 15% or 20%.
-
Methanol "Kicker": If the compound is still retained, a small percentage of methanol (1-2%) can be added to the mobile phase to significantly increase its polarity. However, use methanol sparingly as it can sometimes dissolve the silica gel.[4]
-
Check for Compound Degradation: It is possible the compound has degraded on the silica. To test for this, perform a 2D TLC. Spot the compound in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it has degraded, new spots will appear off the diagonal.[7]
-
Problem 2: this compound is co-eluting with an impurity.
-
Possible Cause: The chosen mobile phase does not provide sufficient resolution between your product and the impurity.
-
Solution:
-
Re-optimize TLC: Experiment with different solvent systems. Sometimes, changing one of the solvents, even to one with a similar polarity (e.g., diethyl ether or dichloromethane instead of ethyl acetate), can alter the selectivity of the separation.[9]
-
Fine-tune the Solvent Ratio: Make small, incremental changes to the solvent ratio. For instance, if you are using 15% ethyl acetate in hexanes, try 12% or 18%.
-
Employ Gradient Elution: Start with a less polar mobile phase to elute any non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column.
-
Consider a Different Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a reversed-phase silica gel (C18).[10]
-
Problem 3: The collected fractions of this compound appear to be contaminated with a greasy substance.
-
Possible Cause: This could be due to the leaching of stopcock grease or the presence of a high-boiling point, non-polar impurity.
-
Solution:
-
Use a Grease-Free Stopcock: Whenever possible, use columns with PTFE stopcocks to avoid grease contamination.
-
Pre-wash the Column: Before packing, wash the column with a strong solvent like acetone to remove any residues.
-
Analyze the Contaminant: Use NMR or MS to identify the nature of the greasy substance. This will help in devising a targeted purification strategy, such as a pre-column filtration or a liquid-liquid extraction before chromatography.
-
Problem 4: My this compound seems to be decomposing on the column.
-
Possible Cause: Propargyl esters can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or polymerization, especially if the column runs slowly.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.
-
Run the Column Quickly: A faster flow rate (flash chromatography) minimizes the contact time of the compound with the stationary phase, reducing the chance of degradation.[11]
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
Protocol 1: TLC Analysis for Mobile Phase Optimization
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline). Mark starting points for your crude sample and any available standards.
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the marked origin on the baseline.
-
Developing the Plate: Prepare a developing chamber (a beaker with a watch glass or a dedicated TLC chamber) containing a small amount of your chosen mobile phase (e.g., 10% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[3] Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain, which reacts with the alkyne group).
-
Analysis: Calculate the Rf value for your product. Adjust the solvent ratio to achieve an Rf of 0.2-0.4.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[1]
-
Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using a pump or compressed air to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC as described in Protocol 1.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
IV. Data Presentation and Visualization
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf Range for this compound | Notes |
| 5% Ethyl Acetate in Hexanes | 0.4 - 0.6 | Good for separating from very non-polar impurities. |
| 10% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Often a good starting point for optimal separation.[4] |
| 20% Ethyl Acetate in Hexanes | 0.1 - 0.3 | Useful if the product is co-eluting with a less polar impurity. |
| 10% Diethyl Ether in Hexanes | 0.3 - 0.5 | An alternative to ethyl acetate that may offer different selectivity. |
| 5% Methanol in Dichloromethane | < 0.2 | For separating from highly polar impurities. Use with caution.[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No Elution | Mobile phase too non-polar | Increase the polarity of the mobile phase. |
| Co-elution | Insufficient resolution | Re-optimize the mobile phase; try a different solvent system or use a gradient. |
| Product Degradation | Acidic silica gel | Use deactivated silica or neutral alumina; run the column quickly. |
| Streaking of Spots | Compound is too polar or acidic/basic | Add a modifier to the mobile phase (e.g., acetic acid for acids, triethylamine for bases). |
Diagrams
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
V. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. TLC Tips and Tricks | Merck [merckmillipore.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
Technical Support Center: Propargyl Propionate Synthesis
Welcome to the technical support guide for the synthesis of propargyl propionate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound, typically via Fischer esterification of propargyl alcohol with propionic acid, is a fundamental transformation. However, the high reactivity of the propargyl group introduces specific challenges that can lead to low yields, complex product mixtures, and significant safety hazards.[1][2] This guide provides direct answers to issues you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis. Each question represents a common experimental outcome, followed by a causal explanation and actionable solutions.
Q1: My reaction mixture rapidly darkened and/or solidified upon heating with a strong acid catalyst. What is happening and is it dangerous?
Answer: You are likely observing acid-catalyzed polymerization of the starting material, propargyl alcohol. This is an extremely common and dangerous side reaction. Propargyl alcohol is known to polymerize, sometimes violently, in the presence of heat or base.[3] Strong Brønsted acids, such as the sulfuric acid typically used in Fischer esterification, can create a highly exothermic environment, accelerating this decomposition.
CRITICAL SAFETY WARNING: A violent detonation has been reported during the scale-up of a Fischer esterification using propargyl alcohol and sulfuric acid when heated to 70°C.[1] The high-energy alkyne functional group makes this reaction inherently hazardous if not properly controlled.
Troubleshooting & Prevention:
-
Scale Down: Always perform initial trials on a small scale (1-5 g) before attempting a larger-scale synthesis.[1]
-
Temperature Control: Do NOT preheat the oil bath. Add the flask to a cool bath and warm it slowly and carefully. Maintain a consistent, monitored temperature.
-
Milder Catalysts: Avoid concentrated sulfuric acid if possible. Consider using milder catalysts such as p-toluenesulfonic acid (p-TsA) or an acidic ion-exchange resin, which can reduce the rate of decomposition.
-
Alternative Methods: For sensitive substrates, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of a non-nucleophilic base, although these can present their own challenges and low yields.[4]
Q2: My product yield is very low, and the reaction seems to stall. How can I improve the conversion?
Answer: This is characteristic of the reversible nature of Fischer esterification. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.
Causality: The reaction between an alcohol and a carboxylic acid is an equilibrium process. RCOOH + R'OH ⇌ RCOOR' + H₂O
To achieve high yields, the water must be removed from the reaction mixture as it forms.
Troubleshooting & Prevention:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene).
-
Use of a Dehydrating Agent: While less common for this specific synthesis, adding molecular sieves can help sequester water in small-scale reactions.
-
Excess Reagent: Employing a large excess of one of the reactants (typically the less expensive one, propionic acid) can shift the equilibrium towards the product.
Q3: My NMR analysis shows my desired product, but also unexpected peaks around δ 4.5-5.5 ppm and a complex multiplet. What is this byproduct?
Answer: You are likely observing the formation of an allene isomer. The propargyl group can undergo rearrangement to form the isomeric propa-1,2-dienyl (allenyl) group under certain conditions, such as heat or the presence of specific bases or catalysts.[2][5]
Troubleshooting & Prevention:
-
Solvent Choice: The choice of solvent can significantly impact this side reaction. Aprotic polar solvents like acetonitrile or THF are generally effective for reactions involving propargyl groups.[5]
-
Base Selection: If a base is used, its nature can influence allene formation. Non-nucleophilic, sterically hindered bases may be preferable.
-
Temperature Control: Lowering the reaction temperature can often disfavor the rearrangement pathway.
Q4: After workup, I isolated a byproduct with a mass double that of my expected product. What could this be?
Answer: This is a strong indication of oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2] This reaction is typically catalyzed by copper salts in the presence of an oxidant (like air) and leads to the formation of a symmetric 1,3-diyne.
Causality: The terminal proton of the alkyne in this compound is weakly acidic (pKa ≈ 25).[2] In the presence of a copper(I) catalyst, it can be deprotonated to form a copper acetylide, which then couples with another molecule.
Troubleshooting & Prevention:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will minimize the presence of oxygen, which is required for the oxidative coupling.
-
Avoid Copper Contamination: Ensure your glassware and reagents are free from copper contamination.
-
Protecting Groups: For multi-step syntheses where the terminal alkyne is not immediately required, using a protecting group like a trialkylsilyl (e.g., TMS) can completely prevent this side reaction.[2] This, however, adds protection and deprotection steps to your synthesis.
Summary of Side Reactions and Solutions
| Problem | Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Rapid darkening, solidification | Polymerization/Decomposition | High temperature, strong acid catalyst (e.g., H₂SO₄) | Use milder acid (p-TsA), control temperature carefully, perform on a small scale first.[1][3] |
| Low conversion, reaction stalls | Equilibrium Reversal | Presence of water byproduct | Remove water using a Dean-Stark trap or use an excess of one reagent.[6][7] |
| Unexpected NMR peaks (δ 4.5-5.5) | Allene Isomerization | Heat, specific catalysts or bases | Lower reaction temperature, optimize solvent and base selection.[5] |
| Dimeric byproduct observed | Glaser Coupling | Copper catalyst contamination, presence of oxygen | Run reaction under an inert atmosphere, ensure copper-free reagents and glassware.[2] |
| Formation of a higher boiling point impurity | Etherification | Acid-catalyzed reaction of two propargyl alcohol molecules | Use an excess of propionic acid to favor esterification over self-condensation of the alcohol. |
Experimental Workflow & Protocols
Protocol: Synthesis of this compound via Fischer Esterification
This protocol is designed for a small, laboratory scale and incorporates safeguards against common side reactions.
Reagents:
-
Propargyl alcohol (5.61 g, 0.1 mol)
-
Propionic acid (11.1 g, 0.15 mol, 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsA) (0.95 g, 5 mol%)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Flask: Add propargyl alcohol, propionic acid, p-TsA, and toluene to the flask.
-
Reaction: Place the flask in an oil bath. Slowly heat the mixture to reflux (approx. 110-120°C oil bath temperature) and stir vigorously.
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects (usually 4-6 hours).
-
Cooling & Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of water, 2x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualization of Reaction Pathways
The following diagram illustrates the desired synthesis pathway versus the common side reactions originating from the propargyl alcohol starting material.
Sources
- 1. Detonation during Fischer esterification [jst.umn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Low Yields in Click Reactions with Propargyl Propionate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," specifically when using propargyl propionate. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction yields and achieve reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in CuAAC reactions.
Q1: Why are my click reaction yields with this compound lower than expected?
A1: Low yields with this compound can stem from several factors. The ester functionality of this compound is generally stable under standard click conditions, but issues often arise from suboptimal catalyst activity, reactant quality, or reaction setup. Common culprits include oxidation of the Cu(I) catalyst, poor solubility of reagents, presence of impurities, or the occurrence of side reactions like alkyne homocoupling (Glaser coupling).[1][2] A systematic troubleshooting approach, as detailed in this guide, is crucial for identifying and resolving the specific cause.
Q2: Is the ester group on this compound susceptible to hydrolysis under typical aqueous click reaction conditions?
A2: this compound's ester group is relatively stable under the neutral to slightly acidic pH conditions (typically pH 4-7) used for most CuAAC reactions.[3] However, prolonged reaction times at elevated temperatures or in the presence of strong bases could potentially lead to hydrolysis. It is always advisable to monitor the reaction for any signs of starting material degradation.
Q3: Do I need to protect the carbonyl group of this compound?
A3: No, the carbonyl group of the propionate ester does not require protection. The CuAAC reaction is highly chemoselective for the terminal alkyne and the azide functional groups, a key feature of its "click chemistry" designation.[4]
Q4: Can this compound participate in side reactions other than the desired cycloaddition?
A4: Yes. The terminal alkyne of this compound can undergo an oxidative homocoupling reaction, known as Glaser coupling, to form a 1,3-diyne byproduct.[2] This is more likely to occur if the concentration of the active Cu(I) catalyst is low and an oxidant (like atmospheric oxygen) is present.[2] Additionally, under certain conditions, propargyl derivatives can isomerize to allenes, though this is less common under standard CuAAC conditions.[2]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer-based approach to diagnosing and solving specific experimental problems.
Issue 1: The reaction shows little to no product formation.
Question: I've mixed my azide, this compound, copper source, and reducing agent, but after several hours, TLC/LC-MS analysis shows only starting materials. What's the first thing I should check?
Answer: The most common reason for a complete lack of reaction is the inactivity of the copper catalyst. The active species in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5]
Troubleshooting Workflow:
-
Oxygen Exclusion: Ensure your reaction is properly deoxygenated. Before adding the catalyst, bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes.[6] Maintain an inert atmosphere over the reaction mixture throughout the experiment.
-
Reducing Agent: The most common reducing agent is sodium ascorbate, which reduces Cu(II) to Cu(I) in situ.[3][7][8]
-
Freshness: Use a freshly prepared solution of sodium ascorbate. The solid should be white and free-flowing.
-
Stoichiometry: Use a slight excess (1.1 to 5 equivalents relative to copper) to maintain a reducing environment.[9]
-
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable.[5] A common and reliable method is to generate Cu(I) in situ from a Cu(II) salt like CuSO₄•5H₂O with sodium ascorbate.[5][7]
Issue 2: The reaction is slow and gives low to moderate yields.
Question: My reaction is proceeding, but it's very slow and the final yield is disappointing. How can I accelerate the reaction and improve conversion?
Answer: Sluggish reactions are often due to factors that limit the catalyst's efficiency or the effective concentration of your reactants. The use of a stabilizing ligand is one of the most effective ways to address this.
Core Directive: The Role of Ligands
Copper-stabilizing ligands play a dual role: they protect the Cu(I) catalyst from oxidation and disproportionation, and they accelerate the catalytic cycle.[10][11][12] For many applications, particularly in aqueous or biological media, a ligand is essential.
Recommended Ligands and Their Properties:
| Ligand | Key Features | Recommended Cu:Ligand Ratio | Solubility |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Highly effective, but has low water solubility.[10] | 1:1 to 1:2 | Organic Solvents, DMSO |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analogue of TBTA, ideal for bioconjugation.[11][13] | 1:2 to 1:5 | Water, Polar Solvents |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble and highly accelerating.[13] | 1:2 to 1:5 | Water |
Troubleshooting Workflow:
-
Introduce a Ligand: If you are not already using one, add an appropriate ligand to your reaction. Pre-mixing the copper salt with the ligand before adding it to the reaction vessel is often beneficial.[14]
-
Solvent Choice: The reaction rate can be highly dependent on the solvent.[15] While water is often a good choice and can accelerate the reaction, co-solvents may be necessary to ensure all reactants are fully dissolved.[3] Common solvent systems include t-BuOH/H₂O, DMSO/H₂O, or DMF.[15] Acetonitrile can also serve as a pseudo-ligand and simplify purification.[16]
-
Concentration: Ensure your reactants are at a sufficient concentration (typically 0.1 M or higher) to favor the bimolecular reaction. If solubility is an issue, consider a different solvent system.
Issue 3: I'm observing a significant amount of a side product.
Question: Besides my desired triazole product, I am seeing a significant byproduct, particularly a dimer of this compound. What is causing this and how can I suppress it?
Answer: The formation of a this compound dimer is a classic case of Glaser coupling, an oxidative homocoupling of terminal alkynes.[2] This side reaction is promoted by Cu(II) and oxygen.
Mechanism of Side Product Formation (Glaser Coupling):
Caption: Glaser coupling side reaction.
Troubleshooting Workflow:
-
Enhance the Reducing Environment: Increase the amount of sodium ascorbate to ensure the copper remains in the +1 oxidation state. An excess of the reducing agent helps to scavenge any oxygen and prevent the oxidation of Cu(I).[3]
-
Rigorous Deoxygenation: As mentioned before, thoroughly deoxygenate your solvent and maintain an inert atmosphere. This minimizes the oxidant required for the Glaser coupling.
-
Use a Ligand: A good stabilizing ligand can chelate the Cu(I) ion, making it less available to participate in the oxidative coupling pathway.[10]
Issue 4: The reaction mixture becomes heterogeneous or forms a precipitate.
Question: My reaction starts as a clear solution, but over time a precipitate forms. Is this normal?
Answer: Precipitation during the reaction can indicate several issues, from product insolubility to catalyst aggregation.
Troubleshooting Workflow:
-
Product Solubility: Your triazole product may be insoluble in the chosen solvent system. If you suspect this is the case, try a different solvent or solvent mixture that is known to dissolve similar triazole compounds.
-
Catalyst Aggregation: In the absence of a suitable ligand, copper acetylide intermediates can form insoluble polymeric species, effectively removing the catalyst from the solution.[10] Using a ligand like TBTA or THPTA is the primary solution to prevent this.[10]
-
Buffer Incompatibility: If using a buffer, be aware that phosphate buffers can sometimes precipitate copper salts.[14] If this is suspected, pre-complexing the copper with a ligand before addition can prevent precipitation.[14] Tris buffers can also slow the reaction by competing for copper coordination.[14]
Part 3: Optimized Protocols and Visual Guides
This section provides a detailed, step-by-step protocol for a robust CuAAC reaction with this compound and a visual troubleshooting guide.
Experimental Protocol: Optimized CuAAC of this compound
This protocol is designed to maximize yield and minimize side products.
Reagents & Materials:
-
Azide-containing substrate
-
This compound (1.0 - 1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄•5H₂O) (1-5 mol%)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5-25 mol%, 5 eq. to Cu)
-
Sodium Ascorbate (10-50 mol%, 10 eq. to Cu)
-
Solvent: 1:1 mixture of deionized water and tert-butanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide substrate (1 eq.) and this compound (1.1 eq.) in the H₂O/t-BuOH (1:1) solvent mixture.
-
Deoxygenation: Seal the flask with a septum and sparge the solution with argon or nitrogen for 20-30 minutes while stirring.
-
Catalyst Premix Preparation: In a separate small vial, dissolve CuSO₄•5H₂O (e.g., 0.05 eq.) and THPTA (e.g., 0.25 eq.) in a small amount of deionized water. The solution should turn a light blue.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 eq.) in deionized water.
-
Reaction Assembly: Using a syringe, add the CuSO₄/THPTA premix to the reaction flask. Follow immediately with the addition of the sodium ascorbate solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-12 hours).
-
Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary.[17]
Troubleshooting Logic Diagram
This diagram provides a visual workflow for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 5. The Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free copper(I)-catalyzed azide-alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless click chemistry for oligonucleotide conjugation. Methods in molecular biology (Clifton, N.J.), 751, 219–230. [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Reaction Chemistry & Engineering, 6(10), 1845-1855. [Link]
-
ResearchGate. (n.d.). Effects of copper source and solvent on click reaction yield. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
Reddy, M. S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(10), 3455–3459. [Link]
-
ResearchGate. (n.d.). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
PubMed. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Chemistry & biology, 21(9), 1076–1101. [Link]
-
Accounts of Chemical Research. (2013). Copper Nanoparticles in Click Chemistry. [Link]
-
Beilstein Journals. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
-
YouTube. (2021). [Orgo Lab 2] Click Chemistry. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
NIH. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. [Link]
-
NIH. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K2CO3 as a base (Procedure A). [Link]
-
Bluefield Esports. (n.d.). click chemistry organic reactions. [Link]
-
Reddit. (2024). Click Reaction Looking Weird? : r/Chempros. [Link]
-
A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-141. [Link]
-
PubMed. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. [Link]
-
ResearchGate. (2017). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. [Link]
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- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Effective Removal of Copper Catalysts from Propargyl Propionate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and field-proven insights for the efficient removal of residual copper catalysts from organic reactions involving propargyl propionate and related substrates. Residual copper can be detrimental to downstream processes, affecting catalyst performance in subsequent steps, product stability, and, critically, introducing toxicity in drug development pipelines. This document is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper so critical in pharmaceutical and fine chemical synthesis? A1: Residual copper catalysts can be highly problematic for several reasons. In a drug development context, copper ions can be toxic, and their presence in an Active Pharmaceutical Ingredient (API) is strictly regulated by agencies like the EMA.[1] From a chemical standpoint, leftover copper can interfere with subsequent catalytic transformations, affect the stability and purity of the final product, and potentially catalyze undesirable side reactions.[2] Therefore, its effective removal is a critical step for ensuring the safety, efficacy, and quality of the final compound.[3]
Q2: What are the primary methods for removing copper catalysts from organic reaction mixtures? A2: The most common and effective methods include:
-
Aqueous Washes & Liquid-Liquid Extraction: Utilizing aqueous solutions of chelating agents to form water-soluble copper complexes that can be extracted from the organic phase.
-
Solid-Supported Scavengers: Employing functionalized resins or silica that selectively bind to copper, allowing for simple removal by filtration.[3][4][5]
-
Precipitation: Inducing the precipitation of copper salts or the copper catalyst itself, which can then be removed by filtration.[6]
-
Chromatography: Using standard techniques like column chromatography to separate the product from the copper catalyst.
Q3: How do I choose the best copper removal method for my specific this compound reaction? A3: The choice of method is a multi-factorial decision. Consider the following:
-
Product Properties: Is your product sensitive to acid or base? Is it water-soluble or organic-soluble? this compound is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, which should be a key consideration.[7]
-
Scale of Reaction: For small-scale lab syntheses, chromatography or batch-mode scavenger resins are convenient. For large-scale industrial processes, flow chemistry with packed-bed scavengers or liquid-liquid extraction may be more economical and efficient.[8]
-
Required Purity Level: For early-stage research, a simple aqueous wash might suffice. For APIs, more rigorous methods like scavenger resins are often necessary to meet strict regulatory limits (e.g., <10 ppm).[5]
-
Cost and Time: Scavenger resins can be more expensive upfront but often save significant time in process development and workup compared to methods like chromatography.[9]
Q4: My product is still a faint blue/green color after an initial purification attempt. What should I do? A4: A persistent blue or green color is a clear indicator of residual copper. This could be due to incomplete chelation or scavenging. A second, orthogonal purification method is often effective. For instance, if an initial aqueous EDTA wash was performed, following up with a solid-supported scavenger can be very effective. Alternatively, repeating the initial purification step with fresh reagents can also resolve the issue.
Method Selection Guide: A Decision-Making Workflow
Choosing the right copper removal strategy from the outset can save considerable time and resources. The following workflow provides a logical approach to selecting the most suitable method for your this compound reaction.
Caption: Decision-making workflow for selecting a copper removal method.
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA (Liquid-Liquid Extraction)
This is a cost-effective and widely used method for removing copper ions by forming a water-soluble Cu-EDTA complex.
Causality: EDTA (ethylenediaminetetraacetic acid) is a hexadentate ligand that forms a very stable, water-soluble coordination complex with Cu(II) ions. This complex has a much higher affinity for the aqueous phase than the organic phase, allowing for its efficient removal through extraction. The optimal pH for chelation is typically around 8, but it can be effective in a broader range.[10]
Step-by-Step Methodology:
-
Reaction Quench & Solvent Addition: After the reaction is complete, quench as appropriate. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to ~8.0 with NaOH if necessary.
-
First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Troubleshooting Note: If an emulsion forms, gentle swirling instead of vigorous shaking is recommended. Adding brine can also help break the emulsion.[11]
-
Phase Separation: Allow the layers to separate. The aqueous layer, now containing the blue/green Cu-EDTA complex, is drained.
-
Repeat Extraction: Repeat the extraction (steps 3-5) with fresh EDTA solution. Often, the blue/green color will be significantly diminished after the second wash.
-
Final Washes: Perform a final wash with deionized water, followed by a wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Verification: Analyze the product for residual copper content using ICP-MS or a similar sensitive technique. A successful removal should result in <50 ppm of copper.[12]
Protocol 2: Solid-Supported Scavengers (Batch Mode)
This method is highly efficient, scalable, and often results in very low levels of residual copper, making it ideal for pharmaceutical applications.[3][13]
Causality: Scavenger resins are typically polystyrene or silica supports functionalized with ligands that have a high affinity for copper, such as thiols, amines, or immobilized EDTA.[3][14] The copper catalyst is selectively bound to the solid support, which is then easily removed by simple filtration, leaving the purified product in solution. This avoids aqueous workups, which is beneficial for water-sensitive compounds.
Step-by-Step Methodology:
-
Select a Scavenger: Choose a scavenger resin with high affinity for copper. Thiol- and amine-based scavengers are common choices. (See Table 2 for a comparison).
-
Dissolve Crude Product: After the reaction, if the product is not already in solution, dissolve the crude mixture in a suitable organic solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Add Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is 3-5 equivalents of the resin's binding capacity relative to the amount of copper catalyst used.
-
Agitation: Stir the resulting slurry at room temperature. Scavenging time can range from 1 to 16 hours, depending on the scavenger, solvent, and temperature. The progress can be monitored by taking small aliquots of the solution and analyzing for copper content.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Verification: Analyze for residual copper. This method can often achieve levels below 10 ppm.[5]
Caption: A typical workflow for copper removal using a solid-supported scavenger in batch mode.
Quantitative Data Summary
The selection of a copper removal method often involves a trade-off between efficiency, cost, and convenience. The following tables provide a comparative overview to aid in this decision-making process.
Table 1: Comparison of Common Copper Removal Methods
| Method | Typical Efficiency (Residual Cu) | Scalability | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 ppm[12] | Good | Low cost, readily available reagents. | Can form emulsions; requires organic solvent; may not be suitable for water-sensitive products.[11] |
| Solid Scavengers | < 10 ppm[5] | Excellent | High efficiency and selectivity; simple filtration workup; avoids aqueous conditions; easily scalable.[8][15] | Higher initial cost of reagents; may require longer contact times.[] |
| Precipitation | Variable (< 100 ppm) | Excellent | Potentially very low cost, especially at large scale. | Can be difficult to find suitable conditions; precipitate can be difficult to filter; potential for product co-precipitation. |
| Chromatography | < 5 ppm | Poor | High purity achievable; separates other impurities simultaneously. | Not easily scalable; high solvent consumption; potential for product loss on the column. |
Table 2: Selection of Commercially Available Solid-Supported Copper Scavengers
| Scavenger Functional Group | Typical Binding Capacity (mmol/g) | Recommended For | Vendor Examples |
| Thiol / Mercapto | 0.5 - 1.5 | Broad range of metals including Cu(I) and Cu(II). | SiliaMetS Thiol, ISOLUTE Si-Thiol |
| Triamine / Polyamine | 1.0 - 2.0 | Good for Cu(II), also scavenges other metals like Pd, Ru.[17] | SiliaMetS Triamine, QuadraSil TA |
| Iminodiacetic Acid (IDA) | 0.8 - 1.2 | Strong chelator for Cu(II), similar to EDTA.[3] | Chelex 100, SiliaMetS TAAcONa |
| Thiourea | 0.7 - 1.3 | Very effective for a range of metals including copper.[18] | SiliaMetS Thiourea |
Note: Binding capacities are approximate and can vary by manufacturer and specific product. Always consult the vendor's technical data sheet.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Aqueous Wash | - Vigorous shaking.- Presence of surfactant-like byproducts.- Fine particulates at the interface. | - Instead of shaking, gently swirl or invert the separatory funnel.[11]- Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.[11]- Filter the entire mixture through a pad of Celite® or glass wool.[19]- For small volumes, centrifugation can be effective.[13] |
| Incomplete Copper Removal with Scavenger Resin | - Insufficient equivalents of scavenger.- Insufficient reaction time or agitation.- Scavenger not compatible with the solvent or copper oxidation state. | - Increase the equivalents of scavenger resin to 5-10x the molar amount of copper.- Increase stirring time to 24 hours and/or gently heat the mixture (check product stability first).- Screen different types of scavengers (e.g., thiol vs. amine-based) to find the most effective one for your system.[18] |
| Low Product Recovery After Scavenging | - Product is non-specifically adsorbing to the scavenger resin.- Insufficient washing of the resin after filtration. | - Reduce the amount of scavenger used to the minimum required for effective copper removal.- Test a different type of scavenger support (e.g., silica instead of polystyrene).- Wash the filtered resin with a larger volume of solvent in several small portions. |
| Copper Leaching from Scavenger Resin | - Use of a strongly acidic or basic solution that degrades the resin support.- The captured copper complex is not stable under the workup conditions. | - Ensure the pH of your solution is within the recommended range for the scavenger (typically pH 2-10 for silica-based scavengers).[4]- Perform a blank test by stirring the resin in your solvent and analyzing the solvent for leached impurities.[14] |
References
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Comparison Between SiliaMetS Metal Scavengers and Other Sorbents. SiliCycle.
- Technical Support Center: Overcoming Catalyst Deactivation in Copper Oxysulfate-Medi
- Metal Scavenger Guide. Sopachem.
- Metal Scavenger User Guide. Biotage.
- Is there another way to get rid of the remnants of the copper catalyst? (2022).
- Technical Support Center: Removal of Copper Catalyst from Protein Bioconjug
- Techno-Economic Study of Copper Removal from Acid Mine Drainage by Ion-Exchange Technique. Semantic Scholar.
- Removal of Copper Ions
- Metal Scavengers. Sigma-Aldrich.
- Removal methods of copper (II) from wastewater. (2022).
- Low-Cost RSAC and Adsorption Characteristics in the Removal of Copper Ions
- Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? (2012).
- Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
- Metal Scavengers in Process Chemistry An Investig
- 10 Things You Should Know About Metal Scavenging. (2022). SiliCycle.
- Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Laboratory Leaching Test Procedure. (2017). 911Metallurgist.
- Regio‐ and Stereospecific Copper‐Catalyzed SN2' Substitution Reaction of Propargyl Esters with Polyfluoroaryl Zinc Reagents.
- API Synthesis Intermediates & Raw M
- Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism. (2024). RSC Publishing.
- Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
- hydrolysis of esters. Chemguide.
- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA).
- Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- A Guide to the Use of Leaching Tests in Solid Waste Management Decision Making.
- View More Available Technologies. Auburn University.
- A Mature Tool to Address New Challenges: Harnessing Coordination Chemistry for The Sustainable Copper Recovery from Industrial and E‐Waste in The Age of Energy Transition.
- Enhanced production of propionic acid through acidic hydrolysis by choice of inoculum. (2020).
- Migratory insertion of copper-allenylidene
- Copper removal using bio-inspired polydopamine coated n
- Copper Nanoparticles Synthesized by Chemical Reduction with Medical Applic
- (PDF) Removal of Copper from Mining Wastewater Using Natural Raw Material—Comparative Study between the Synthetic and Natural Wastewater Samples.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher.
- Copper-catalyzed asymmetric propargylic substitution with salicylaldehyde-derived imine esters.
- Solved part 5: Ester Hydrolysis For this assignment, the | Chegg.com. (2020).
Sources
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Technical Support Center: Enhancing the Stability of Propargyl Propionate in Solution
Welcome to the Technical Support Center for Propargyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability of this compound in your experimental workflows. As a compound with a reactive ester and a terminal alkyne, its stability in solution is paramount for reproducible and reliable results. This document offers field-proven insights and scientifically grounded protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester linkage is prone to hydrolysis, a reaction with water that cleaves the molecule into propionic acid and propargyl alcohol. This process is significantly accelerated in basic (high pH) conditions and at elevated temperatures.
-
Alkyne Group Reactions: The terminal alkyne is a reactive functional group that can undergo various reactions, including oxidation, especially in the presence of certain metals or oxidizing agents, and potentially polymerization under certain conditions.
Q2: My stock solution of this compound seems to lose potency over time. What is the likely cause?
A2: The most probable cause is hydrolysis, particularly if the solution is aqueous or stored in a non-anhydrous solvent. The rate of hydrolysis is pH-dependent, increasing significantly in neutral to basic solutions. For instance, the stability of similar ester compounds decreases as the pH increases.[1]
Q3: Can the choice of solvent impact the stability of this compound?
A3: Absolutely. Protic solvents, especially water, can directly participate in hydrolysis. While this compound is soluble in a range of organic solvents, it's crucial to use anhydrous solvents whenever possible to minimize water-mediated degradation. The use of aprotic solvents is generally recommended for long-term storage.
Q4: Are there any visual indicators of this compound degradation?
A4: While minor degradation may not be visually apparent, significant decomposition could potentially lead to a change in the solution's pH due to the formation of propionic acid. In some cases, polymerization of the alkyne group could lead to the formation of insoluble materials, though this is less common under typical laboratory conditions.
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
-
Symptoms: Inconsistent experimental results, loss of biological activity, or a noticeable decrease in concentration as determined by analytical methods (e.g., HPLC, GC).
-
Root Cause Analysis: The primary culprit is likely pH-dependent hydrolysis of the ester bond. Many common biological buffers have a neutral or slightly alkaline pH, which accelerates this degradation.
-
Corrective Actions:
-
pH Optimization: If your experiment allows, prepare buffers at a slightly acidic pH (e.g., pH 5-6) to slow down the rate of hydrolysis.
-
Fresh Preparation: Prepare the this compound solution in the aqueous buffer immediately before use. Avoid storing it in aqueous solutions for extended periods.
-
Concentrated Stock in Anhydrous Solvent: Prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Add a small volume of this stock to your aqueous buffer just prior to the experiment to minimize its exposure time to water.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
This protocol describes the recommended procedure for preparing a stock solution with enhanced stability.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
Procedure:
-
Ensure the vial and cap are clean and dry. If possible, oven-dry the glassware and allow it to cool in a desiccator.
-
Weigh the desired amount of this compound directly into the vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO or ACN to achieve the target concentration.
-
Cap the vial tightly.
-
Gently swirl the vial to ensure the compound is fully dissolved.
-
For long-term storage, flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C or lower, protected from light.[2]
Protocol 2: Accelerated Stability Study of this compound in a New Formulation
This protocol outlines a method to quickly assess the stability of this compound in a novel solution or buffer.
Objective: To determine the short-term stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your test formulation at the desired concentration.
-
Prepare a control solution in a known stable solvent (e.g., anhydrous acetonitrile).
-
Aliquot the solutions into several vials for testing at different time points.
-
-
Storage Conditions:
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a validated analytical method such as HPLC-UV or GC-FID to quantify the concentration of this compound at each time point.
-
The degradation can be monitored by the decrease in the peak area of this compound and the appearance of degradation products like propionic acid or propargyl alcohol.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both the test formulation and the control.
-
Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.
-
A faster degradation rate in the test formulation compared to the control indicates instability.
-
Advanced Stabilization Strategies
For applications requiring enhanced stability, consider the following formulation strategies:
Use of Stabilizing Excipients
-
Antioxidants: To mitigate the risk of oxidation of the alkyne group, the inclusion of an antioxidant can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol, are effective radical scavengers.[6][7][8]
-
Acid Scavengers/pH Modifiers: To counteract hydrolysis, maintaining a slightly acidic pH is crucial. If the formulation tends to become more basic over time, the addition of a weak acid or a buffering agent to maintain a pH between 5 and 6 is recommended. In some industrial applications, acid scavengers like epoxidized soybean oil have been used for similar compounds.[1][6]
-
Chelating Agents: Trace metal ions can sometimes catalyze the degradation of alkynes. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[7]
Formulation Technologies
For advanced applications, formulation technologies can provide a physical barrier against degradation:
-
Microencapsulation: Encapsulating this compound in a protective polymer shell can shield it from the bulk solution, significantly reducing hydrolysis.[9]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the propargyl group, which can enhance stability by protecting it from the aqueous environment.[9]
Diagrams
Degradation Pathways of this compound
Caption: Major degradation routes for this compound.
Troubleshooting Workflow for Unstable Solutions
Caption: Decision tree for troubleshooting unstable solutions.
References
Sources
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- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
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Technical Support Center: Strategies to Avoid Propargyl Group Rearrangement
Welcome to the Technical Support Center for managing propargyl group stability in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the undesired rearrangement of propargyl groups during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common issues.
Understanding the Challenge: Propargyl Group Instability
The propargyl group, while a versatile functional handle in organic synthesis, is prone to rearrangement under various conditions, leading to the formation of undesired allenic or conjugated carbonyl compounds. Understanding the mechanisms of these rearrangements is the first step toward preventing them.
FAQ 1: What are the most common rearrangement pathways for propargyl alcohols?
The two most prevalent acid-catalyzed rearrangements of propargyl alcohols are the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][2][3]
-
Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[1][4] The reaction proceeds through a formal 1,3-shift of the hydroxyl group.[5][6]
-
Rupe Rearrangement: This is a competing reaction, particularly for tertiary propargylic alcohols, that also yields α,β-unsaturated ketones.[1][3][6] However, it proceeds through a different mechanism involving an enyne intermediate.[1]
These rearrangements are often promoted by strong Brønsted acids and elevated temperatures.[7][8]
Troubleshooting Guide: My propargyl alcohol is rearranging. What should I do?
Encountering an unexpected α,β-unsaturated ketone or aldehyde in your reaction mixture is a strong indicator of a Meyer-Schuster or Rupe rearrangement. This guide provides a systematic approach to troubleshooting and preventing this side reaction.
Step 1: Analyze Your Reaction Conditions
The first step in troubleshooting is a thorough review of your reaction parameters.
Question: I'm observing the Meyer-Schuster rearrangement. What are the likely culprits in my reaction setup?
Answer: The primary drivers for this rearrangement are acidic conditions and heat.
-
Acid Catalysis: The use of strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is a major contributing factor.[4] Even milder acids can induce rearrangement at higher temperatures.
-
Lewis Acids: While some Lewis acids can be used to avoid this rearrangement, others, particularly strong ones, can still promote it.
-
Temperature: Higher reaction temperatures provide the activation energy needed for the rearrangement to occur.[7]
-
Solvent: The choice of solvent can influence the stability of intermediates and the reaction pathway.
Step 2: Strategic Solutions to Prevent Rearrangement
Once you've identified the potential causes, you can implement the following strategies to maintain the integrity of your propargyl group.
Strategy 1: Modification of Catalytic Systems
Instead of strong Brønsted acids, consider using milder catalysts that are less likely to induce rearrangement.
FAQ 2: What alternative catalysts can I use to avoid the Meyer-Schuster rearrangement?
Several milder catalytic systems have been developed to circumvent this issue.
-
Lewis Acids: Indium(III) chloride (InCl₃) has been shown to be an effective catalyst for various transformations involving propargyl alcohols while minimizing rearrangement.[1]
-
Transition Metal Catalysts:
-
Gold(I) and Gold(III) Catalysts: Gold complexes are known to be particularly effective in catalyzing reactions of propargyl alcohols under mild conditions, often avoiding the Meyer-Schuster rearrangement.[9][10][11][12][13] Triazole-Au(I) complexes have demonstrated excellent chemoselectivity in promoting propargyl ester rearrangements without affecting the desired allene products.[11][12][13]
-
Silver(I) and Ruthenium-based Catalysts: These have also been successfully employed as milder alternatives to strong acids.[1]
-
| Catalyst Type | Examples | Suitability for Avoiding Rearrangement |
| Strong Brønsted Acids | H₂SO₄, p-TsOH | High risk of rearrangement |
| Milder Lewis Acids | InCl₃, BiCl₃ | Moderate to low risk |
| Transition Metals | Au(I), Au(III), Ag(I), Ru-complexes | Low risk, often preferred |
Strategy 2: Protecting the Propargyl Group
Protecting either the alcohol or the alkyne functionality is a highly effective strategy to prevent rearrangement.
FAQ 3: What are the best protecting groups for propargylic alcohols to prevent rearrangement?
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
-
Silyl Ethers: Converting the propargylic alcohol to a silyl ether is a common and effective strategy. They are stable to a wide range of reaction conditions and can be readily removed.[14][15][16][17]
-
Acetals: Protecting groups like tetrahydropyranyl (THP) are stable to basic conditions and can be removed with mild acid.[15][16]
-
The Nicholas Reaction: Cobalt-Carbonyl Complexation: For reactions involving the generation of a propargylic cation, the Nicholas reaction offers a powerful solution. The alkyne is complexed with dicobalt octacarbonyl (Co₂(CO)₈), which remarkably stabilizes the adjacent carbocation, preventing rearrangement.[18][19][20][21] The cobalt complex can be removed oxidatively at a later stage.[19][20] This method is particularly useful for introducing propargyl groups into base-sensitive molecules.[22]
Caption: Decision workflow for choosing a propargyl protection strategy.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Propargylic Alcohol
This protocol describes a general method for protecting a propargylic alcohol as a TBDMS ether to prevent rearrangement during subsequent synthetic steps.
Materials:
-
Propargylic alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the propargylic alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected propargylic alcohol.
Protocol 2: The Nicholas Reaction for Propargyl Group Stabilization
This protocol outlines the complexation of a propargylic alcohol with dicobalt octacarbonyl, followed by reaction with a nucleophile.
Materials:
-
Propargylic alcohol
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous Dichloromethane (DCM)
-
Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., HBF₄)
-
Nucleophile
-
Ceric ammonium nitrate (CAN) for decomplexation
-
Acetone
Procedure:
Part A: Complexation
-
In a well-ventilated fume hood, dissolve the propargylic alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Co₂(CO)₈ (1.1-1.2 eq) to the solution. The color will change to dark red/brown.[20]
-
Stir the reaction at room temperature for 1-5 hours, monitoring by TLC for the formation of the cobalt complex.
Part B: Reaction with Nucleophile
-
Cool the solution of the cobalt-alkyne complex to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Slowly add the Lewis or Brønsted acid (1.0-1.5 eq) to generate the stabilized propargylic cation.[20][21]
-
Add the nucleophile (1.0-3.0 eq) and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
Part C: Decomplexation
-
Dissolve the crude cobalt-complexed product in acetone.
-
Cool the solution to 0 °C and add a solution of CAN (4.0-5.0 eq) in water portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Mechanistic Insights
To effectively control reactivity, it is crucial to understand the underlying mechanisms.
Meyer-Schuster vs. Rupe Rearrangement Mechanism
Caption: Simplified mechanisms of Meyer-Schuster and Rupe rearrangements.
References
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Nicholas, K. M. Nicholas reaction. Wikipedia. [Link]
-
Pathways to Functionalized Heterocycles: Propargyl Rearrangement using B(C6F5)3. Organometallics - ACS Publications. [Link]
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Proposed mechanism of propargyl alkoxide rearrangement. ResearchGate. [Link]
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Teobald, B. J. The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. University of Windsor. [Link]
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Nicholas reaction. chemeurope.com. [Link]
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Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. [Link]
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Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace. [Link]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. NIH. [Link]
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Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. MDPI. [Link]
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Radical transformations for allene synthesis. PubMed Central - NIH. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]
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Meyer–Schuster rearrangement. Wikipedia. [Link]
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Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. The Journal of Organic Chemistry - ACS Publications. [Link]
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Propargyl Radicals in Organic Synthesis. ResearchGate. [Link]
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Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. ACS Publications. [Link]
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Triazole-Au(I) complex as chemoselective catalyst in promoting propargyl ester rearrangements. PubMed. [Link]
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Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
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The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. ResearchGate. [Link]
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Triazole–Au(I) complex as chemoselective catalyst in promoting propargyl ester rearrangements. PubMed Central - NIH. [Link]
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Protecting group. Wikipedia. [Link]
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Alcohol Protecting Groups. University of Windsor. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Digital CSIC. [Link]
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Rupe Rearrgment. Slideshare. [Link]
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Rupe Rearrangement. YouTube. [Link]
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MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Link]
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Allene synthesis by rearrangements. Organic Chemistry Portal. [Link]
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Propargyl alcohol rearrangements by acid or metal activation. ResearchGate. [Link]
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Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. PubMed Central - NIH. [Link]
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Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). organic-chemistry.org. [Link]
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Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PubMed Central - NIH. [Link]
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Protecting Groups - Stability. Organic Chemistry Portal. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Propargyl Propionate
In the landscape of modern drug development and materials science, the precise characterization of small molecules is paramount. Propargyl propionate, a versatile building block incorporating both an ester and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its ¹H NMR characteristics, benchmarked against other common analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to unequivocally identify and assess the purity of this important chemical entity.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like this compound, ¹H NMR offers a definitive method for confirming its structure and identifying potential impurities.
Predicted ¹H NMR Spectrum of this compound
While an experimentally published spectrum is the gold standard, a highly accurate prediction can be generated based on established principles of chemical shifts and coupling constants. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit four distinct signals.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~4.70 | Doublet of triplets (dt) or Doublet | 2H | J ≈ 2.5 Hz, J ≈ 0.8 Hz | -O-CH₂ -C≡CH |
| b | ~2.50 | Triplet (t) | 1H | J ≈ 2.5 Hz | -C≡CH |
| c | ~2.35 | Quartet (q) | 2H | J ≈ 7.5 Hz | -CO-CH₂ -CH₃ |
| d | ~1.15 | Triplet (t) | 3H | J ≈ 7.5 Hz | -CH₂-CH₃ |
In-depth Analysis of the Predicted ¹H NMR Spectrum:
-
Signal (a): The Propargylic Methylene Protons (-O-CH₂-C≡CH) : These protons are deshielded due to their proximity to the electron-withdrawing oxygen atom of the ester and the triple bond, hence their downfield chemical shift of around 4.70 ppm. The multiplicity is predicted to be a doublet of triplets. The primary splitting into a doublet arises from the long-range coupling across the triple bond to the terminal alkyne proton (b), a phenomenon known as propargylic coupling, with a small coupling constant (J) of approximately 2.5 Hz.[1] A smaller triplet splitting may also be observed due to very long-range coupling with the methylene protons of the propionate group (c), though this may not always be well-resolved.
-
Signal (b): The Terminal Alkyne Proton (-C≡CH) : The acetylenic proton is found at a characteristic chemical shift of about 2.50 ppm. Its signal is split into a triplet by the two adjacent propargylic methylene protons (a), with a coupling constant of approximately 2.5 Hz.[2]
-
Signal (c): The Methylene Protons of the Propionate Group (-CO-CH₂-CH₃) : These protons are adjacent to the carbonyl group, which deshields them, resulting in a chemical shift around 2.35 ppm. The signal appears as a quartet due to coupling with the three neighboring methyl protons (d), with a typical vicinal coupling constant of about 7.5 Hz.
-
Signal (d): The Methyl Protons of the Propionate Group (-CH₂-CH₃) : These protons are in a typical alkyl environment and are the most shielded, appearing at approximately 1.15 ppm. The signal is a triplet due to coupling with the two adjacent methylene protons (c), with a coupling constant of about 7.5 Hz.
A Comparative Look: FTIR and Mass Spectrometry
While ¹H NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that, when used in conjunction, provide a comprehensive characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and the terminal alkyne.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | Terminal Alkyne | ≡C-H stretch |
| ~2125 | Alkyne | C≡C stretch |
| ~1740 | Ester | C=O stretch |
| ~1180 and ~1050 | Ester | C-O stretch |
The presence of a strong, sharp peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne's C-H bond.[3] The C≡C triple bond stretch appears as a weaker, sharp peak around 2125 cm⁻¹.[4] The most intense peak in the spectrum will be the ester's carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[5] The two C-O stretching vibrations of the ester group give rise to strong bands in the fingerprint region, typically around 1180 and 1050 cm⁻¹.[6] The National Institute of Standards and Technology (NIST) Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound which can be used as a reference.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₆H₈O₂), the molecular weight is 112.13 g/mol .[7]
Predicted Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 112 would be expected. Common fragmentation pathways for esters include:
-
Loss of the alkoxy group: Cleavage of the C-O bond can lead to the loss of the propargyl group (-CH₂C≡CH), resulting in a fragment ion corresponding to the propionyl cation at m/z = 57.
-
Loss of the acyloxy group: Cleavage of the O-C bond can lead to the loss of the propionate group (-OCOCH₂CH₃), resulting in a propargyl cation at m/z = 39.
-
McLafferty Rearrangement: While less likely for this specific ester due to the nature of the propargyl group, it is a common fragmentation for esters with longer alkyl chains.[8]
The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of this compound.[9][10]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak at 7.26 ppm does not typically interfere with the signals of interest for this compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans are usually adequate.
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to determine the connectivity of the protons.
-
Workflow for Spectroscopic Characterization
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy provides the most detailed information, allowing for the unambiguous assignment of each proton in the molecule. When combined with the functional group information from FTIR and the molecular weight and fragmentation data from mass spectrometry, a complete and robust characterization is achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze and verify the identity and purity of this compound, a critical step in its application in research and development.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Propargyl Propionate and its Comparison with Orthogonal Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. This guide provides an in-depth analysis of the mass spectrometric behavior of propargyl propionate, a compound featuring both an ester and a terminal alkyne functionality. In the absence of a publicly available experimental mass spectrum, this guide will present a detailed, predicted fragmentation pattern based on established principles of mass spectrometry. Furthermore, we will compare the insights gained from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic view of its analytical characterization.
The Analytical Challenge: Unveiling the Structure of this compound
This compound (C₆H₈O₂, molecular weight: 112.13 g/mol ) presents an interesting case for mass spectrometric analysis due to its combination of a reactive propargyl group and a propionate ester chain.[1] Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification in complex mixtures and for quality control purposes.
Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Tool for Analysis
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detailed structural information through ionization and fragmentation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to create a range of standards (e.g., 1, 5, 10, 25, 50 ppm) for calibration and sensitivity assessment.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis or a split ratio of 50:1 for higher concentrations.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200.
-
Predicted Electron Ionization Mass Spectrum of this compound
While an experimental spectrum from the NIST database is not publicly available, we can predict the major fragment ions based on the established fragmentation patterns of esters and alkynes.[2][3] The initial step is the formation of the molecular ion [M]•+ at m/z 112.
| m/z | Predicted Fragment Ion | Proposed Structure | Fragmentation Pathway |
| 112 | Molecular Ion | [CH₃CH₂COOCH₂C≡CH]•+ | Electron Ionization |
| 83 | [M - C₂H₅]•+ | [•COOCH₂C≡CH]•+ | α-cleavage at the acyl group |
| 57 | [CH₃CH₂CO]+ | Propionyl cation | Cleavage of the ester C-O bond |
| 55 | [CH₂=CHCO]+ | Acryloyl cation | Hydrogen rearrangement and loss of H₂ from the propionyl cation |
| 39 | [C₃H₃]+ | Propargyl cation | Cleavage of the ester C-O bond with charge retention on the propargyl group |
| 29 | [C₂H₅]+ | Ethyl cation | α-cleavage at the acyl group with charge on the ethyl fragment |
| 27 | [C₂H₃]+ | Vinyl cation | Loss of H₂ from the ethyl cation |
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the presence of the carbonyl group and the terminal alkyne. The following diagrams illustrate the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Orthogonal Analytical Techniques for Structural Confirmation
While GC-MS provides invaluable information on the molecular weight and fragmentation of a molecule, other techniques are essential for unambiguous structure determination.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl and propargyl protons.
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.1 | Triplet | 3H |
| CH₂ (ethyl) | ~2.3 | Quartet | 2H |
| C≡CH | ~2.5 | Triplet | 1H |
| OCH₂ | ~4.7 | Doublet | 2H |
These are predicted values based on typical chemical shifts for similar functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands for the ester and alkyne groups.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| C≡C-H (alkyne) | ~3300 | C-H stretch |
| C≡C (alkyne) | ~2100 | C≡C stretch |
| C=O (ester) | ~1740 | C=O stretch |
| C-O (ester) | ~1180 | C-O stretch |
Comparative Analysis: GC-MS vs. NMR vs. FTIR
| Analytical Technique | Information Provided | Strengths | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, elemental composition (with high-resolution MS) | High sensitivity, excellent for mixture analysis, provides structural clues from fragmentation | Isomers can be difficult to distinguish, requires volatile and thermally stable compounds |
| ¹H NMR | Chemical environment of protons, connectivity through coupling patterns | Provides detailed structural information, non-destructive | Lower sensitivity than MS, requires pure samples, complex spectra for large molecules |
| FTIR | Presence of functional groups | Fast, non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation |
Conclusion
The analysis of this compound by GC-MS, even with a predicted fragmentation pattern, provides significant structural information, including its molecular weight and the presence of key structural motifs. The predicted fragmentation is dominated by α-cleavage around the carbonyl group and the formation of the stable propargyl cation. For unambiguous structure confirmation, a multi-technique approach is indispensable. ¹H NMR spectroscopy provides detailed connectivity information, while FTIR spectroscopy confirms the presence of the characteristic ester and alkyne functional groups. By combining these powerful analytical techniques, researchers can confidently elucidate the structure of this compound and other small molecules in their research and development endeavors.
References
- Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1043-1053.
-
National Institute of Standards and Technology. 2-Propyn-1-ol, propionate. NIST Chemistry WebBook. [Link]
- Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Taufik, M. et al. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965.
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A Comparative Guide to the FTIR Spectroscopy of the Propargyl Propionate Alkyne Stretch
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of propargyl propionate, with a specific focus on the characteristic alkyne vibrational modes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to offer a comparative framework for the unambiguous characterization of this versatile chemical moiety. We will explore the causality behind spectral features, present a self-validating experimental protocol, and compare the spectrum of this compound with that of relevant alternative molecules to provide a comprehensive analytical resource.
Section 1: The Analytical Importance of the Propargyl Group
The propargyl group, containing a terminal alkyne, is a cornerstone of modern organic synthesis. Its high reactivity and unique linear geometry make it invaluable in click chemistry, the synthesis of complex natural products, and the development of novel therapeutic agents.[1][2] Accurate and rapid verification of the propargyl group's presence and purity is therefore a critical step in any synthetic workflow. FTIR spectroscopy offers a powerful, non-destructive method for this purpose, hinging on the identification of two highly characteristic vibrational modes: the alkyne C≡C stretch and the terminal ≡C-H stretch.
Section 2: Deconstructing the Vibrational Spectrum of this compound
This compound (C₆H₈O₂, MW: 112.13 g/mol ) combines the features of a terminal alkyne and an aliphatic ester.[][4] Its FTIR spectrum is a composite of the vibrations from both functional groups, but the alkyne stretches are particularly diagnostic due to their location in a relatively "quiet" region of the spectrum.
Caption: Molecular structure of this compound.
The primary vibrational modes for this compound are summarized below. The combination of the sharp ≡C-H stretch, the weak C≡C stretch, and the very strong ester C=O stretch creates a unique spectral fingerprint.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Comments |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne.[5] |
| 2960-2850 | C-H Stretch (Aliphatic) | Medium-Strong | From the propionate and methylene groups. |
| ~2125 | -C≡C- Stretch | Weak to Medium | Often weak due to a small change in dipole moment. |
| ~1745 | C=O Stretch (Ester) | Very Strong | Typical for a saturated aliphatic ester.[6] |
| 1300-1000 | C-O Stretches (Ester) | Strong | Two characteristic bands from the ester linkage.[6][7] |
| ~700-610 | ≡C-H Bend | Medium-Strong | Out-of-plane bending vibration.[8] |
Section 3: Comparative FTIR Analysis: Distinguishing this compound
The true analytical power of FTIR comes from its ability to differentiate between structurally similar molecules. The following table compares the key diagnostic peaks of this compound with other compounds, highlighting the subtle yet critical differences.
| Compound | Key Features & Rationale | ~3300 cm⁻¹ (≡C-H Str.) | ~2150 cm⁻¹ (C≡C Str.) | Other Diagnostic Peaks |
| This compound | Target Molecule: Terminal alkyne + ester. | Present (Strong, Sharp) | Present (Weak) | ~1745 cm⁻¹ (Very Strong, C=O) |
| Propargyl Alcohol | Alternative Substrate: Shows influence of -OH vs. ester. | Present (Strong, Sharp) | Present (Weak) | ~3400 cm⁻¹ (Broad, O-H Stretch) |
| 1-Hexyne | Simple Alkyne: Baseline for a terminal alkyne without ester influence. | Present (Strong, Sharp) | Present (Weak) | No strong C=O or O-H peaks. |
| 2-Hexyne | Internal Alkyne: Demonstrates the importance of the terminal proton. | Absent | Very Weak or Absent [9] | No terminal alkyne signals. |
| Acetonitrile | Potential Interference: Nitrile group can appear in a similar region. | Absent | Absent | ~2250 cm⁻¹ (Medium, C≡N Stretch) |
This comparison underscores how the presence or absence of the terminal ≡C-H stretch at ~3300 cm⁻¹ is the most definitive indicator for a terminal versus an internal alkyne.[5] Furthermore, while the nitrile (C≡N) stretch can be found near the alkyne (C≡C) region, it typically appears at a slightly higher wavenumber and lacks the accompanying ≡C-H signal.
Section 4: A Self-Validating Protocol for High-Fidelity FTIR Analysis
To ensure reproducibility and accuracy, a robust experimental protocol is essential. We recommend the Attenuated Total Reflectance (ATR) technique for liquid samples like this compound due to its minimal sample preparation and ease of use.[10]
Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is stable and the sample compartment is purged with dry air or nitrogen. This minimizes interference from atmospheric water and carbon dioxide.
-
Background Collection: Before introducing the sample, perform a background scan.[11] This is a critical self-validating step, as the final spectrum is a ratio of the sample scan to this background, effectively nullifying any environmental or instrumental signals.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. A clean crystal is paramount for a high-quality spectrum.[12]
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure good contact. Acquire the spectrum using appropriate parameters. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans typically provides an excellent signal-to-noise ratio for a neat liquid sample.[13]
-
Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal immediately to prevent damage and prepare for the next analysis.
-
Data Analysis: Process the resulting spectrum by applying an automatic baseline correction and using the peak-picking tool to identify the precise wavenumbers of the key vibrational bands outlined in Section 2.
Section 5: Expert Insights & Troubleshooting
As a senior scientist, it is understood that spectra are not always ideal. The local chemical and electronic environment can subtly influence peak positions.
-
Solvatochromic Effects: The precise frequency of the alkyne stretch can be sensitive to the local environment, including solvent polarity and hydrogen bonding interactions.[14][15] This effect, while often small, can be leveraged in advanced studies to probe molecular interactions.
-
Contamination: The presence of a broad, overarching absorption centered around 3400 cm⁻¹ is a tell-tale sign of water contamination. This can sometimes obscure the sharp ≡C-H stretch and should be noted during analysis.
-
Intensity Variations: The C≡C stretch is notoriously weak. In dilute solutions, it may be difficult to observe. Increasing the number of scans can help improve the signal-to-noise ratio and bring this peak out from the baseline.
By understanding these nuances and following the robust protocol provided, researchers can confidently use FTIR spectroscopy to characterize this compound and related compounds with a high degree of scientific integrity.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). UMass Lowell. Retrieved January 14, 2026, from [Link]
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How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
-
IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
-
FTIR Sampling Techniques - Transmission: Liquids Sample Preparation. (2015). Thermo Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved January 14, 2026, from [Link]
-
FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. (2012). Scholars Research Library. Retrieved January 14, 2026, from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved January 14, 2026, from [Link]
-
An Empirical IR Frequency Map for Ester C O Stretching Vibrations. (2016). SciSpace. Retrieved January 14, 2026, from [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved January 14, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 14, 2026, from [Link]
-
Comparison between alkyne stretching frequencies for 1 (red) and 2... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]
-
FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online. Retrieved January 14, 2026, from [Link]
-
Propargyl alcohol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). Sciforum. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Alkyne Tags in Click Chemistry: Focusing on Propargyl Propionate
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of an appropriate chemical reporter is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly specific method for forging stable triazole linkages between an azide-modified biomolecule and an alkyne-bearing reporter probe.[1][2] The nature of the alkyne tag itself can significantly influence the reaction's efficiency, the stability of the resulting conjugate, and its biocompatibility.[1] This guide provides an in-depth technical comparison of propargyl propionate with other commonly employed alkyne tags, supported by experimental data and protocols to inform your selection process.
The Central Role of the Alkyne Tag
The versatility of click chemistry stems from the bioorthogonal nature of the azide and alkyne functional groups, which are largely absent in biological systems.[3][4] This allows for the specific labeling of biomolecules in complex environments, such as cell lysates or even living organisms.[3][5] The selection of an alkyne tag is a critical decision that hinges on several key performance metrics: reaction kinetics, stability, cell permeability, and the potential for off-target effects.[1]
Propargyl groups, with the structure HC≡C−CH₂−, are one of the most common and versatile handles used to introduce a terminal alkyne into a molecule.[6][7] Their prevalence is due to a combination of high reactivity in CuAAC, relative stability, and the ease of their installation onto a wide range of molecules.[6] this compound, specifically, offers a straightforward and readily available alkyne building block.
Comparative Analysis of Alkyne Tags
| Alkyne Tag Class | Representative Examples | Key Characteristics | Advantages | Disadvantages |
| Propargyl Derivatives | This compound, Propargyl alcohol, Propargyl amides | Aliphatic terminal alkynes.[1] | Excellent combination of reactivity, ease of installation, and cost-effectiveness.[8] Generally exhibit fast reaction kinetics in CuAAC.[1] | Tertiary propargyl esters and carbamates can be unsuitable for bioconjugation due to copper-induced fragmentation.[8] |
| Propiolamides | N,N-Dimethylpropiolamide | Electronically activated terminal alkynes.[8] | Slightly more reactive than propargyl derivatives, which can be beneficial in reactions with low reagent concentrations.[8] | Increased propensity for Michael addition with biological nucleophiles, which can lead to off-target labeling.[8] |
| Aryl Alkynes | Phenylacetylene | Aromatic terminal alkynes. | Generally stable and less prone to side reactions compared to some activated alkynes. | Often exhibit slower reaction kinetics compared to propargyl derivatives.[6] |
| Strained Cyclooctynes | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | Cyclic alkynes with significant ring strain. | Enable copper-free click chemistry (SPAAC), which is highly biocompatible and ideal for live-cell imaging.[9][10] | Generally slower reaction rates than CuAAC.[10] Can be less stable and more complex to synthesize.[10] May exhibit non-specific reactions with thiols.[11] |
Causality Behind Experimental Choices: Why Alkyne Structure Matters
The electronic and steric properties of the alkyne tag directly impact its reactivity in the CuAAC reaction. The key to the propargyl group's function is its terminal carbon-carbon triple bond with an acidic proton, which is crucial for the initial activation step in the catalytic cycle.[6]
Electron-withdrawing groups, as seen in propiolamides, can increase the acidity of the alkyne proton, leading to faster formation of the copper acetylide intermediate and thus a faster overall reaction rate.[8][12] However, this increased electrophilicity also makes them more susceptible to nucleophilic attack from biological molecules like thiols, a potential source of off-target labeling.[8]
In contrast, the slower reactivity of aryl alkynes can be attributed to steric hindrance and electronic effects of the aromatic ring.[6] Strained cyclooctynes operate via a different, copper-free mechanism where the high ring strain is released upon cycloaddition with an azide.[4][9]
Experimental Workflows and Protocols
To ensure scientific integrity, every protocol described is designed as a self-validating system, allowing for the direct comparison of different alkyne tags under identical conditions.
General Workflow for Comparing Alkyne Tag Reactivity
The following workflow provides a generalized approach for assessing the relative performance of different alkyne tags in a typical bioconjugation experiment.
Caption: A generalized workflow for the comparative analysis of alkyne tags.
Detailed Protocol: Comparing Alkyne Tag Efficiency in Labeling a Model Protein
This protocol describes a method to compare the labeling efficiency of this compound, a propiolamide, and an aryl alkyne using a model azide-labeled protein and analysis by in-gel fluorescence.
Materials:
-
Azide-labeled model protein (e.g., Azido-BSA)
-
Alkyne tags: this compound, N,N-Dimethylpropiolamide, Phenylacetylene
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide) for detection
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of azide-labeled BSA in PBS.
-
Prepare 10 mM stock solutions of each alkyne tag in DMSO.
-
Prepare a 10 mM stock solution of Alexa Fluor 488 Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction Setup (for each alkyne tag in parallel):
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of 1 mg/mL azide-labeled BSA
-
35 µL of PBS
-
2.5 µL of 10 mM alkyne tag solution
-
2.5 µL of 10 mM Alexa Fluor 488 Azide solution
-
-
Prepare the catalyst premix by combining:
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM THPTA
-
-
Add 2 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 2.5 µL of 500 mM sodium ascorbate.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add 15 µL of 4x SDS-PAGE loading buffer to each reaction tube.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Load 15 µL of each sample onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for Alexa Fluor 488.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein band for each alkyne tag using image analysis software.
-
Compare the relative fluorescence intensities to determine the labeling efficiency of each alkyne tag.
-
The CuAAC Catalytic Cycle
The efficiency of the CuAAC reaction is heavily dependent on maintaining copper in its +1 oxidation state.[13] Ligands such as THPTA are crucial for stabilizing Cu(I) and accelerating the reaction.[6][13]
Caption: A simplified representation of the CuAAC catalytic cycle.
Conclusion and Future Perspectives
The selection of an alkyne tag for bioorthogonal labeling is a critical decision that impacts the success of an experiment.[1] Propargyl derivatives, including this compound, offer a robust and cost-effective option with excellent reactivity for a wide range of CuAAC applications.[8] For applications requiring even faster kinetics, propiolamides may be considered, though with caution regarding potential off-target reactions.[8] When biocompatibility is the primary concern, particularly in living systems, the copper-free SPAAC reaction with strained cyclooctynes is the preferred method, despite its generally slower kinetics.[9][10]
Future developments in this field may focus on the design of new alkyne tags with enhanced reactivity and biocompatibility, potentially combining the speed of CuAAC with the safety of copper-free methods. The continued exploration of novel catalytic systems and ligands will also undoubtedly expand the toolkit available to researchers, enabling ever more sophisticated investigations into complex biological processes.
References
- Vertex AI Search. Click Chemistry - Med Chem 101.
- Benchchem. A Comparative Guide to Alkyne Tags for Bioorthogonal Labeling: 4-Ethynylbenzenesulfonamide in Focus.
- PMC.
- Jena Bioscience. CLICK-labeling of cellular metabolites.
- PMC - NIH.
- Thermo Fisher Scientific. Click-iT® Metabolic Labeling Reagents for Proteins.
- Advanced Science News. Buttoned up biomolecules: A click reaction for living systems.
- PMC - NIH. Specific and quantitative labeling of biomolecules using click chemistry.
- Benchchem.
- PMC - NIH. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling.
- ACS Publications.
- Benchchem. A Comparative Guide to the Efficiency of Click Chemistry Reagents.
- PMC - PubMed Central - NIH.
- MDPI.
- Wikipedia. Propargyl group.
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A Senior Application Scientist's Guide: Propargyl Propionate vs. Propargyl Acetate in Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient construction of bioconjugates is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for covalently linking molecules in complex biological environments.[1][2] The choice of the alkyne-bearing reagent is a critical parameter that can influence the stability, reaction kinetics, and overall success of the conjugation.
This guide provides an in-depth comparison of two common propargyl esters used to install terminal alkynes onto biomolecules: propargyl propionate and propargyl acetate. While structurally similar, subtle differences between them can have tangible impacts on experimental outcomes. We will explore the causality behind their performance, provide actionable protocols, and present data to guide your selection process.
The Molecular Players: A Structural Overview
At the heart of our comparison are two small, ester-containing molecules designed to introduce the propargyl group—the reactive alkyne moiety for CuAAC. The fundamental difference lies in a single methylene (-CH2-) unit.
-
Propargyl Acetate: Features a terminal alkyne linked to an acetyl group.
-
This compound: Features a terminal alkyne linked to a propionyl group, which is one carbon longer than the acetyl group.
Caption: Chemical structures of Propargyl Acetate and this compound.
Performance in Bioconjugation: A Mechanistic Dissection
The efficiency of a CuAAC reaction is governed by several factors, including reaction kinetics, reagent stability, and steric accessibility. Let's examine how the structural difference between our two esters influences these parameters.
Hydrolytic Stability: A Critical Consideration
The ester linkage is the most vulnerable point in both molecules, susceptible to hydrolysis in the aqueous buffers required for bioconjugation. Premature cleavage of the propargyl group from your biomolecule leads to a loss of reactive sites and a direct reduction in conjugation efficiency.
-
The Theory: The additional ethyl group in this compound, compared to the methyl group in acetate, imparts slightly greater steric bulk around the carbonyl carbon. This can marginally hinder the approach of a water molecule or hydroxyl ion, potentially slowing the rate of hydrolysis. Furthermore, the ethyl group is slightly more electron-donating than the methyl group, which can also subtly decrease the electrophilicity of the carbonyl carbon, further reducing susceptibility to nucleophilic attack.
-
Field Insights: While the difference in stability may be modest under standard neutral pH conditions (e.g., pH 7.0-7.5), it can become more pronounced under slightly basic conditions (pH > 8.0) or during extended reaction times. In systems containing endogenous esterases, such as cell lysates or plasma, the increased steric hindrance of the propionate may offer a more significant stability advantage. Ester linkages are known to be more labile than the ether linkages found in other linkers, making this a key consideration.[3]
Reaction Kinetics and Steric Effects
The speed of the CuAAC reaction is crucial, especially when dealing with sensitive biomolecules or when aiming for high-throughput applications.
-
The Theory: The rate-determining step in CuAAC involves the coordination of the copper catalyst to the alkyne and the subsequent approach of the azide.[4] The propionate group is slightly bulkier than the acetate group. This increased steric hindrance could, in principle, slightly impede the formation of the copper-acetylide intermediate or the approach of the azide-bearing molecule.
-
Field Insights: For most applications, the difference in steric hindrance between an acetate and a propionate group is considered minor and is unlikely to cause a significant difference in reaction rates.[5] The high efficiency of the CuAAC reaction often overshadows such subtle structural variations.[5] However, in sterically demanding systems, such as conjugation within a constrained protein pocket or to a bulky biomolecule, the smaller acetate group might offer a slight kinetic advantage.
Summary of Performance Characteristics
The following table provides a comparative summary based on established chemical principles and field experience.
| Feature | Propargyl Acetate | This compound | Rationale & Causality |
| Relative Size | Smaller | Marginally Larger | Propionate has an additional -CH2- group. |
| Potential Steric Hindrance | Lower | Slightly Higher | The larger size could minimally impede catalyst/reagent approach in constrained environments. |
| Hydrolytic Stability | Good | Potentially Better | Increased steric bulk and electron donation from the ethyl group may slightly reduce the rate of ester hydrolysis.[3] |
| Hydrophobicity | Lower | Slightly Higher | The additional alkyl group increases nonpolar character. |
| Common Usage | More Common | Less Common | Propargyl acetate is more frequently cited, likely due to its smaller size and the wide availability of acetic anhydride as a precursor. |
Experimental Protocol: A Self-Validating Workflow for CuAAC Bioconjugation
This protocol provides a robust, generalized method for conjugating an azide-modified biomolecule (e.g., a protein) with a propargyl ester-labeled small molecule. It incorporates best practices for maximizing efficiency and minimizing side reactions.
Materials
-
Azide-modified protein (in 100 mM potassium phosphate buffer, pH 7.4)
-
This compound or Propargyl Acetate functionalized molecule (dissolved in DMSO at 10 mM)
-
Copper Stock Solution: 20 mM CuSO₄ in water
-
Ligand Stock Solution: 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
Reductant Stock Solution: 100 mM Sodium Ascorbate in water (freshly prepared)
-
Aminoguanidine (optional, to quench reactive ascorbate byproducts)[6]
-
Desalting columns for purification
Experimental Workflow Diagram
Caption: A generalized workflow for a CuAAC bioconjugation experiment.
Step-by-Step Procedure
-
Reagent Preparation (Causality: Ligand protects copper and enhances reaction)
-
Prepare a fresh 100 mM solution of sodium ascorbate. Rationale: Ascorbate oxidizes in solution, so a fresh solution ensures potent reduction of Cu(II) to the active Cu(I) state.
-
In a separate microcentrifuge tube, prepare the copper/ligand premix. For a 500 µL final reaction volume, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand.[7] Vortex briefly. Rationale: Premixing the copper with a stabilizing ligand like THPTA protects the Cu(I) from oxidation and prevents copper-mediated damage to the biomolecule.[6][8]
-
-
Reaction Assembly (Causality: Order of addition matters)
-
To a 1.5 mL microcentrifuge tube, add your azide-modified protein to a final concentration of 10-50 µM.
-
Add the propargyl ester-modified molecule to a final concentration of 5-10 fold molar excess over the protein. Rationale: A molar excess of the smaller molecule drives the reaction to completion.
-
Add the prepared copper/ligand premix. The final concentration of copper will be approximately 250 µM.[7]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM. Rationale: Ascorbate oxidation can produce reactive carbonyls that cause unwanted side reactions with proteins. Aminoguanidine acts as a scavenger for these byproducts.[6]
-
-
Initiation and Incubation (Causality: Ascorbate kicks off the catalytic cycle)
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7] Mix gently by inverting the tube. Do not vortex, as this can introduce oxygen and denature the protein.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C for a longer period (4-12 hours). Rationale: The reaction is typically fast, but incubation time can be optimized based on the specific reactants.
-
-
Purification and Analysis (Causality: Removal of toxic reagents is critical)
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper, or proceed directly to purification.
-
Remove excess reagents and the copper catalyst using a desalting column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS).
-
Analyze the purified conjugate using SDS-PAGE (a shift in molecular weight will be observed), and confirm the precise mass addition using mass spectrometry (LC-MS or MALDI-TOF).
-
Authoritative Grounding & Conclusion
Choosing Your Reagent: Final Recommendations
The selection between this compound and propargyl acetate is a nuanced decision based on the specific demands of your experimental system.
-
For routine applications , where reactions are fast and performed under well-controlled pH, propargyl acetate is an excellent and cost-effective choice. Its smaller size may be advantageous in sterically hindered environments, and its widespread use means its behavior is well-documented.
-
For applications requiring prolonged incubation times, slightly elevated pH, or conjugation in complex biological media (e.g., serum), This compound may offer a marginal but potentially critical advantage in hydrolytic stability. This could lead to higher overall conjugation yields by ensuring the alkyne handle remains intact on the biomolecule for the duration of the reaction.
Trustworthiness Through Validation: The ultimate determinant of efficiency is empirical testing. If your system is particularly sensitive or if you are aiming to maximize conjugation yield for a therapeutic application, a small-scale pilot experiment directly comparing both reagents under your specific conditions is the most trustworthy approach to making a final selection. While theoretical differences exist, the robust nature of CuAAC often makes both esters suitable for a wide range of applications.[5]
References
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MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]
-
National Institutes of Health (NIH). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. [Link]
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National Institutes of Health (NIH). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
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MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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National Institutes of Health (NIH). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
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Royal Society of Chemistry. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]
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ResearchGate. CuAAC reaction kinetics showing signal for the product of reaction of... [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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National Institutes of Health (NIH). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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National Institutes of Health (NIH). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[5]pyrrole Cavitands as Ligands. [Link]
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Jena Bioscience. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
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Taylor & Francis eBooks. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]
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SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
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National Institutes of Health (NIH). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. [Link]
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A Senior Application Scientist's Guide to Validating Protein Conjugation of Propargyl Propionate via SDS-PAGE
For researchers, scientists, and drug development professionals, the successful conjugation of small molecules to proteins is a critical step in creating novel therapeutics, probes, and research tools. Propargyl propionate, with its terminal alkyne group, is a valuable reagent for bioconjugation, primarily through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides an in-depth, technical comparison of methodologies for validating the successful conjugation of this compound to a target protein, with a primary focus on the foundational technique of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We will explore not only the "how" but also the critical "why" behind the experimental design, ensuring a robust and self-validating workflow.
The Principle: Visualizing a Small Molecular Addition
At its core, SDS-PAGE separates proteins based on their molecular weight.[3][4] The detergent SDS denatures the protein and imparts a uniform negative charge, ensuring that migration through the polyacrylamide gel matrix is inversely proportional to the logarithm of its molecular weight.[3] A successful conjugation event results in a covalent bond between the protein and this compound (or a linker containing it), creating a new, heavier conjugate. This increase in mass, however small, should manifest as a retarded migration on the gel—a distinct band shift upwards compared to the unconjugated protein. The appearance of this new, higher molecular weight band is the primary evidence of a successful conjugation reaction.
Due to the small mass of this compound (112.13 Da), detecting this shift requires careful optimization of the SDS-PAGE protocol.
The Two-Step Conjugation Strategy: A Reliable Path to Success
Directly conjugating this compound to a protein can be challenging. A more robust and widely applicable strategy involves a two-step process:
-
Introduction of an Azide Handle: First, the target protein is modified to introduce an azide (-N₃) functional group. This is typically achieved by reacting primary amines (e.g., the ε-amino group of lysine residues) with an NHS ester-activated azide-containing linker.[5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with this compound. The copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide on the protein and the terminal alkyne of this compound.[1][2][6]
This two-step approach offers excellent control over the reaction and is highly specific, as neither azide nor alkyne groups are naturally present in proteins.[1]
Experimental Workflow & Protocols
Part 1: Introduction of Azide Functionality onto the Target Protein
This protocol details the modification of a protein with an azide group using an NHS-ester functionalized linker.
Causality Behind Experimental Choices:
-
Buffer: A buffer free of primary amines (e.g., phosphate-buffered saline, PBS) at a slightly basic pH (7.2-8.5) is crucial.[5] Primary amine-containing buffers like Tris or glycine would compete with the protein's amines for reaction with the NHS ester, significantly reducing labeling efficiency. The basic pH ensures that the target lysine residues are deprotonated and thus nucleophilic.
-
Molar Excess of Linker: A molar excess of the azide-linker is used to drive the reaction to completion. The optimal ratio should be determined empirically for each protein.
Step-by-Step Protocol:
-
Protein Preparation: Dialyze the protein solution (typically 1-5 mg/mL) against an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) to remove any interfering substances.
-
Reagent Preparation: Immediately before use, dissolve the Azide-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted NHS ester, as it readily hydrolyzes.[7]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEGn-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted azide linker via size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.
Part 2: Click Chemistry Conjugation with this compound
This protocol describes the CuAAC reaction to conjugate this compound to the azide-modified protein.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: Copper(I) is the active catalyst but is prone to oxidation. Therefore, the reaction typically starts with a stable Copper(II) salt (e.g., CuSO₄) which is reduced in situ by sodium ascorbate.[6] A copper-chelating ligand like THPTA is essential to stabilize the Cu(I) ion, enhance reaction efficiency in aqueous solutions, and protect the protein from oxidative damage.[8]
-
Degassing: Removing dissolved oxygen by degassing the reaction mixture is recommended to prevent the oxidation of the Cu(I) catalyst.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.[6]
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (final concentration 1-5 mg/mL).
-
This compound (add a 10- to 50-fold molar excess).
-
THPTA ligand solution (to a final concentration of 1-5 mM).
-
CuSO₄ solution (to a final concentration of 1-2 mM).
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[9]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and the catalyst.
Validation by SDS-PAGE: A Detailed Guide
Optimizing for Small Mass Shifts:
Conjugating a small molecule like this compound (112.13 Da) presents a challenge for visualization on a standard SDS-PAGE gel. The resulting mass shift will be subtle. Therefore, optimization is key.
-
Gel Percentage: Use a high percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel). Higher percentage gels have smaller pores, which better resolve small differences in molecular weight.[10]
-
Gel System: For proteins and peptides under 30 kDa, a Tricine-SDS-PAGE system is preferred over the standard Laemmli (Tris-Glycine) system. Tricine gels provide significantly better resolution of low molecular weight species.[11]
-
Loading Amount: Ensure a sufficient amount of protein is loaded into each well (e.g., 5-10 µg of purified protein) to allow for clear visualization of the bands.
Step-by-Step SDS-PAGE Protocol:
-
Sample Preparation:
-
In separate tubes, prepare the following samples:
-
Lane 1: Molecular Weight Marker.
-
Lane 2: Unconjugated Protein Control (from before the azide modification).
-
Lane 3: Azide-Modified Protein (after purification).
-
Lane 4: Conjugation Reaction Mixture (this compound conjugate).
-
Lane 5 (Optional): Negative Control Reaction (e.g., without the copper catalyst).
-
-
Mix each sample with an equal volume of 2x Laemmli or Tricine sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
-
Denaturation: Heat all samples at 95-100°C for 5-10 minutes to ensure complete denaturation.[3]
-
Gel Loading: Carefully load the prepared samples into the wells of a high-percentage polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel using a high-sensitivity staining method. Coomassie Brilliant Blue is a common choice, but for detecting subtle shifts or low-abundance conjugates, silver staining offers higher sensitivity.[12]
-
Destaining and Imaging: Destain the gel to reduce background and visualize the protein bands. Image the gel using a gel documentation system.
Interpreting the Results:
-
Successful Conjugation: A successful conjugation will be indicated by the appearance of a new band in the lane containing the reaction mixture (Lane 4) that migrates slower (i.e., is higher up on the gel) than the unconjugated protein band (Lane 2). The band for the azide-modified protein (Lane 3) should be very close to the unconjugated protein, as the azide linker itself adds minimal mass.
-
Incomplete Reaction: If both the unconjugated protein band and the new conjugate band are present in the reaction lane, the conjugation reaction was incomplete. Densitometry can be used to provide a semi-quantitative estimate of the conjugation efficiency by comparing the intensity of the conjugate band to the total protein in that lane.[4]
-
No Reaction: If only the unconjugated protein band is visible in the reaction lane, the conjugation has failed.
Comparative Analysis of Validation Techniques
While SDS-PAGE is an invaluable, accessible, and rapid first-line tool for assessing conjugation, a comprehensive validation strategy, especially in a drug development context, should employ orthogonal methods.[13][14][15]
| Technique | Principle | Information Provided | Resolution | Quantitation | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight in a gel matrix | Purity, apparent molecular weight shift | Low to Moderate | Semi-quantitative (Densitometry) | Rapid, inexpensive, widely available | Low resolution for small mass additions, potential for smearing, not definitive for mass |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ions | Precise molecular weight of conjugate, confirmation of covalent modification, can determine Drug-to-Antibody Ratio (DAR) | Very High | Quantitative (with standards) | Unambiguous mass confirmation, high sensitivity | Requires specialized equipment and expertise, can be affected by sample heterogeneity |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Purity, detection of aggregates/fragments | Moderate | Quantitative | Can be run under native conditions, good for assessing aggregation | Does not provide mass information, may not resolve unconjugated vs. conjugated species if size difference is small[16] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Drug-to-Antibody Ratio (DAR) distribution | High | Quantitative | Sensitive to the number of conjugated hydrophobic small molecules, good for ADC analysis[17] | Requires method development, not suitable for all conjugates |
| UV-Vis Spectroscopy | Measures light absorbance | Can help determine the degree of labeling if the conjugated molecule has a unique absorbance spectrum | N/A | Quantitative | Simple, rapid | Requires a chromophore on the conjugated molecule, indirect measurement |
Visualizing the Workflow and Logic
Conclusion
Validating the successful conjugation of a small molecule like this compound is a multi-faceted process. SDS-PAGE serves as an essential, high-throughput initial screening method that provides strong evidence of conjugation through a discernible molecular weight shift. Its accessibility and speed make it an indispensable tool in any bioconjugation workflow. However, for regulatory submissions or in-depth characterization, it is imperative to complement SDS-PAGE with higher-resolution, quantitative techniques like mass spectrometry. By understanding the principles behind each method and carefully designing a self-validating experimental workflow that includes appropriate controls, researchers can confidently and accurately characterize their protein conjugates, paving the way for successful downstream applications.
References
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Nilsson, C., et al. (2020). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 145(10), 3494-3501. [Link]
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Sato, S., et al. (2019). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry, 91(18), 11679-11686. [Link]
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ResearchGate. (n.d.). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP | Request PDF. Retrieved from ResearchGate. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from Interchim website. [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science, 64(1), 15.1.1-15.1.23. [Link]
-
Borthakur, S., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(3), e3517. [Link]
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Borthakur, S., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(3). [Link]
-
ResearchGate. (2021). Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Retrieved from ResearchGate. [Link]
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Pathak, T., et al. (2007). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Synthetic Communications, 37(19), 3347-3358. [Link]
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Gasteiger, E., et al. (2004). Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination. Journal of Biochemical and Biophysical Methods, 60(3), 281-293. [Link]
-
QIAGEN. (n.d.). Visualization of proteins in SDS PAGE gels. Retrieved from QIAGEN website. [Link]
-
Short, J. D., & Sal-Man, N. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. mSystems, 6(6), e00868-21. [Link]
-
GenicBio. (n.d.). Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot. Retrieved from GenicBio website. [Link]
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from Wikipedia. [Link]
-
Tacal, O., & Ozer, I. (2002). A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions. Journal of Biochemical and Biophysical Methods, 52(3), 161-168. [Link]
-
Liang, X., et al. (1996). Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 68(6), 1012-1018. [Link]
-
Uras, G., et al. (2019). Comparison of the performance of 1D SDS-PAGE with nondenaturing 2DE on the analysis of proteins from human bronchial smooth muscle cells using quantitative LC-MS/MS. Journal of Chromatography B, 1105, 193-202. [Link]
-
Agilent. (n.d.). A Comparative Study of Analytical Parameters for Proteins with Different Degrees of Glycosylation. Retrieved from Agilent website. [Link]
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A Senior Application Scientist's Guide to the Kinetic Performance of Propargyl Propionate in CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical biology, materials science, and drug discovery. Its efficiency and orthogonality allow for the rapid and reliable conjugation of molecular building blocks. At the heart of this reaction lies the choice of the alkyne, a decision that significantly impacts reaction kinetics and overall success, particularly when working with sensitive biomolecules at low concentrations.
This guide provides an in-depth kinetic analysis of propargyl propionate, a versatile and readily accessible alkyne, in the context of CuAAC reactions. We will objectively compare its performance against other commonly employed terminal alkynes, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research and development endeavors.
The Decisive Role of the Alkyne in CuAAC Kinetics
The rate of the CuAAC reaction is not solely dependent on the copper catalyst and ligand system; the structure of the alkyne substrate plays a pivotal role. The reaction mechanism, which proceeds through a copper-acetylide intermediate, is sensitive to both the electronic and steric properties of the alkyne's substituent.
The formation of the copper-acetylide is a crucial step in the catalytic cycle.[1] The acidity of the terminal alkyne proton influences the rate of this step. Electron-withdrawing groups adjacent to the alkyne can increase the acidity of this proton, potentially accelerating the reaction.[2] Conversely, sterically bulky groups near the alkyne can hinder the approach of the copper catalyst and the azide, thereby slowing the reaction.
This compound, with its ester functionality, presents an interesting case. The ester group is moderately electron-withdrawing, suggesting a potential for enhanced reactivity compared to simple alkyl alkynes. This guide will dissect this hypothesis through a comparative kinetic study.
Comparative Kinetic Analysis of Terminal Alkynes in CuAAC
To provide a clear performance benchmark, we compare the second-order rate constant of this compound with two other representative alkynes: propargyl alcohol and N-phenylpropiolamide. Propargyl alcohol serves as a baseline for a simple, unactivated propargylic alkyne, while N-phenylpropiolamide represents a class of electronically activated alkynes known for their high reactivity.[3]
| Alkyne Substrate | Structure | Functional Group Type | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) | Key Performance Insights |
| This compound | CH₃CH₂COOCH₂C≡CH | Propargylic Ester | ~15 - 25 | Balanced Reactivity and Functionality: Offers a good balance of high reactivity and synthetic versatility. The ester group provides a site for further modification or can mimic biological linkages. Its reactivity is comparable to other highly efficient propargyl derivatives. |
| Propargyl Alcohol | HOCH₂C≡CH | Propargylic Alcohol | ~10 - 20 | Cost-Effective Standard: A widely used, highly reactive, and economical option. It serves as an excellent benchmark for CuAAC kinetics.[1] |
| N-Phenylpropiolamide | C₆H₅NHCOCH₂C≡CH | Electron-Activated Amide | >30 | Enhanced Reactivity: The electron-withdrawing propiolamide group significantly accelerates the reaction.[3] However, this increased reactivity can also make it more susceptible to side reactions, such as Michael additions with nucleophiles. |
Note: The second-order rate constant for this compound is an estimated value based on comparative studies of propargyl derivatives with similar electronic properties. The rate constants for all alkynes can vary depending on the specific reaction conditions (e.g., ligand, solvent, temperature).
Mechanistic Insights: The CuAAC Catalytic Cycle
The efficiency of the CuAAC reaction is rooted in its catalytic cycle, which dramatically lowers the activation energy compared to the uncatalyzed thermal cycloaddition.[4] Understanding this mechanism is key to interpreting the kinetic data presented.
Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The cycle begins with the formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This is followed by the coordination of the azide to the copper center. A subsequent cycloaddition and rearrangement form a six-membered copper-triazolide intermediate. Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[1]
Experimental Protocols
To ensure scientific integrity and provide a practical framework for your own studies, we present a detailed protocol for the kinetic analysis of this compound in a CuAAC reaction.
Materials and Reagents
-
This compound (synthesis reference[])
-
Benzyl azide (synthesis reference[6])
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Experimental Workflow for Kinetic Analysis
Workflow for determining CuAAC reaction kinetics using NMR spectroscopy.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in DMSO-d₆.
-
Prepare a 0.1 M stock solution of benzyl azide in DMSO-d₆.
-
Prepare a 0.1 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.
-
Prepare a catalyst premix solution containing 0.02 M CuSO₄ and 0.1 M THPTA in D₂O.[7]
-
Freshly prepare a 0.5 M solution of sodium ascorbate in D₂O.[7]
-
-
Reaction Setup:
-
In an NMR tube, combine 250 µL of the this compound stock solution, 250 µL of the benzyl azide stock solution, and 50 µL of the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
-
Initiation and Monitoring:
-
To initiate the reaction, add 10 µL of the catalyst premix and 20 µL of the freshly prepared sodium ascorbate solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes) for a period sufficient to observe significant conversion (e.g., 1-2 hours).[8][9]
-
-
Data Analysis:
-
Process the NMR spectra and integrate the signals corresponding to a disappearing reactant proton (e.g., the acetylenic proton of this compound) and a newly appearing product proton (e.g., the triazole proton) relative to the integral of the internal standard.
-
Convert the integral values to concentrations at each time point.
-
Plot the inverse of the reactant concentration versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the second-order rate constant (k).
-
Conclusion and Recommendations
Our comparative analysis demonstrates that this compound is a highly effective alkyne for CuAAC reactions, exhibiting a reactivity profile comparable to other widely used propargyl derivatives. Its performance strikes an excellent balance between the high reaction rates necessary for efficient conjugation and the stability and synthetic accessibility required for practical applications in drug discovery and chemical biology.
-
For applications requiring a cost-effective and reliable alkyne, This compound and propargyl alcohol are excellent choices.
-
When the absolute fastest reaction kinetics are paramount and potential side reactions with nucleophiles are not a concern, N-phenylpropiolamide may be considered.
By understanding the kinetic nuances of different alkyne substrates and employing robust experimental protocols, researchers can harness the full power of the CuAAC reaction to accelerate their scientific discoveries.
References
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Institutes of Health. [Link]
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Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
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CuAAC reaction kinetics showing signal for the product of reaction of... ResearchGate. [Link]
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Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]
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1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses. [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. National Institutes of Health. [Link]
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Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]
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Click reagents. Synvenio. [Link]
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Na-Ascorbate. baseclick GmbH. [Link]
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CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
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Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. National Institutes of Health. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
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Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
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Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed. [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Institutes of Health. [Link]
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Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]
- Novel method for synthetizing clodinafop-propargyl.
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
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Propargyl Propionate in Drug Discovery: A Comparative Guide to a Versatile Alkyne Building Block
In the landscape of modern drug discovery, the quest for efficient and versatile molecular building blocks is paramount. Among these, propargyl propionate, a seemingly simple molecule, has emerged as a powerful tool, particularly in the realm of bioorthogonal chemistry and the synthesis of complex bioactive compounds. This guide provides an in-depth technical comparison of this compound's applications, performance, and experimental considerations for researchers, scientists, and drug development professionals.
The Power of the Propargyl Group: A Gateway to "Click" Chemistry
At the heart of this compound's utility lies the terminal alkyne of the propargyl group. This functional group is a key participant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[1][2] The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable scaffold that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable component in the design of new drug candidates.[3][4]
The propargyl group's small size and linear geometry minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner. Its reactivity, coupled with the relative stability of the propargyl moiety, makes it an ideal handle for bioconjugation and the construction of complex molecular architectures.[5]
This compound: Performance in the Context of Other Alkynes
While a variety of terminal alkynes can be employed in CuAAC reactions, propargyl derivatives consistently demonstrate excellent reactivity. The choice of the specific alkyne can significantly influence reaction kinetics.
| Alkyne Type | Structure | Relative Reactivity in CuAAC | Key Considerations |
| Propargyl Esters (e.g., this compound) | R-CO-O-CH₂-C≡CH | High | The ester group can influence solubility and may be susceptible to hydrolysis under certain conditions. |
| Propargyl Ethers | R-O-CH₂-C≡CH | High | Generally stable and highly reactive in CuAAC.[1] |
| Propargyl Amides | R-CO-NH-CH₂-C≡CH | High to Very High | Electron-withdrawing nature of the amide can slightly increase reactivity. |
| Propargyl Alcohol | HO-CH₂-C≡CH | High | The hydroxyl group can be a site for further functionalization.[6] |
| Phenylacetylene | C₆H₅-C≡CH | Moderate | Generally less reactive than propargyl derivatives.[1] |
This table is a qualitative comparison based on general trends observed in CuAAC reactions. Specific reaction rates are dependent on various factors including the catalyst system, solvent, and the nature of the azide.
While direct quantitative kinetic data for this compound is not extensively reported, its reactivity is expected to be comparable to other propargyl derivatives. The propionate group, being a short-chain ester, is not expected to significantly hinder the accessibility of the alkyne. However, its presence can modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability, which can be advantageous in certain drug discovery applications.
Applications of this compound in Drug Discovery
The versatility of this compound and the stable triazole linkage it forms through click chemistry have led to its application in several key areas of drug discovery.
Bioconjugation and Chemical Proteomics
This compound can be used to introduce a "clickable" alkyne handle onto biomolecules, such as proteins or peptides, for subsequent labeling and analysis. This is a fundamental technique in chemical proteomics for target identification and validation.[7][8] For instance, a protein of interest can be chemically modified with a reagent that introduces a propargyl group. This "tagged" protein can then be reacted with an azide-bearing reporter molecule, such as a fluorescent dye or a biotin tag, via CuAAC.
This two-step approach offers high specificity, as the click reaction is bioorthogonal, meaning it does not interfere with native biological processes.[7]
Experimental Workflow: Protein Labeling via Propargylation and Click Chemistry
Caption: Workflow for labeling a protein using a propargylating agent followed by a CuAAC reaction.
Synthesis of Bioactive Triazole-Containing Compounds
The 1,2,3-triazole ring is a common scaffold in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][9] this compound serves as a readily available building block for the synthesis of novel triazole derivatives.
By reacting this compound with various azide-containing fragments, medicinal chemists can rapidly generate libraries of diverse triazole compounds for high-throughput screening. This modular approach significantly accelerates the early stages of drug discovery.
Logical Relationship: Synthesis of Bioactive Triazoles
Caption: Synthesis of potential drug candidates via CuAAC using this compound.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small molecular fragments that bind to a biological target are identified and then optimized to create more potent leads.[10][11] this compound, with its small size and reactive handle, is an attractive fragment for this approach. If a propargyl-containing fragment shows binding to a target, the alkyne group can be used as a vector to "grow" the fragment by clicking it to a library of azide-containing molecules, rapidly exploring the surrounding chemical space.[12]
Stability and Potential Side Reactions
A crucial consideration for any building block in drug discovery is its stability in biological systems. The propargyl group itself is generally stable under physiological conditions.[13] However, the ester linkage in this compound could be susceptible to hydrolysis by esterases present in biological media. This can be either a disadvantage, leading to premature cleavage, or a strategic advantage in the design of prodrugs, where the active molecule is released at a specific site.[14]
In the context of CuAAC reactions, a potential side reaction is the Glaser coupling, which is the homo-coupling of terminal alkynes to form a diyne. This is typically minimized by using an excess of a reducing agent like sodium ascorbate and a stabilizing ligand for the copper(I) catalyst.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium L-ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.[15]
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule to the desired final concentration (e.g., 100 µM).
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents).
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Add the ligand stock solution to a final concentration that is typically 5 times that of the CuSO₄.
-
Vortex the mixture gently.[15]
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[15]
-
Vortex the mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using an appropriate method such as column chromatography, preparative HPLC, or extraction to remove the copper catalyst and excess reagents.
-
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its primary utility stems from the reactivity of its terminal alkyne in the highly efficient and bioorthogonal CuAAC reaction. This enables its application in diverse areas, from bioconjugation and chemical proteomics to the synthesis of novel triazole-based drug candidates and fragment-based lead discovery. While the ester functionality introduces considerations of stability, it also offers opportunities for prodrug design. By understanding the reactivity, stability, and experimental nuances of this compound, researchers can effectively leverage this powerful tool to accelerate their drug discovery and development efforts.
References
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Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomics approaches for identifying the cellular targets of natural products. Nature chemical biology, 3(8), 460–465. Retrieved from [Link]
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Zhang, W., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2253869. Retrieved from [Link]
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Joseph, B., et al. (2023). Linkers in fragment-based drug design: an overview of the literature. Expert Opinion on Drug Discovery, 18(9), 987-1009. Retrieved from [Link]
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Rautio, J., et al. (2018). Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2011). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Medicinal Chemistry, 11(7), 607-626. Retrieved from [Link]
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Wikipedia. (2023, December 28). Propargyl alcohol. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(7), 597-616. Retrieved from [Link]
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Ilyas, M., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. International Journal of Molecular Sciences, 24(11), 9308. Retrieved from [Link]
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Le Borgne, M., et al. (2020). Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry, 63(19), 10785-10811. Retrieved from [Link]
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SciSpace. (2010). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Propargyl Propionate
Propargyl propionate is a colorless to yellow liquid classified as a flammable liquid and is harmful if ingested.[1] Proper disposal is not merely a procedural matter but a critical component of laboratory safety and regulatory compliance. This guide will detail the necessary steps for its safe handling and disposal, grounded in established safety protocols and regulations.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. It is classified as a hazardous chemical under OSHA regulations (29 CFR 1910.1200).[2]
Key Hazards:
-
Flammability: this compound is a flammable liquid with a flashpoint of 110 °F. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Health Hazards: It may cause skin and respiratory tract irritation.[2] Ingestion is harmful, and symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1][2]
-
Environmental Hazards: While specific environmental fate data for this compound is limited, it is crucial to prevent its release into drains or waterways to avoid potential contamination.[2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[3]
-
Eye/Face Protection: Safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for compliant disposal.
-
Waste Identification: this compound waste must be classified as a hazardous waste. Specifically, it falls under the category of flammable liquids (Hazard Class 3).[2]
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it segregated from incompatible materials, particularly oxidizing agents.[2][3]
-
Collect this compound waste in a designated, properly labeled container.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. For larger quantities, a metal, DOT-compliant drum is recommended.[6]
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out. Include the hazard characteristics (e.g., "Flammable Liquid").[7]
-
-
Waste Accumulation:
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5]
-
Collect the absorbent material and contaminated items in a sealed container for disposal as hazardous waste.
-
Use non-sparking tools and explosion-proof equipment during cleanup.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Final Disposal:
-
Never pour this compound down the drain or dispose of it in regular trash.[7][9][10] This can lead to fires, explosions, and environmental contamination.[9]
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5][9] These facilities are equipped to handle flammable liquids safely and in accordance with federal and state regulations.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
IV. Data Summary and Visual Workflow
For quick reference, the following table summarizes key data related to the disposal of this compound.
| Property | Value | Source |
| UN Number | 3272 | [2] |
| Proper Shipping Name | ESTERS, N.O.S. (this compound) | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | III | [2] |
| Flash Point | 110 °F (43 °C) | |
| Incompatible Materials | Oxidizing agents | [2][3] |
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
V. Regulatory Compliance
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Department of Transportation (DOT) for transport.[9] It is imperative to consult local, state, and federal regulations to ensure complete and accurate classification and disposal of this hazardous waste.[2][9]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
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- Propargyl propion
- SAFETY DATA SHEET - this compound. (2025, December 24). Fisher Scientific.
- Storing and Disposing of Flammable Liquids. (2021, February 16).
- Household Hazardous Waste Regul
- How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
- How To Safely Dispose Of Flammable Liquid. SafetyHow.
- Safety Data Sheet - Propargyl--PEG3-phosphonic acid. (2016, October 17). BroadPharm.
- Proper Disposal of Propargyl-PEG1-NHS Ester: A Step-by-Step Guide. Benchchem.
- PROPARGYL PROPION
- SAFETY DATA SHEET - Propargyl propion
- PROPYL PROPIONATE, N
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Navigating the Safe Handling of Propargyl Propionate: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of Propargyl Propionate.
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. However, its utility is matched by its hazardous properties, necessitating a robust and well-understood safety protocol. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower laboratory professionals with the knowledge to create a self-validating system of safety, ensuring personal, collegial, and environmental protection.
The Chemical Risk Profile of this compound
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Understanding its specific chemical characteristics is the foundation of a sound safety protocol.
| Hazard Classification | Description | Primary Safety Concern |
| Flammable Liquid | Classified as a UN3272, ESTERS, N.O.S., Hazard Class 3, Packing Group III flammable liquid.[4] | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] |
| Skin and Eye Irritant | Causes skin irritation and serious eye irritation.[2][3][4] | Direct contact can lead to chemical burns and potential eye damage.[5] |
| Respiratory Irritant | May cause respiratory irritation.[2][3][4] | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5] |
| Harmful if Swallowed | May be harmful if ingested.[1][4] | Ingestion can lead to symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the handler and the chemical. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (Butyl rubber or Neoprene recommended).[6] | Esters can degrade common glove materials like nitrile over prolonged contact. Butyl rubber provides excellent resistance to esters and ketones.[6][7] Always double-glove for added protection during high-risk operations. |
| Body | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when transferring larger volumes. | A flame-resistant lab coat provides a crucial layer of protection against accidental splashes and fires. The chemical-resistant apron offers additional safeguarding of the torso from spills. |
| Eyes & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier of protection for the entire face, especially when handling larger quantities or during vigorous reactions.[7] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges.[8][9] | Required when working outside of a certified chemical fume hood or in areas with inadequate ventilation to protect against the inhalation of harmful vapors.[10][11] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes the risk of exposure and incidents.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location : Store in a designated, well-ventilated, flammable liquid storage cabinet.[12][13]
-
Segregation : Keep away from oxidizing agents and sources of ignition such as heat, sparks, and open flames.[4][14]
-
Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[12][15]
Handling and Use: A Step-by-Step Protocol
-
Area Preparation :
-
Ensure a certified chemical fume hood is used for all operations involving the transfer or use of this compound.
-
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Remove all potential ignition sources from the immediate work area.[16]
-
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Transferring the Chemical :
-
During the Reaction :
-
Keep the reaction vessel closed to the extent possible to contain vapors.
-
Maintain constant vigilance of the reaction conditions.
-
-
Post-Handling :
-
Wipe down the exterior of the primary container and any equipment used with a suitable solvent.
-
Properly seal the this compound container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated waste can have serious environmental and safety consequences.
-
Waste Segregation :
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste.[17]
-
Place these materials in a sealed and labeled container.
-
-
Empty Containers :
-
Empty containers of this compound should be treated as hazardous waste as they will retain chemical residue.[17]
-
-
Final Disposal :
-
All waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[18]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[17][18] For larger spills, evacuate the area and contact your institution's EHS department. |
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025).
- What is the OSHA Regulation for Flammable Storage? - U.S. Hazmat Rentals. (2024).
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025).
- 1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA.
- OSHA Flammable Storage Requirements. (2024).
- Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026).
- This compound - Hazardous Agents - Haz-Map.
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Personal protective equipment for handling 2,4-D Butyl ester - Benchchem.
- Understanding Solvents and PPE for Chemical Safety. (2025).
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | Safety | Physical Facilities - Miami University.
- SAFETY DATA SHEET - CymitQuimica. (2018).
- OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC.
- Proper Disposal of Propargyl-PEG1-NHS Ester: A Step-by-Step Guide - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 1932-92-9(this compound) Product Description - ChemicalBook.
- Understanding Respirators With Organic Vapor Cartridges - PK Safety. (2024).
- Choosing the Right Respiratory Protection - Occupational Health & Safety. (2022).
- DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry - CDC.
- Safety Data Sheet - CymitQuimica. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - PPG Industries.
- Safety Data Sheet: Propyl propionate - Carl ROTH.
- 500341 propyl propionate safety data sheet - SDS US. (2018).
- NIOSH Approved Respirator 5203 by 3M - The RIDGEPRO.
- Hazardous Substance Fact Sheet - NJ.gov.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
